molecular formula C6H5BrO3 B1290503 5-Bromo-3-methylfuran-2-carboxylic acid CAS No. 5896-35-5

5-Bromo-3-methylfuran-2-carboxylic acid

Cat. No.: B1290503
CAS No.: 5896-35-5
M. Wt: 205.01 g/mol
InChI Key: WXEJPQJVASKGHW-UHFFFAOYSA-N
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Description

5-Bromo-3-methylfuran-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5BrO3 and its molecular weight is 205.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-3-2-4(7)10-5(3)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEJPQJVASKGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-3-methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 5896-35-5

This technical guide provides a comprehensive overview of 5-Bromo-3-methylfuran-2-carboxylic acid, a halogenated furan derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a potential synthetic pathway, and discusses its applications as a building block in the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a solid organic compound. While exhaustive experimental data is not widely published, the following table summarizes its key known and predicted properties.

PropertyValueSource
CAS Number 5896-35-5[1][2]
Molecular Formula C₆H₅BrO₃[3][4]
Molecular Weight 205.01 g/mol [3][4]
Appearance White powder[5]
Purity Typically >95%[1][5]

Synthesis and Experimental Protocols

A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be extrapolated from established methods for the bromination and carboxylation of furan derivatives. A potential two-step synthesis is outlined below.

Logical Synthesis Workflow

Synthesis Start 3-Methylfuran-2-carboxylic acid Step1 Bromination Start->Step1 Intermediate This compound Step1->Intermediate

Caption: A potential synthesis pathway for this compound.

Step 1: Bromination of 3-Methylfuran-2-carboxylic acid

The synthesis would likely commence with the selective bromination of 3-methylfuran-2-carboxylic acid at the 5-position. This can be achieved using a suitable brominating agent.

  • Reagents and Conditions:

    • Starting Material: 3-Methylfuran-2-carboxylic acid

    • Brominating Agent: N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • Solvent: A non-polar solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄)

    • Initiator (if using NBS): A radical initiator like azobisisobutyronitrile (AIBN) or UV light.

    • Temperature: Typically, reactions are carried out at or below room temperature to control selectivity.

  • Proposed Experimental Protocol:

    • Dissolve 3-methylfuran-2-carboxylic acid in the chosen solvent in a round-bottom flask.

    • Cool the mixture in an ice bath.

    • Slowly add the brominating agent (e.g., NBS) portion-wise, while stirring. If using Br₂, it would be added dropwise as a solution in the reaction solvent.

    • If required, add the initiator.

    • Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if Br₂ was used.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

While specific spectra for this compound are not widely available, the expected spectroscopic data can be predicted based on its structure and the analysis of similar compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the furan ring proton, and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.

2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • C-O stretching and C-Br stretching bands at lower wavenumbers.

3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

Furan and its derivatives are important scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. Halogenated organic compounds, including bromo-derivatives, are frequently used as intermediates in the synthesis of pharmaceuticals. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecules.

Potential Signaling Pathway Interactions

While no specific biological targets for this compound have been identified in the reviewed literature, furan-containing molecules have been investigated for their roles in various signaling pathways. The following diagram illustrates a generalized workflow for evaluating the biological activity of such a compound.

BiologicalScreening Compound This compound Screening Phenotypic or Target-Based Screening Compound->Screening Hit Hit Identification Screening->Hit LeadGen Lead Generation Hit->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Caption: A generalized workflow for the biological evaluation of a chemical compound.

Given the structural motifs present in this compound, it could potentially serve as a starting point for the synthesis of inhibitors for various enzyme classes or as a ligand for different receptors. Further research is required to explore its specific biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to 5-Bromo-3-methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of 5-Bromo-3-methylfuran-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key quantitative data and outlines general experimental protocols relevant to the synthesis and analysis of this compound.

Core Molecular Properties

This compound is a halogenated derivative of furan, a class of organic compounds with a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom, a methyl group, and a carboxylic acid functional group on the furan ring makes it a versatile building block in organic synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its isomer, 5-bromo-2-methylfuran-3-carboxylic acid, for comparative purposes.

PropertyValueNotes
Molecular Formula C6H5BrO3
Molecular Weight 205.01 g/mol [1][2]
CAS Number 5896-35-5[1][3]
Purity 95% - 98%Commercially available purities may vary.[1][3]
Melting Point 118-120 °CData for the isomer 5-bromo-2-methylfuran-3-carboxylic acid.
Physical Appearance White to cream flakesBased on the appearance of the related compound 5-Bromo-2-furanecarboxylic acid.
Solubility Slightly soluble in waterBased on the solubility of the related compound methyl 5-bromofuran-2-carboxylate.

Molecular Structure

The molecular structure of this compound is characterized by a furan ring substituted at the C2 position with a carboxylic acid group, at the C3 position with a methyl group, and at the C5 position with a bromine atom.

Molecular structure of this compound.

Experimental Protocols

Synthetic Approaches

The synthesis of this compound would likely involve the bromination of a 3-methylfuran-2-carboxylic acid precursor. A common method for the bromination of furan rings is electrophilic substitution using reagents like N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, and the position of bromination is directed by the existing substituents on the furan ring.

A plausible synthetic workflow is outlined below:

synthesis_workflow General Synthetic Workflow start Start with 3-methylfuran-2-carboxylic acid bromination Bromination using NBS start->bromination workup Aqueous workup and extraction bromination->workup purification Purification (e.g., recrystallization or chromatography) workup->purification product This compound purification->product

A generalized synthetic workflow for this compound.
Analytical Methodologies

The characterization and quantification of this compound would typically involve standard analytical techniques used for organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): MS would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the functional groups present, such as the carboxylic acid (O-H and C=O stretches) and the furan ring vibrations.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for assessing the purity of carboxylic acids and for their quantification in various matrices. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier) would likely be employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid may need to be derivatized to a more volatile ester form to improve its chromatographic behavior.

References

Spectroscopic Analysis of 5-Bromo-3-methylfuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for 5-Bromo-3-methylfuran-2-carboxylic acid and its structural analogs. Due to the absence of publicly available experimental spectra for this compound, this document presents data for closely related compounds to offer valuable reference points for researchers. Additionally, detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside a logical workflow for spectroscopic analysis.

Overview of Spectroscopic Data

Predicted Mass Spectrometry Data for this compound

While experimental mass spectra are unavailable, predicted data for various adducts of the target molecule (C₆H₅BrO₃) can be calculated.

AdductPredicted m/z
[M+H]⁺204.94949
[M+Na]⁺226.93143
[M-H]⁻202.93493
[M+NH₄]⁺221.97603
[M+K]⁺242.90537
[M]⁺203.94166
[M]⁻203.94276
Spectroscopic Data for Analog Compounds

The following tables summarize the available experimental data for key structural analogs.

Table 1: ¹H NMR Data for 5-Bromo-2-furanecarboxylic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25d1HH3
6.50d1HH4

Table 2: ¹³C NMR Data for 5-Bromo-2-furanecarboxylic acid

Chemical Shift (ppm)Assignment
158.0C5
147.0C2
123.0C3
115.0C4
162.0COOH

Table 3: IR Data for 5-Bromo-2-furanecarboxylic acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch
1690-1740StrongC=O stretch
1210-1320MediumC-O stretch
910-950MediumO-H bend
1400-1440MediumO-H bend

Table 4: Spectroscopic Data for 5-Methylfuran-2-carboxylic acid

TechniqueData
¹H NMR ~2.4 ppm (s, 3H, -CH₃), ~6.2 ppm (d, 1H, H3), ~7.1 ppm (d, 1H, H4)
MS Molecular Weight: 126.11 g/mol

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

  • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

  • Introduce the sample solution into the ESI source.

  • The sample is ionized, and the resulting ions are transferred into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the ion intensity versus the m/z ratio. Both positive and negative ion modes can be used.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sample Purified Compound Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide on the Physical and Chemical Properties of Substituted Furan-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan, a five-membered aromatic heterocycle, is a foundational structure in a multitude of pharmacologically active compounds.[1] When substituted with a carboxylic acid group at the 2-position, the resulting scaffold, furan-2-carboxylic acid (also known as 2-furoic acid), becomes a versatile building block in medicinal chemistry.[2] Its derivatives have demonstrated a wide range of biological activities, including potential as treatments for type 2 diabetes mellitus by inhibiting gluconeogenesis and as novel antifungal agents.[3][4][5]

The strategic modification of the furan ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile, including absorption, distribution, metabolism, and excretion (ADME).[6] Understanding the interplay between substituents and the core properties of the furan-2-carboxylic acid scaffold is therefore critical for rational drug design and development.

This technical guide provides a comprehensive overview of the key physical and chemical properties of substituted furan-2-carboxylic acids, detailed experimental protocols for their determination, and a discussion of their relevance in drug discovery.

Physical Properties of Furan-2-Carboxylic Acids

The physical properties of substituted furan-2-carboxylic acids are crucial determinants of their behavior in biological systems. Properties such as acidity (pKa), lipophilicity (logP), and solubility dictate how these molecules interact with physiological environments.

Acidity (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.[7] For furan-2-carboxylic acids, the pKa is influenced by the electronic effects of substituents on the furan ring. Electron-withdrawing groups (EWGs) tend to stabilize the carboxylate anion through inductive or resonance effects, resulting in a stronger acid (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a weaker acid (higher pKa).

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's affinity for a non-polar environment versus an aqueous one.[6] This parameter is critical for predicting a drug's ability to cross cell membranes.[6] LogP is measured for the neutral form of the molecule, while logD accounts for both neutral and ionized forms at a specific pH, which is particularly relevant for ionizable compounds like carboxylic acids.

Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation.[8] The solubility of furan-2-carboxylic acids is dependent on factors such as the crystal lattice energy of the solid form, pH, and the nature of the substituents.[9] Generally, the carboxylic acid group enhances water solubility through hydrogen bonding.[9]

Data Summary

The following table summarizes key physical properties for furan-2-carboxylic acid and select derivatives.

CompoundMolecular FormulaMW ( g/mol )Melting Point (°C)pKalogPAqueous Solubility
Furan-2-carboxylic acid C₅H₄O₃112.08133.5[10]3.17[10]0.64[10]37.1 mg/mL (15 °C)[10]
5-(4-Nitrophenyl)furan-2-carboxylic acid C₁₁H₇NO₅233.18256 (dec.)[11]---
5-Formylfuran-2-carboxylic acid C₆H₄O₄140.09--0.6[12]-
3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid C₁₂H₁₆O₆256.25-3.2, 3.6[13]1.2-

Note: Data for a wider range of substituted derivatives is often proprietary or dispersed across numerous publications. The values presented here are for illustrative purposes.

Chemical Properties and Reactivity

The chemical reactivity of substituted furan-2-carboxylic acids is characterized by the interplay between the aromatic furan ring and the carboxylic acid functional group.

Reactions of the Furan Ring

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution, typically at the C5 position, as the C2 position is occupied.[14][15]

  • Halogenation: Furan reacts vigorously with halogens like bromine and chlorine. Milder conditions are required to achieve mono-substitution.[15]

  • Nitration: Nitration can be achieved using mild nitrating agents, such as acetyl nitrate at low temperatures.[15]

  • Sulfonation: The ring can be sulfonated using reagents like a sulfur trioxide-pyridine complex.[15]

The presence of the electron-withdrawing carboxylic acid group deactivates the ring towards electrophilic attack compared to unsubstituted furan. Further substitution with additional EWGs will decrease reactivity, while EDGs will increase it.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions, including:

  • Esterification: Formation of esters, for example, by reaction with an alcohol in the presence of an acid catalyst.

  • Amidation: Formation of amides by reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride).

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol (2-furanmethanol) using strong reducing agents like lithium aluminum hydride.

Relevance in Drug Development

Furan-2-carboxylic acid derivatives have emerged as promising candidates in drug discovery. A notable example is a series of compounds developed to ameliorate type 2 diabetes mellitus (T2DM).[3] These compounds act by inhibiting gluconeogenesis, the process of generating glucose from non-carbohydrate substrates in the liver.[4]

Pharmacokinetic studies of lead compounds have shown moderate to high oral bioavailability, making them attractive for further development.[3][4] The optimization of this scaffold, guided by an understanding of its structure-property relationships, is key to improving potency, selectivity, and ADME characteristics.

Appendix: Detailed Experimental Protocols

The accurate determination of physicochemical properties is fundamental to drug discovery.[16] The following are generalized protocols for key experiments.

Protocol for pKa Determination using Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.[17]

  • Materials: Calibrated pH meter and electrode, magnetic stirrer, burette, standard solutions of 0.1 M HCl and 0.1 M NaOH, 0.15 M KCl solution (to maintain ionic strength), and the test compound.[17]

  • Procedure:

    • Preparation: Dissolve an accurately weighed quantity of the furan-2-carboxylic acid derivative in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM).[17] Add KCl solution to maintain a constant ionic strength.[17]

    • Titration: Place the solution in a jacketed vessel on a magnetic stirrer. Immerse the pH electrode.[17]

    • For an acidic compound, titrate the solution by adding small, precise increments of 0.1 M NaOH.[17]

    • Measurement: Record the pH value after each addition, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[17]

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point on the titration curve.[17] Perform at least three titrations to ensure reproducibility.[17]

Protocol for logP Determination using the Shake-Flask Method

This classic method measures the partitioning of a compound between n-octanol and water.[18]

  • Materials: n-Octanol, phosphate-buffered saline (PBS, pH 7.4), test compound, separation funnel or vials, mechanical shaker/vortexer, HPLC system with UV detector.

  • Procedure:

    • Phase Preparation: Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[19]

    • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a vial containing a known volume of the pre-saturated n-octanol.

    • Partitioning: Cap the vial and shake it for a set period (e.g., 1-24 hours) to allow equilibrium to be reached.[19][20]

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.[18]

    • Calculation: Calculate logP as: logP = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific medium.[20][21]

  • Materials: Test compound (solid), chosen solvent (e.g., water, buffer), vials, thermostated shaker, filtration system (e.g., 0.45 µm syringe filters), analytical balance, HPLC-UV or UV-Vis spectrophotometer.

  • Procedure:

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.[21]

    • Equilibration: Seal the vials and place them in a thermostated shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[20][22] Equilibrium is confirmed when solubility measurements from different time points are consistent.[20]

    • Separation: After equilibration, allow the vials to stand for the excess solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.[20]

    • Quantification: Dilute the filtrate appropriately and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV.[20] The resulting concentration is the thermodynamic solubility.

Protocol for Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-25 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[23]

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz for ¹H).[23] The chemical shifts (δ), coupling constants (J), and multiplicities will confirm the structure of the substituents and their position on the furan ring.

  • Infrared (IR) Spectroscopy:

    • For solid samples, use the KBr pellet method. Grind 1-2 mg of the compound with ~100 mg of dry KBr powder and press it into a transparent pellet.[23]

    • Record the spectrum using an FTIR spectrometer (e.g., in the 4000-400 cm⁻¹ range).[23] Look for characteristic absorption bands, such as a broad O-H stretch (~3000 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) for the carboxylic acid, and C-O-C stretches for the furan ring.

  • Mass Spectrometry (MS):

    • Analyze the compound using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI).

    • The resulting mass spectrum will provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

References

Stability and Storage of 5-Bromo-3-methylfuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage guidelines for 5-Bromo-3-methylfuran-2-carboxylic acid, a key intermediate in various synthetic and pharmaceutical applications. Due to the limited publicly available stability data for this specific molecule, this document extrapolates best practices from data on structurally related compounds, including brominated organic compounds, furan carboxylic acids, and other substituted furans.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and related compounds is presented in Table 1. Understanding these properties is crucial for developing appropriate storage and handling protocols.

PropertyThis compound5-Bromofuran-2-carboxylic acid5-Methylfuran-2-carboxylic acid
Molecular Formula C₆H₅BrO₃C₅H₃BrO₃[1]C₆H₆O₃
Molecular Weight 205.01 g/mol 190.98 g/mol [1]126.11 g/mol
Appearance Solid (predicted)White to cream flakes[1]Solid
Melting Point Not available188-190°C[2]109-110°C[3]
Storage Temperature 2-8°C (recommended)Not specified2-8°C[4]

Recommended Storage Conditions

Proper storage is paramount to maintain the integrity and purity of this compound. The following conditions are recommended based on guidelines for similar chemical structures.[5]

ConditionRecommendationRationale
Temperature 2-8°C[4][6]To minimize thermal degradation and potential decarboxylation.[7]
Light Store in a dark place, using amber or opaque containers.[5][7]To prevent light-induced decomposition.[7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[7]To minimize oxidation.
Container Tightly sealed, chemically resistant containers (e.g., glass).[5]To prevent moisture ingress and release of vapors.[5]
Location Cool, dry, well-ventilated area.[5][6]To prevent degradation and ensure a safe storage environment.[5]

Stability Profile and Potential Degradation Pathways

Key Considerations:

  • Thermal Decomposition: Furan carboxylic acids can undergo decarboxylation at elevated temperatures, leading to the formation of furan derivatives.[7] For this compound, this could result in the formation of 2-bromo-4-methylfuran.

  • Oxidation: The furan ring is susceptible to oxidation, which can be exacerbated by exposure to air and light. Storing under an inert atmosphere can mitigate this.[7]

  • Hydrolysis: As a carboxylic acid, it may be susceptible to hydrolysis under certain conditions, although as a solid, this risk is minimal.

  • Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can trigger vigorous reactions and degradation.[7] Brominated compounds can also react with easily oxidized substances and certain metals like aluminum.[5]

The logical flow for handling and assessing the stability of this compound is outlined in the diagram below.

G Logical Workflow for Stability Assessment cluster_storage Storage and Handling cluster_testing Stability Testing cluster_degradation Potential Degradation storage_conditions Store at 2-8°C Inert Atmosphere Protect from Light incompatibilities Avoid Strong Oxidizers, Acids, and Bases hplc HPLC for Purity and Degradants storage_conditions->hplc Periodic Testing oxidation Oxidation of Furan Ring incompatibilities->oxidation Prevents Reactions gcms GC-MS for Volatile Impurities (e.g., Furan) decarboxylation Thermal Decarboxylation hplc->decarboxylation Identifies Degradation gcms->decarboxylation Confirms Volatiles

Caption: Workflow for storing and assessing the stability of this compound.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a structured stability study is recommended. The following protocol is adapted from established methods for similar compounds.[7]

Objective: To evaluate the stability of solid this compound under various storage conditions over an extended period.

Methodology:

  • Sample Preparation:

    • Utilize a single, high-purity batch of this compound.

    • Aliquot approximately 1 gram of the solid into amber glass vials.

    • Purge the vials with an inert gas (e.g., argon) before sealing.

  • Storage Conditions:

    • Long-Term: 2-8°C / ambient humidity.

    • Accelerated: 25°C / 60% RH and 40°C / 75% RH.

    • Light Exposure: A sample stored under controlled room temperature with exposure to a calibrated light source.

  • Time Points for Analysis:

    • Initial: T=0

    • Long-Term: 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 1, 3, and 6 months.

  • Analytical Methods:

    • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to quantify the parent compound and detect any degradation products.[7]

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify potential volatile degradation products, such as those resulting from decarboxylation.[7]

    • Visual Inspection: Note any changes in physical appearance (e.g., color).

    • Moisture Content: Karl Fischer titration to assess moisture uptake.

The experimental workflow for a comprehensive stability study is depicted below.

G Experimental Workflow for Stability Study cluster_conditions Storage Conditions cluster_analysis Analysis at Time Points start High-Purity Sample prepare Aliquot into Vials (Inert Atmosphere) start->prepare long_term Long-Term (2-8°C) prepare->long_term accelerated Accelerated (25°C/60%RH, 40°C/75%RH) prepare->accelerated photostability Photostability prepare->photostability hplc HPLC (Purity) long_term->hplc accelerated->hplc photostability->hplc gcms GC-MS (Volatiles) hplc->gcms visual Visual Inspection gcms->visual kf Karl Fischer visual->kf end Stability Report kf->end

Caption: A typical experimental workflow for conducting a stability study.

Safe Handling Procedures

Given its nature as a brominated organic acid, appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Hygiene: Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after handling.[6]

This technical guide provides a framework for the stable storage and handling of this compound, based on the best available data for related compounds. For critical applications, it is strongly recommended that a formal stability study be conducted to establish specific shelf-life and storage conditions.

References

The Discovery of Multi-Substituted Furans: A Technical Guide to Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its derivatives exhibiting a wide array of biological activities. The quest for efficient and versatile methods to construct multi-substituted furans has led to the development of a diverse range of synthetic strategies. This technical guide provides a comprehensive overview of key methodologies for the synthesis of multi-substituted furans, with a focus on classical and modern transition-metal catalyzed approaches. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to aid researchers in the selection and implementation of the most suitable synthetic routes for their specific targets.

Classical Approaches to Furan Synthesis

The Paal-Knorr and Fiest-Benary syntheses represent the foundational pillars of furan chemistry, offering reliable and straightforward pathways to a variety of furan derivatives.

The Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis, first reported in 1884, is a robust and widely used method for the preparation of furans from 1,4-dicarbonyl compounds. The reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration.

Mechanism:

The reaction is initiated by the protonation of one carbonyl group, which facilitates the intramolecular nucleophilic attack by the enol form of the second carbonyl. The resulting hemiacetal intermediate then undergoes dehydration to yield the aromatic furan ring.

Paal_Knorr_Mechanism start 1,4-Dicarbonyl protonation Protonation start->protonation H+ enolization Enolization protonation->enolization cyclization Intramolecular Nucleophilic Attack enolization->cyclization hemiacetal Hemiacetal Intermediate cyclization->hemiacetal dehydration Dehydration hemiacetal->dehydration -H2O furan Multi-substituted Furan dehydration->furan

Paal-Knorr Furan Synthesis Mechanism

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) is added. The mixture is heated to reflux using a Dean-Stark apparatus to facilitate the removal of water. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification by distillation affords 2,5-dimethylfuran.

Table 1: Paal-Knorr Synthesis of Various Furans

Starting 1,4-DicarbonylAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
Hexane-2,5-dionep-TsOHTolueneReflux285-95
1-Phenylbutane-1,4-dioneH₂SO₄Acetic Acid100180
3,4-Dimethylhexane-2,5-dioneHClEthanolReflux375
1,4-Diphenylbutane-1,4-dioneP₂O₅BenzeneReflux490
The Fiest-Benary Furan Synthesis

The Fiest-Benary synthesis provides an alternative route to substituted furans through the reaction of α-halo ketones with β-dicarbonyl compounds in the presence of a base. This method is particularly useful for accessing furans with electron-withdrawing groups.

Mechanism:

The reaction is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the α-halo ketone in an SN2 reaction. The resulting intermediate undergoes a base-catalyzed intramolecular aldol-type condensation, followed by dehydration to furnish the furan ring.

Fiest_Benary_Mechanism start α-Halo Ketone + β-Dicarbonyl enolate_formation Enolate Formation start->enolate_formation Base sn2_attack SN2 Attack enolate_formation->sn2_attack intermediate Intermediate sn2_attack->intermediate cyclization Intramolecular Condensation intermediate->cyclization Base dihydrofuran Dihydrofuran Intermediate cyclization->dihydrofuran dehydration Dehydration dihydrofuran->dehydration -H2O furan Multi-substituted Furan dehydration->furan

Fiest-Benary Furan Synthesis Mechanism

Experimental Protocol: Synthesis of Ethyl 2-Methyl-5-phenylfuran-3-carboxylate

To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL), pyridine (0.87 g, 11 mmol) is added. 2-Bromoacetophenone (1.99 g, 10 mmol) is then added portion-wise to the stirred solution at room temperature. The reaction mixture is subsequently heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography.

Table 2: Fiest-Benary Synthesis of Various Furans

α-Halo Ketoneβ-Dicarbonyl CompoundBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromoacetophenoneEthyl acetoacetatePyridineEthanolReflux478
ChloroacetoneAcetylacetoneAmmoniaEthanolRoom Temp2465
3-Bromobutan-2-oneDiethyl malonateNaOEtEthanolReflux672
α-BromopropiophenoneEthyl benzoylacetatePiperidineToluene801268

Modern Synthetic Methods: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized furan synthesis, offering milder reaction conditions, broader substrate scope, and access to highly functionalized and complex furan structures.

Gold-Catalyzed Synthesis

Gold catalysts have emerged as powerful tools for the synthesis of furans from various unsaturated precursors, such as alkynes and allenes. The carbophilic nature of gold(I) and gold(III) complexes allows for the efficient activation of carbon-carbon multiple bonds towards nucleophilic attack.

Mechanism: Gold-Catalyzed Cyclization of γ-Acyloxyalkynyl Ketones

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the γ-acyloxyalkynyl ketone. This activation facilitates an intramolecular attack by the carbonyl oxygen, leading to a cyclized intermediate. Subsequent rearrangement and elimination of the acyloxy group, followed by protodeauration, regenerates the active gold catalyst and furnishes the substituted furan.

Gold_Catalyzed_Furan_Synthesis start γ-Acyloxyalkynyl Ketone coordination Coordination start->coordination catalyst Au(I) Catalyst catalyst->coordination cyclization Intramolecular Cyclization coordination->cyclization rearrangement Rearrangement cyclization->rearrangement elimination Elimination rearrangement->elimination product Substituted Furan elimination->product regenerated_catalyst Au(I) Catalyst elimination->regenerated_catalyst

Gold-Catalyzed Furan Synthesis from γ-Acyloxyalkynyl Ketones

Experimental Protocol: Gold(I)-Catalyzed Formation of Furans from γ-Acyloxyalkynyl Ketones

In an oven-dried flask, the γ-acyloxyalkynyl ketone (0.4 mmol) is dissolved in dry dichloroethane (0.1 M) and heated to 70 °C under an argon atmosphere. Ph₃PAuNTf₂ (2.5 mol %) is then added to the stirred solution. The reaction is monitored by thin-layer chromatography until completion. The solvent is subsequently removed in vacuo, and the crude residue is purified by silica gel flash chromatography (pentane/Et₂O).

Table 3: Gold-Catalyzed Synthesis of Substituted Furans

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)
1-Phenyl-4-pivaloyloxypent-2-yn-1-onePh₃PAuNTf₂DCE700.595
4-Benzoyoxy-1-phenylpent-2-yn-1-one(IPr)AuCl/AgOTfToluene80188
4-Acetoxy-1-(p-tolyl)pent-2-yn-1-oneJohnphosAu(NCMe)SbF₆Dioxane60292
4-Acetoxy-1-cyclohexylpent-2-yn-1-onePh₃PAuCl/AgSbF₆DCE701.585
Palladium-Catalyzed Synthesis

Palladium catalysis offers a versatile platform for furan synthesis, with numerous methodologies developed based on the cyclization of various precursors, including enynols and allenyl ketones.

Mechanism: Palladium-Catalyzed Cycloisomerization of (Z)-2-En-4-yn-1-ols

The catalytic cycle likely begins with the coordination of the Pd(II) catalyst to the alkyne. This is followed by an intramolecular oxypalladation, where the hydroxyl group attacks the activated alkyne to form a vinylpalladium intermediate. Subsequent reductive elimination or a related pathway releases the furan product and regenerates the active Pd(II) catalyst.

Palladium_Catalyzed_Furan_Synthesis start (Z)-2-En-4-yn-1-ol coordination Coordination start->coordination catalyst Pd(II) Catalyst catalyst->coordination oxypalladation Intramolecular Oxypalladation coordination->oxypalladation vinylpalladium Vinylpalladium Intermediate oxypalladation->vinylpalladium reductive_elimination Reductive Elimination vinylpalladium->reductive_elimination product Substituted Furan reductive_elimination->product regenerated_catalyst Pd(II) Catalyst reductive_elimination->regenerated_catalyst Copper_Catalyzed_Furan_Synthesis start Ketone + β-Nitrostyrene enolate_formation Enolate Formation start->enolate_formation catalyst Cu Catalyst catalyst->enolate_formation michael_addition Michael Addition enolate_formation->michael_addition nitroalkane_int Nitroalkane Intermediate michael_addition->nitroalkane_int cyclization Intramolecular Cyclization nitroalkane_int->cyclization elimination Elimination of Nitro Group cyclization->elimination product Multi-substituted Furan elimination->product regenerated_catalyst Cu Catalyst elimination->regenerated_catalyst

A Technical Guide to the Solubility of 5-Bromo-3-methylfuran-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-3-methylfuran-2-carboxylic acid, a key consideration for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing its solubility, standardized experimental protocols for its determination, and a framework for systematic solubility profiling.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) as it significantly influences bioavailability, formulation, and overall therapeutic efficacy. For a molecule such as this compound, which belongs to the class of substituted furan carboxylic acids—a scaffold of interest in medicinal chemistry—understanding its solubility profile is paramount. Halogenated benzofurans and related structures have shown potential in various therapeutic areas, including as antimicrobial and anticancer agents.[1] A thorough characterization of solubility in a range of organic solvents is therefore a foundational step in preclinical development, impacting everything from initial screening assays to final dosage form design.

Physicochemical Properties of this compound

While specific experimental data for this exact compound is sparse, we can infer its likely properties based on its structure and related furan carboxylic acids.

  • Structure: The molecule contains a polar carboxylic acid group, a moderately polar furan ring, and a lipophilic bromomethyl group. This amphiphilic nature suggests a nuanced solubility profile.

  • Acidity: The carboxylic acid moiety is acidic and will readily deprotonate in basic solutions, leading to significantly increased aqueous solubility as the carboxylate salt.[2]

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, influencing its interaction with protic and aprotic polar solvents.

  • "Like Dissolves Like": The general principle of "like dissolves like" suggests that the compound will exhibit higher solubility in polar organic solvents and limited solubility in non-polar hydrocarbon solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. Researchers are encouraged to determine this experimentally. The following table provides a standardized format for presenting such data.

SolventSolvent Polarity (Dielectric Constant)Temperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
e.g., Ethanol24.525e.g., HPLC
e.g., Acetone20.725e.g., Gravimetric
e.g., Dichloromethane8.925e.g., UV-Vis
e.g., Toluene2.425e.g., HPLC
e.g., Acetonitrile37.525e.g., Gravimetric
e.g., Dimethyl Sulfoxide (DMSO)46.725e.g., HPLC

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound. The choice of method depends on the required accuracy, the amount of substance available, and the available analytical equipment.

4.1. Qualitative Solubility Assessment

A preliminary assessment can be performed to classify the compound's solubility.[2][3][4]

  • Sample Preparation: Weigh approximately 10-25 mg of this compound into a small test tube or vial.[3][4]

  • Solvent Addition: Add the chosen solvent (e.g., 0.75 mL) in small portions.[3][4]

  • Mixing: After each addition, cap the vial and shake vigorously for a set period (e.g., 1-2 minutes).[5]

  • Observation: Visually inspect the mixture for the presence of undissolved solid.

  • Classification:

    • Soluble: Complete dissolution of the solid.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution of the solid.

This method can be extended to aqueous solutions of varying pH (e.g., 5% HCl, water, 5% NaHCO₃, 5% NaOH) to determine the solubility of the acidic and basic forms of the molecule.[2][3][4]

4.2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measure of solubility.

  • Equilibrium Saturation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Agitation: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to pellet the excess solid.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure or a stream of nitrogen.

  • Mass Determination: Weigh the remaining solid residue.

  • Calculation: Calculate the solubility in mg/mL or mol/L.

4.3. Quantitative Solubility Determination (Instrumental Analysis)

Methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be used for more accurate and high-throughput solubility measurements, especially for poorly soluble compounds.

  • Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent and generate a calibration curve.

  • Equilibrium Saturation and Phase Separation: Follow steps 1-3 from the gravimetric method.

  • Dilution: Dilute a known volume of the clear supernatant with the solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted sample using the calibrated instrument.

  • Calculation: Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the key factors influencing the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh Compound add_solvent Add Known Volume of Solvent start->add_solvent solvent Select Solvent solvent->add_solvent agitate Agitate at Constant Temperature to Reach Equilibrium add_solvent->agitate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) agitate->separate aliquot Take Aliquot of Supernatant separate->aliquot analyze Analyze Aliquot (Gravimetric, HPLC, UV-Vis) aliquot->analyze calculate Calculate Solubility analyze->calculate

Caption: Experimental workflow for quantitative solubility determination.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions center_node Solubility of This compound pka pKa of Carboxylic Acid pka->center_node logp LogP (Lipophilicity) logp->center_node crystal Crystal Lattice Energy crystal->center_node hbond H-Bonding Capacity hbond->center_node polarity Polarity (Dielectric Constant) polarity->center_node protic Protic vs. Aprotic protic->center_node hbond_solvent H-Bonding Capacity hbond_solvent->center_node temp Temperature temp->center_node ph pH (for aqueous solutions) ph->center_node

Caption: Factors influencing the solubility of the target compound.

References

Health and safety information for 5-Bromo-3-methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 5-Bromo-3-methylfuran-2-carboxylic acid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from closely related furan-carboxylic acid derivatives to provide a robust safety profile. All recommendations should be implemented with the understanding that this information is based on analogous compounds.

Hazard Identification and Classification

Table 1: GHS Classification of Analogous Compounds

Hazard ClassHazard CategoryAnalogous Compound(s)
Skin IrritationCategory 25-Bromofuran-3-carboxylic acid[1], 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid
Serious Eye IrritationCategory 2/2A5-Bromofuran-3-carboxylic acid[1], Methyl 5-bromofuran-2-carboxylate[2], 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid, 2-Furancarboxylic acid, 5-methyl-[3]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 35-Bromofuran-3-carboxylic acid[1], 5-((4-Chloro-3,5-dimethylphenoxy)methyl)furan-2-carboxylic acid

Signal Word: Warning

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/ eye protection/ face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

  • P362: Take off contaminated clothing and wash before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table summarizes available information for a closely related isomer, 5-Bromofuran-3-carboxylic acid.

Table 2: Physicochemical Properties of 5-Bromofuran-3-carboxylic acid

PropertyValueSource
Molecular FormulaC5H3BrO3[1]
Molecular Weight190.98 g/mol [1]
Melting PointNot Available
Boiling PointNot Available
SolubilityNot Available

Experimental Protocols for Safety Assessment

A comprehensive safety assessment of a novel compound like this compound involves a tiered approach. The following outlines a general workflow for such an assessment.

G General Workflow for Chemical Safety Assessment cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: Acute Toxicity Studies (In Vivo) cluster_2 Phase 3: Repeated Dose & Long-term Studies A QSAR Modeling (Toxicity Prediction) B Ames Test (Mutagenicity) A->B E Acute Oral Toxicity A->E C In Vitro Cytotoxicity Assays B->C D In Vitro Skin/Eye Irritation Models C->D L Hazard Classification & SDS Development D->L F Acute Dermal Toxicity E->F I Sub-chronic Toxicity Studies E->I G Acute Inhalation Toxicity F->G H Skin and Eye Irritation/Corrosion G->H H->L J Chronic Toxicity/Carcinogenicity Studies I->J K Reproductive/Developmental Toxicity J->K K->L

Caption: A generalized workflow for assessing the safety of a new chemical entity.

Handling and Storage

Handling:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[7]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[8]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

  • Store in a locked cabinet or other secure area.

First-Aid Measures

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

Accidental Release Measures

In the event of a spill, follow the established laboratory protocol for chemical spills.

G Chemical Spill Response Workflow A Assess the Spill (Identify substance, quantity, and immediate risks) B Evacuate Immediate Area & Alert Others A->B C Don Appropriate PPE B->C D Contain the Spill (Use absorbent materials to prevent spreading) C->D E Neutralize (if applicable) & Absorb D->E F Collect Spill Debris into a Labeled Waste Container E->F G Decontaminate the Area F->G H Dispose of Hazardous Waste According to Regulations G->H I Restock Spill Kit & Report Incident H->I

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-3-methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-Bromo-3-methylfuran-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The following sections outline two potential synthetic routes, complete with experimental procedures, and a summary of quantitative data.

Introduction

This compound is a heterocyclic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a carboxylic acid, a bromine atom, and a methyl group on the furan ring offers multiple points for chemical modification, making it a versatile scaffold for drug discovery and development. The protocols described herein provide reliable methods for the laboratory-scale synthesis of this compound.

Synthetic Strategies

Two primary synthetic routes are presented for the preparation of this compound:

  • Route A: Electrophilic Bromination of 3-methylfuran-2-carboxylic acid. This method is a direct approach where the furan ring is brominated at the activated 5-position.

  • Route B: Halogen-Metal Exchange and Carboxylation starting from 2,5-dibromo-3-methylfuran. This multi-step approach involves selective lithiation followed by the introduction of a carboxylic acid group.

The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes. Please note that these values are based on analogous reactions and may require optimization for this specific synthesis.

ParameterRoute A: Electrophilic BrominationRoute B: Halogen-Metal Exchange & Carboxylation
Starting Material 3-Methylfuran-2-carboxylic acid2,5-Dibromo-3-methylfuran
Key Reagents N-Bromosuccinimide (NBS)n-Butyllithium (n-BuLi), Carbon Dioxide (solid)
Solvent AcetonitrileTetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature-78 °C to 0 °C
Reaction Time 24 hours2 hours (lithiation), 1 hour (carboxylation)
Theoretical Yield 70-85%50-65%
Purity (post-workup) >95%>95%

Experimental Protocols

Route A: Electrophilic Bromination of 3-Methylfuran-2-carboxylic acid

This protocol is adapted from standard bromination procedures for furan derivatives.

Materials:

  • 3-Methylfuran-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask, dissolve 3-methylfuran-2-carboxylic acid (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Route B: Halogen-Metal Exchange and Carboxylation of 2,5-Dibromo-3-methylfuran

This protocol is based on established methods for the lithiation of brominated heterocycles and subsequent carboxylation.[1]

Materials:

  • 2,5-Dibromo-3-methylfuran

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Carbon dioxide (solid, dry ice)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Schlenk flask or a three-necked flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromo-3-methylfuran (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C. Stir the mixture for 2 hours at this temperature.

  • In a separate flask, crush solid carbon dioxide (dry ice) into a powder.

  • Carefully transfer the lithiated furan solution via cannula or syringe onto an excess of the crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_A Route A: Electrophilic Bromination cluster_B Route B: Halogen-Metal Exchange & Carboxylation A_start 3-Methylfuran-2-carboxylic acid A_reagent NBS, Acetonitrile A_start->A_reagent A_product This compound A_reagent->A_product Bromination B_start 2,5-Dibromo-3-methylfuran B_reagent1 1. n-BuLi, THF, -78 °C 2. CO2 (solid) B_start->B_reagent1 B_product This compound B_reagent1->B_product Lithiation & Carboxylation

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols for the Bromination of 3-Methylfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated furan derivatives are valuable intermediates in organic synthesis, finding application in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom onto the furan ring provides a handle for further functionalization through various cross-coupling reactions. The bromination of 3-methylfuran-2-carboxylic acid presents a unique challenge due to the presence of both an activating group (methyl) and a deactivating group (carboxylic acid) on the furan ring. These substituents will influence the regioselectivity and reactivity of the electrophilic bromination reaction. Furan itself undergoes electrophilic aromatic substitution more readily than benzene, typically at the 2-position.[1][2][3]

Proposed Reaction Scheme

The anticipated reaction involves the direct electrophilic bromination of the furan ring. The primary directing influence will be the interplay between the electron-donating methyl group at the 3-position and the electron-withdrawing carboxylic acid group at the 2-position. The most likely positions for bromination are the C4 and C5 positions of the furan ring.

Experimental Protocol: Proposed Method for the Bromination of 3-Methylfuran-2-Carboxylic Acid

This protocol outlines a general procedure for the bromination of 3-methylfuran-2-carboxylic acid using N-Bromosuccinimide (NBS), a common and relatively mild brominating agent for electron-rich aromatic systems.[4]

Materials:

  • 3-Methylfuran-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Stirring apparatus (magnetic stirrer)

  • Cooling bath (ice-water or other)

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography setup or recrystallization equipment)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3-methylfuran-2-carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Brominating Agent: While stirring vigorously, add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes. The reaction is often exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Work-up:

    • Once the reaction is complete (or no further conversion is observed), quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired brominated 3-methylfuran-2-carboxylic acid.

Data Presentation: Reaction Parameter Table

Researchers should meticulously record experimental data to ensure reproducibility and for optimization purposes. The following table provides a template for data collection.

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Notes
1NBS (1.0)DCM02--Initial trial
2NBS (1.2)DCM0 to RT4--Increased equivalents and temperature
3Br₂ (1.0) in Acetic AcidAcetic AcidRT1--Alternative brominating agent
4DBDMH (0.55)CCl₄Reflux3--Dibromodimethylhydantoin as agent

Alternative Considerations and Strategies

  • Protecting the Carboxylic Acid: The deactivating effect of the carboxylic acid might hinder the bromination. An alternative strategy involves first converting the carboxylic acid to an ester (e.g., methyl or ethyl ester), performing the bromination on the more activated ester derivative, and then hydrolyzing the ester back to the carboxylic acid. A patent for a similar process on a furoate ester suggests this could be a viable route.[5]

  • Choice of Brominating Agent: Besides NBS, other brominating agents can be explored, such as bromine (Br₂) in a suitable solvent (e.g., acetic acid, chloroform), or dibromodimethylhydantoin (DBDMH).[6] The choice of reagent can influence the reactivity and selectivity of the reaction.

Visualizations

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve 3-methylfuran-2-carboxylic acid in anhydrous solvent start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) portion-wise cool->add_nbs monitor Monitor reaction progress (TLC/HPLC) add_nbs->monitor quench Quench with Na₂S₂O₃ solution monitor->quench extract Aqueous work-up (NaHCO₃, H₂O, Brine) quench->extract dry Dry organic layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product (Column chromatography or Recrystallization) concentrate->purify end End purify->end

Caption: Workflow for the bromination of 3-methylfuran-2-carboxylic acid.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-3-methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 5-Bromo-3-methylfuran-2-carboxylic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics and functional materials.

Due to the presence of the carboxylic acid moiety, which can interfere with the catalytic cycle of the Suzuki reaction, a two-step approach involving the protection of the carboxylic acid is recommended for optimal results. The following protocols are based on established methodologies for similar substrates and provide a robust starting point for your research.

Reaction Principle

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that proceeds via a palladium catalyst. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

However, the acidic proton of the carboxylic acid in this compound can react with the basic conditions required for the coupling, leading to the formation of a carboxylate salt. This salt may have poor solubility in common organic solvents and can coordinate to the palladium catalyst, potentially inhibiting its activity. To circumvent these issues, protection of the carboxylic acid as an ester is a prudent and widely adopted strategy.

Experimental Protocols

This section outlines a two-stage protocol: the protection of this compound as its methyl ester, followed by the Suzuki-Miyaura coupling of the resulting ester with an arylboronic acid.

Protocol 1: Esterification of this compound

This preliminary step converts the carboxylic acid to a methyl ester, which is more amenable to the conditions of the Suzuki coupling reaction.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve this compound in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a stoichiometric amount of thionyl chloride.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude methyl 5-bromo-3-methylfuran-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-bromo-3-methylfuran-2-carboxylate

This protocol details the cross-coupling of the protected furan derivative with a generic arylboronic acid. The conditions are based on successful couplings of similar bromofuran esters.[1][2]

Materials:

  • Methyl 5-bromo-3-methylfuran-2-carboxylate (from Protocol 1)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask, add methyl 5-bromo-3-methylfuran-2-carboxylate, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 2 to 24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Following the Suzuki coupling, the methyl ester can be hydrolyzed back to the carboxylic acid if desired, typically using aqueous base (e.g., NaOH or LiOH) followed by acidic workup.

Data Presentation: Exemplary Reaction Conditions

The following table summarizes typical conditions for Suzuki coupling reactions of analogous bromo-heterocyclic compounds, providing a basis for optimizing the reaction with methyl 5-bromo-3-methylfuran-2-carboxylate.

Aryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
Methyl 5-bromobenzofuran-2-carboxylatePd(II)-complex (0.1)Cs₂CO₃ (2)Toluene150 (MW)96[1]
Ethyl 5-bromobenzofuran-2-carboxylatePd(II)-complex (0.1)Cs₂CO₃ (2)Toluene150 (MW)93-96
2-(4-Bromophenyl)benzofuranPd(II)-complex (3)K₂CO₃ (2)EtOH/H₂O (1:1)8091[3]
3-Bromobenzoic Acid[PdCl₂(NH₂CH₂COOH)₂] (0.1)K₂CO₃ (3)WaterRT~90
4-Amino-3-bromobenzoic acidVariesVariesVariesVariesVaries[4]

Visualizations

General Workflow for Suzuki Coupling

The following diagram illustrates the general workflow for the Suzuki coupling of this compound, including the recommended protection step.

Suzuki_Coupling_Workflow cluster_protection Protection Stage cluster_coupling Suzuki Coupling Stage cluster_deprotection Deprotection Stage (Optional) Start 5-Bromo-3-methylfuran- 2-carboxylic acid Ester Methyl 5-bromo-3-methylfuran- 2-carboxylate Start->Ester Esterification (MeOH, H+) Coupling Suzuki Coupling (ArB(OH)₂, Pd catalyst, Base) Ester->Coupling Product Coupled Product (Ester) Coupling->Product FinalProduct Final Coupled Product (Carboxylic Acid) Product->FinalProduct Hydrolysis (e.g., LiOH, H₃O+)

Caption: Workflow for the Suzuki coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd R-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R-X) Transmetal R-Pd(II)L_n-R' OxAdd->Transmetal Transmetalation (R'B(OH)₂, Base) RedElim R-R' Transmetal->RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bromo-Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan derivatives are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them attractive scaffolds in drug discovery.[1] The functionalization of the furan ring through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile methodologies for achieving these transformations with high efficiency and functional group tolerance.

These application notes provide a comprehensive overview and detailed protocols for several key palladium-catalyzed cross-coupling reactions utilizing bromo-furan derivatives as substrates. The methodologies covered include Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as direct C-H activation/arylation.

General Mechanism of Palladium-Catalyzed Cross-Coupling

The catalytic cycle for most palladium-catalyzed cross-coupling reactions proceeds through a series of fundamental steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Cross-Coupling Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition OxAdd Oxidative Addition PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R Transmetalation PdII_RX->PdII_R_R Migratory Insertion Transmetal Transmetalation (M-R') Heck_Insert Migratory Insertion (Alkene) PdII_R_R->Pd0 Product R-R' PdII_R_R->Product Reductive Elimination RedElim Reductive Elimination Reactant_RX R-X (Bromo-furan) Reactant_RX->Pd0 Reactant_MR M-R' (Organometallic) Reactant_MR->PdII_RX Reactant_Alkene Alkene Reactant_Alkene->PdII_RX Legend_Pd0 Pd(0) Species Legend_PdII_Ox Pd(II) Oxidative Adduct Legend_PdII_Trans Pd(II) Transmetalated Complex Legend_Product Coupled Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is outlined below. Specific details for each reaction type are provided in the subsequent sections.

Experimental Workflow start Start setup Reaction Setup: - Add bromo-furan, coupling partner,  catalyst, ligand, and base to a  Schlenk flask. start->setup inert Inert Atmosphere: - Evacuate and backfill the flask  with an inert gas (e.g., Argon)  three times. setup->inert solvent Solvent Addition: - Add anhydrous solvent via syringe. inert->solvent reaction Reaction: - Heat the mixture to the specified  temperature with stirring. - Monitor progress by TLC or GC-MS. solvent->reaction workup Work-up: - Cool to room temperature. - Quench the reaction. - Extract with an organic solvent. reaction->workup purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides.[2] It is widely used due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Data Presentation: Suzuki-Miyaura Coupling of Bromo-furans
Bromo-furan DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromofuranPhenylboronic acidPdCl₂(PPh₃)₂ (2)-K₂CO₃DMF/H₂O801285
3-Bromofuran4-Methoxyphenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Toluene/H₂O1001692
2-Bromo-5-methylfuran2-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME851278
3-Bromo-2-formylfuranNaphthalene-1-boronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1102465
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromofuran with Phenylboronic acid

Materials:

  • 2-Bromofuran

  • Phenylboronic acid

  • PdCl₂(PPh₃)₂

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromofuran (1.0 mmol), phenylboronic acid (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add DMF (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylfuran.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of organostannanes with organic halides.[3][4] A key advantage of this reaction is the stability of organotin reagents to air and moisture.[4]

Data Presentation: Stille Coupling of Bromo-furans
Bromo-furan DerivativeOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
2-BromofuranTributyl(vinyl)stannanePd(PPh₃)₄ (4)--Toluene1101688
3-BromofuranTributyl(phenyl)stannanePdCl₂(PPh₃)₂ (5)-CuI (10)NMP801275
2-Bromofuran2-(Tributylstannyl)thiophenePd₂(dba)₃ (2)P(2-furyl)₃ (8)-Dioxane1002491
3-Bromo-2-methylfuran(E)-Tributyl(2-phenylvinyl)stannaneAsPh₃ (8)Pd(OAc)₂ (4)-DMF1001882
Experimental Protocol: Stille Coupling of 2-Bromofuran with Tributyl(vinyl)stannane

Materials:

  • 2-Bromofuran

  • Tributyl(vinyl)stannane

  • Pd(PPh₃)₄

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk tube, dissolve 2-bromofuran (1.0 mmol) in anhydrous toluene (5 mL) under an argon atmosphere.

  • Add tributyl(vinyl)stannane (1.1 mmol) to the solution via syringe.

  • Add Pd(PPh₃)₄ (0.04 mmol, 4 mol%) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at 110 °C for 16 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL).

  • Wash the solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL) to remove tin byproducts.

  • Wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography on silica gel (eluent: pentane) to yield 2-vinylfuran.

Heck Reaction

The Heck reaction is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[5]

Data Presentation: Heck Reaction of Bromo-furans
Bromo-furan DerivativeAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromofuranStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002475
3-BromofuranMethyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201882
2-Bromo-5-nitrofurann-Butyl acrylatePd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃NMP1303668
2,5-Dibromofuran (1 eq.)Styrene (1.1 eq.)Pd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002465 (mono-adduct)
Experimental Protocol: Heck Reaction of 2-Bromofuran with Styrene

Materials:

  • 2-Bromofuran

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add 2-bromofuran (1.0 mmol), anhydrous DMF (5 mL), styrene (1.2 mmol), and Et₃N (1.5 mmol) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain (E)-2-styrylfuran.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[6]

Data Presentation: Sonogashira Coupling of Bromo-furans
Bromo-furan DerivativeAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromofuranPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60695
3-Bromofuran1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF251289
2-Bromo-5-chlorofuranTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene70891
3-Bromo-2-iodofuranPhenylacetylenePd(PPh₃)₄ (1.5)CuI (3)Et₃NDioxane25293 (at C-I)
Experimental Protocol: Sonogashira Coupling of 2-Bromofuran with Phenylacetylene

Materials:

  • 2-Bromofuran

  • Phenylacetylene

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add a solution of 2-bromofuran (1.0 mmol) in anhydrous THF (5 mL).

  • Add Et₃N (2.0 mmol) and phenylacetylene (1.2 mmol) via syringe.

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, filter through a pad of Celite®, and wash the pad with THF.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-(phenylethynyl)furan.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[7][8]

Data Presentation: Buchwald-Hartwig Amination of Bromo-furans
Bromo-furan DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-BromofuranMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001892
3-BromofuranAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102485
2-BromofuranBenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄t-BuOH1001688
3-Bromo-2-formylfuranPyrrolidinePd(OAc)₂ (4)RuPhos (8)K₂CO₃Toluene1102071
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromofuran with Morpholine

Materials:

  • 2-Bromofuran

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), BINAP (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL).

  • Add 2-bromofuran (1.0 mmol) and morpholine (1.2 mmol).

  • Seal the tube and heat the mixture at 100 °C for 18 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with ethyl acetate (20 mL) and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate.

  • Purify the product by flash chromatography (silica gel, hexane/ethyl acetate) to obtain 4-(furan-2-yl)morpholine.

C-H Activation/Arylation

Direct C-H arylation is an increasingly important method that avoids the pre-functionalization of the furan ring, offering a more atom-economical approach to biaryl synthesis.

Data Presentation: C-H Arylation of Furans with Bromoarenes
Furan DerivativeBromoareneCatalyst (mol%)Ligand (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Furan4-BromotoluenePd(OAc)₂ (5)PCy₃·HBF₄ (10)K₂CO₃ / PivOHDioxane1202472
2-Methylfuran1-Bromo-4-fluorobenzenePdCl₂(dppf) (3)-Cs₂CO₃Mesitylene1401881
Furan-2-carbaldehyde4-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₂CO₃DMA1301678
2-Butylfuran1-Bromo-3,5-dimethylbenzenePd(OAc)₂ (1)DavePhos (2)KOAcToluene1102485
Experimental Protocol: C-H Arylation of Furan with 4-Bromotoluene

Materials:

  • Furan

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a resealable Schlenk tube, add Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃·HBF₄ (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous dioxane (4 mL), furan (2.0 mmol), 4-bromotoluene (1.0 mmol), and pivalic acid (0.30 mmol).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-(p-tolyl)furan.

References

Application of 5-Bromo-3-methylfuran-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing molecules are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The furan scaffold is a versatile pharmacophore that can be readily functionalized to optimize pharmacological activity.[4][5] The introduction of a bromine atom to the furan ring can further enhance the biological activity of the parent compound. This document outlines the potential applications of 5-Bromo-3-methylfuran-2-carboxylic acid in medicinal chemistry, drawing upon the known activities of structurally related furan and benzofuran derivatives. Detailed protocols for the synthesis of derivatives and the evaluation of their potential antimicrobial and anticancer activities are provided.

Disclaimer: The following application notes and protocols are based on the documented activities of structurally similar compounds. Specific biological activities and optimal experimental conditions for this compound and its derivatives should be determined empirically.

Potential Medicinal Chemistry Applications

Based on the biological profiles of related bromo-substituted heterocyclic carboxylic acids, this compound is a promising scaffold for the development of novel therapeutic agents in the following areas:

  • Antimicrobial Agents: Halogenated benzofuran and furan derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] The bromo- and carboxylic acid moieties can be critical for antimicrobial efficacy.

  • Anticancer Agents: Various furan derivatives have been investigated for their cytotoxic effects against different cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation.[1]

  • Enzyme Inhibitors: The furan ring can act as a bioisostere for other aromatic systems, enabling it to interact with the active sites of various enzymes. Furan derivatives have been explored as inhibitors of enzymes such as cyclooxygenases (COX) and kinases.[4][6]

Quantitative Data Summary

The following table provides a template for summarizing quantitative data obtained from biological assays of this compound derivatives. The values presented are hypothetical and for illustrative purposes only.

DerivativeTarget Organism/Cell LineAssay TypeIC50 (µM)MIC (µg/mL)
Compound A Staphylococcus aureusBroth Microdilution-16
Compound B Escherichia coliBroth Microdilution-32
Compound C HeLa (Cervical Cancer)MTT Assay12.5-
Compound D A549 (Lung Cancer)MTT Assay25.8-

Experimental Protocols

General Protocol for the Synthesis of Amide Derivatives of this compound

This protocol describes a general method for the synthesis of amide derivatives from this compound, a common strategy to create a library of compounds for biological screening.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., CDI)

  • An appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Characterize the purified amide derivative by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling cluster_purification Work-up and Purification start This compound reagent1 SOCl₂ or CDI in Anhydrous DCM intermediate Acid Chloride Intermediate reagent1->intermediate reagent2 Primary/Secondary Amine Triethylamine product Crude Amide Derivative reagent2->product workup Aqueous Work-up product->workup purification Column Chromatography workup->purification final_product Purified Amide Derivative purification->final_product

Synthetic Workflow for Amide Derivatives
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37 °C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations.

    • Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum, no compound), and a sterility control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Cover the plate and incubate at 35-37 °C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate inoculum->inoculate dilution Serial Dilution of Test Compound dilution->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read Visually Read Results incubate->read mic Determine MIC read->mic

Broth Microdilution Workflow
Protocol for Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37 °C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a derivative of this compound, leading to apoptosis in cancer cells. This is a generalized representation and the actual mechanism would need to be elucidated through further studies.

G cluster_pathway Hypothetical Apoptotic Pathway drug 5-Bromo-3-methylfuran-2- carboxylic acid Derivative receptor Growth Factor Receptor drug->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 Inhibition cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibition caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical Inhibitory Pathway

References

Application Notes and Protocols: 5-Bromo-3-methylfuran-2-carboxylic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylfuran-2-carboxylic acid is a versatile heterocyclic building block with significant potential in pharmaceutical and medicinal chemistry. The furan scaffold is a common motif in a variety of biologically active compounds and natural products.[1] The strategic placement of the bromine atom at the C5 position and the carboxylic acid at the C2 position, along with the methyl group at C3, offers multiple points for chemical modification. This allows for the construction of diverse molecular architectures, making it a valuable starting material for the synthesis of novel therapeutic agents.

The primary utility of this building block lies in its two reactive sites:

  • The C5-Bromo Group: This site is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

  • The C2-Carboxylic Acid Group: This functional group can be readily converted into amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships.

These application notes provide an overview of the potential uses of this compound in pharmaceutical synthesis and detailed protocols for its key transformations.

Key Applications in Pharmaceutical Synthesis

Derivatives of furan-carboxylic acids have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[2][3] The core furan structure can act as a bioisostere for other aromatic rings, such as a phenyl group, potentially improving metabolic stability and receptor binding affinity.[1] While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its reactivity profile strongly suggests its utility in synthesizing analogs of known bioactive molecules.

Potential Therapeutic Targets:

Based on the activity of structurally related furan derivatives, compounds synthesized from this building block may target:

  • Cancer Cell Proliferation Pathways: Furan-containing compounds have demonstrated cytotoxicity against various cancer cell lines, including HeLa and HepG2.[2][4] The synthesis of novel derivatives could lead to the discovery of inhibitors of key signaling pathways involved in tumor growth.

  • Bacterial and Fungal Targets: The furan nucleus is present in several antimicrobial agents.[1] Modification of the this compound scaffold could yield compounds with potent activity against pathogenic bacteria and fungi.

  • Kinase Inhibition: The indole backbone, another important heterocycle, has been derivatized to produce EGFR tyrosine kinase inhibitors for cancer therapy.[5] The furan ring system can be similarly employed to generate kinase inhibitors.

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.

1. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl boronic acid to the C5 position of the furan ring.

Suzuki_Miyaura_Workflow reagents This compound Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) reaction Reaction Mixture reagents->reaction Combine heating Heat (e.g., 80-100°C) Under Inert Atmosphere reaction->heating Stir workup Aqueous Workup (Dilute, Extract with Organic Solvent) heating->workup Cool purification Purification (Column Chromatography) workup->purification product 5-Aryl-3-methylfuran-2-carboxylic acid purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

  • This compound

  • Aryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)

  • Base (e.g., aqueous Potassium Carbonate, 2M solution)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the aryl boronic acid, and the palladium catalyst.

  • Purge the vessel with an inert gas for 5-10 minutes.

  • Add the solvent (e.g., 1,4-dioxane) followed by the aqueous base.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS). This can take 3-12 hours.[6]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yields:

While specific data for this compound is not available, yields for Suzuki-Miyaura reactions on similar brominated furan and benzofuran substrates are typically in the range of 70-95%.[6][7]

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh3)4K2CO3Dioxane/Water803-580-92[6]
Pd(dppf)Cl2Cs2CO3Toluene1001275-96[7]

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-furans.

2. Amide Bond Formation via Carbodiimide Coupling

This protocol outlines a general method for forming an amide bond between the carboxylic acid group and a primary or secondary amine.

Amide_Coupling_Workflow reagents This compound Amine (Primary or Secondary) Coupling Reagent (e.g., DCC, EDC) Base/Additive (e.g., DMAP) Solvent (e.g., DCM) reaction Reaction Mixture reagents->reaction Combine stirring Stir at Room Temperature reaction->stirring Overnight workup Filtration (if DCC is used) Aqueous Wash stirring->workup purification Purification (Crystallization or Chromatography) workup->purification product 5-Bromo-3-methylfuran-2-carboxamide Derivative purification->product

Caption: Workflow for Amide Bond Formation.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Coupling reagent (e.g., Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1.2 - 1.5 equivalents)

  • Additive/Base (e.g., 4-Dimethylaminopyridine (DMAP), 0.1 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolve this compound in the anhydrous solvent in a reaction vessel under an inert atmosphere.

  • Add the amine, followed by the additive (DMAP).

  • Add the coupling reagent (DCC or EDC) portion-wise while stirring.

  • Stir the reaction mixture at room temperature overnight.[2]

  • If DCC is used, a precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Expected Yields:

Amide coupling reactions of furan carboxylic acids typically proceed with moderate to good yields.

Coupling ReagentAdditiveSolventTemperatureTimeTypical Yield (%)
DCCDMAPDCMRoom Temp.Overnight35-60[2]
EDCHOBtDMFRoom Temp.12-24 h50-85
DMT/NMM/TsO–-DCMMicrowave30 min60-80[8]

Table 2: Representative Conditions for Amide Bond Formation.

Logical Relationship of Synthetic Steps

The true synthetic power of this compound is realized when these two primary reactions are used in sequence to create complex molecules.

Synthetic_Strategy cluster_path1 Path A cluster_path2 Path B start This compound A1 Amide Coupling start->A1 Amine, Coupling Reagent B1 Suzuki Coupling start->B1 Ar-B(OH)2, Pd Catalyst A2 Suzuki Coupling A1->A2 product Highly Substituted Furan Derivative A2->product Ar-B(OH)2, Pd Catalyst B2 Amide Coupling B1->B2 B2->product Amine, Coupling Reagent

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents from Furan Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel antimicrobial agents derived from furan carboxylic acids. The furan nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have shown significant potential in combating microbial resistance.[1][2] This document outlines key synthetic strategies, experimental procedures, and the antimicrobial efficacy of various synthesized compounds, presented in a structured format to facilitate research and development in this promising area.

Introduction

The furan ring is a fundamental heterocyclic structure present in numerous compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3][4] Furan-containing compounds can act as mimics for phenyl rings, offering a different hydrophilic-lipophilic balance, and their derivatives have been successfully developed into clinically used drugs.[2] The ease of synthesis and the ability to introduce diverse functional groups make furan carboxylic acids attractive starting materials for the development of new antimicrobial agents to address the growing challenge of drug-resistant pathogens.[1][5]

Key Synthetic Pathways

Several synthetic strategies have been effectively employed to generate diverse libraries of furan-based antimicrobial agents. The following sections detail some of the most prominent and successful approaches.

Synthesis of Furan-2-Carboxamides

A common and effective strategy involves the derivatization of the carboxylic acid group of furan-2-carboxylic acid to form various amides. This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Logical Workflow for Furan-2-Carboxamide Synthesis:

furan_acid Furan-2-Carboxylic Acid activation Activation (e.g., CDI, SOCl2) furan_acid->activation coupling Amide Coupling activation->coupling amine Amine Substrate (R-NH2) amine->coupling carboxamide Furan-2-Carboxamide Derivative coupling->carboxamide purification Purification (Chromatography, Recrystallization) carboxamide->purification characterization Characterization (NMR, IR, MS) purification->characterization antimicrobial_testing Antimicrobial Activity Testing characterization->antimicrobial_testing propenoic_acid 3-(Furan-2-yl)propenoic Acid reaction Hydroarylation Reaction propenoic_acid->reaction arene Arene arene->reaction superacid Superacid (TfOH) superacid->reaction extraction Work-up and Extraction reaction->extraction purification Purification extraction->purification final_product 3-Aryl-3-(furan-2-yl)propanoic Acid Derivative purification->final_product nitrofuran Nitrofurantoin (Furan Derivative) bacterial_cell Bacterial Cell nitrofuran->bacterial_cell reductive_activation Reductive Activation (by bacterial reductases) bacterial_cell->reductive_activation reactive_intermediates Reactive Intermediates reductive_activation->reactive_intermediates dna_damage DNA Damage reactive_intermediates->dna_damage ribosomal_protein_damage Ribosomal Protein Damage reactive_intermediates->ribosomal_protein_damage cell_death Bacterial Cell Death dna_damage->cell_death ribosomal_protein_damage->cell_death

References

Anwendungs- und Protokollhinweise zur Derivatisierung der Carbonsäuregruppe am Furanring

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Furancarbonsäuren sind eine wichtige Klasse von heterocyclischen Verbindungen, die als vielseitige Bausteine in der organischen Synthese, insbesondere in der medizinischen Chemie, dienen.[1][2] Die Derivatisierung der Carbonsäuregruppe ermöglicht die Synthese einer Vielzahl von funktionellen Molekülen wie Estern, Amiden und Acylchloriden, die als wichtige Zwischenprodukte für die Entwicklung neuer pharmazeutischer Wirkstoffe dienen.[2][3][4] Diese Derivate weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antibakterielle, antivirale, entzündungshemmende und antidiabetische Eigenschaften.[2][4][5] Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung der Carbonsäuregruppe am Furanring, einschließlich quantitativer Daten und schrittweiser Versuchsprotokolle.

Umwandlung in Acylchloride

Die Aktivierung der Carbonsäure zu einem reaktiveren Acylchlorid ist ein gängiger erster Schritt für weitere Umsetzungen, wie die Amidierung oder Veresterung.[6] Furan-2-carbonylchlorid ist ein nützliches pharmazeutisches Zwischenprodukt.[3]

Reaktionsschema:

FuranCOOH Furan-2-carbonsäure Plus1 + FuranCOOH->Plus1 Reagent1 SOCl₂ oder (COCl)₂ Plus1->Reagent1 Arrow1 Reagent1->Arrow1 FuranCOCl Furan-2-carbonylchlorid Arrow1->FuranCOCl Plus2 + SO₂ + HCl (oder CO + CO₂ + HCl) FuranCOCl->Plus2

Abbildung 1: Synthese von Furan-2-carbonylchlorid.

Experimentelles Protokoll: Synthese von Furan-2-carbonylchlorid

  • Reagenzien und Aufbau: Geben Sie Furan-2-carbonsäure (1,0 Äquivalente) in einen trockenen, mit einem Rückflusskühler und einem Gaseinleitungsrohr ausgestatteten Rundkolben unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff).

  • Reaktionsdurchführung: Fügen Sie langsam Thionylchlorid (SOCl₂) (2,0-3,0 Äquivalente) bei 0 °C hinzu.[6] Eine katalytische Menge an Dimethylformamid (DMF) kann zugegeben werden.

  • Heizen: Lassen Sie die Mischung auf Raumtemperatur erwärmen und erhitzen Sie sie dann für 1-2 Stunden unter Rückfluss, bis die Gasentwicklung aufhört.[6] Die Reaktion wurde bereits 1924 durch Rückflusskochen von 2-Furansäure in überschüssigem Thionylchlorid auf einem Wasserbad beschrieben.[3]

  • Aufarbeitung: Entfernen Sie überschüssiges Thionylchlorid durch Destillation oder unter reduziertem Druck.[6]

  • Produkt: Das rohe Furan-2-carbonylchlorid kann direkt im nächsten Schritt verwendet werden.[6] Es handelt sich um eine farblose bis blassgelbe Flüssigkeit.[7]

Amidierung der Carbonsäuregruppe

Die Bildung von Amidbindungen ist eine der wichtigsten Reaktionen in der medizinischen Chemie. Furanamide können über das Acylchlorid-Intermediat oder durch den direkten Einsatz von Kupplungsreagenzien synthetisiert werden.

Diese zweistufige Methode ist besonders für weniger reaktive Amine geeignet.[6]

Workflow:

cluster_0 Schritt 1: Acylchlorid-Bildung cluster_1 Schritt 2: Amid-Bildung Start Furan-2-carbonsäure Acylchlorid Furan-2-carbonylchlorid Start->Acylchlorid + SOCl₂ Amide Furan-2-carboxamid Acylchlorid->Amide in DCM, 0°C Amine Amin (R-NH₂) Amine->Amide Base Base (z.B. Pyridin) Base->Amide

Abbildung 2: Workflow der Amidierung über Acylchlorid.

Experimentelles Protokoll: Amidierung über Furan-2-carbonylchlorid

  • Vorbereitung der Aminlösung: Lösen Sie das gewünschte Amin (1,0 Äquivalente) und eine Base wie Triethylamin oder Pyridin (1,5 Äquivalente) in einem wasserfreien Lösungsmittel wie Dichlormethan (DCM).[6]

  • Reaktionsdurchführung: Kühlen Sie die Aminlösung auf 0 °C und fügen Sie langsam das im vorherigen Schritt hergestellte rohe Furan-2-carbonylchlorid hinzu.[6]

  • Reaktionsüberwachung: Lassen Sie die Reaktion bei 0 °C für 30 Minuten rühren und erwärmen Sie sie dann auf Raumtemperatur. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Aufarbeitung: Führen Sie eine wässrige Aufarbeitung durch, indem Sie die Reaktionsmischung mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung waschen. Trocknen Sie die organische Phase über Natriumsulfat.

  • Reinigung: Reinigen Sie das Endprodukt durch Säulenchromatographie oder Umkristallisation.

Kupplungsreagenzien aktivieren die Carbonsäure in situ und ermöglichen eine direkte Reaktion mit dem Amin, oft unter milderen Bedingungen und mit höheren Ausbeuten.

Daten zur Amidierung mit verschiedenen Kupplungsreagenzien:

KupplungsreagenzAdditiv/BaseLösungsmittelTypische Ausbeute (%)Anmerkungen
EDCHOBtDMF/DCM70-95%Wasserlösliche Nebenprodukte, einfache Aufreinigung.[6]
HATUDIPEA/TEADMF85-98%Hohe Effizienz, geringe Racemisierung.[6]
TBTUDIPEA/TEADMF80-95%Effektiv für die regioselektive Monoamidierung von Furan-2,5-dicarbonsäure.[6][8]
DCCHOBt/DMAPDCM60-85%Bildet unlösliches DCU-Nebenprodukt.[6]
DMTMMNMMWasser/MeOH75-90%Gut für Reaktionen in wässrigen Medien.[6]

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid; HOBt: 1-Hydroxybenzotriazol; HATU: 1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat; TBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluorborat; DCC: N,N'-Dicyclohexylcarbodiimid; DMAP: 4-Dimethylaminopyridin; DMTMM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholiniumchlorid; DIPEA: N,N-Diisopropylethylamin; TEA: Triethylamin; NMM: N-Methylmorpholin; DMF: Dimethylformamid; DCM: Dichlormethan.

Experimentelles Protokoll: EDC/HOBt-gekoppelte Amidierung

  • Reagenzien und Aufbau: Lösen Sie Furan-2-carbonsäure (1,0 Äquivalente) und 1-Hydroxybenzotriazol (HOBt) (1,2 Äquivalente) in wasserfreiem DMF oder DCM in einem trockenen Rundkolben.[6]

  • Reaktionsdurchführung: Kühlen Sie die Lösung in einem Eisbad auf 0 °C. Fügen Sie das Amin (1,1 Äquivalente) zur Mischung hinzu.[6]

  • Zugabe des Kupplungsreagenz: Fügen Sie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1,2 Äquivalente) portionsweise zur Reaktionsmischung hinzu, während die Temperatur bei 0 °C gehalten wird.[6]

  • Reaktionsüberwachung: Lassen Sie die Reaktion 30 Minuten bei 0 °C rühren und erwärmen Sie sie dann auf Raumtemperatur. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.[6]

  • Aufarbeitung und Reinigung: Führen Sie nach Abschluss der Reaktion eine wässrige Aufarbeitung durch und reinigen Sie das Endprodukt durch Säulenchromatographie oder Umkristallisation.[6]

Veresterung der Carbonsäuregruppe

Furan-Ester sind ebenfalls wichtige Zwischenprodukte und können durch verschiedene Methoden synthetisiert werden.

Logischer Ablauf der Veresterung:

Start Furan-2-carbonsäure Reagents Alkohol (R-OH) + Katalysator Start->Reagents Reaction Reaktion (z.B. Rückfluss) Reagents->Reaction Product Furan-2-carbonsäureester Reaction->Product Purification Aufreinigung Product->Purification Final Reiner Ester Purification->Final

Abbildung 3: Logischer Fluss der Veresterungsreaktion.

Experimentelles Protokoll: Veresterung mit TMSCl in Methanol

Diese Methode wurde erfolgreich zur Veresterung von Furandicarbonsäuren eingesetzt, die sich nur schwer mit herkömmlichen säurekatalysierten Methoden verestern lassen.[9][10]

  • Reagenzien und Aufbau: Suspendieren Sie Furan-2-carbonsäure (1,0 Äquivalente) in reinem Methanol in einem Rundkolben, der mit einem Rückflusskühler ausgestattet ist.

  • Reaktionsdurchführung: Fügen Sie Trimethylsilylchlorid (TMSCl) (2,0 Äquivalente) zur Suspension hinzu.

  • Heizen: Erhitzen Sie die Reaktionsmischung unter Rückfluss. Überwachen Sie den Fortschritt mittels DC.

  • Aufarbeitung: Nach Abkühlen der Reaktion entfernen Sie das Lösungsmittel unter reduziertem Druck. Lösen Sie den Rückstand in einem organischen Lösungsmittel (z. B. Ethylacetat) und waschen Sie ihn mit einer gesättigten Natriumbicarbonatlösung und anschließend mit Wasser.

  • Reinigung: Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel. Reinigen Sie den rohen Ester durch Säulenchromatographie auf Kieselgel.[9]

Anwendungen in der Arzneimittelentwicklung

Derivate von Furancarbonsäuren sind von erheblichem Interesse für die Arzneimittelentwicklung. Sie dienen als Bausteine für komplexe Moleküle und weisen selbst pharmakologische Aktivitäten auf.[1] Beispielsweise wurde eine Reihe von Furan-2-carbonsäure-Derivaten im Rahmen eines phänotypischen Screenings untersucht, was zur Entdeckung eines vielversprechenden Kandidaten für die Behandlung von Typ-2-Diabetes führte.[5] Die Furanstruktur wird oft als Bioisoster für Phenylringe verwendet, um sterische und elektronische Eigenschaften zu modifizieren, was die metabolische Stabilität und die Wechselwirkungen zwischen Medikament und Rezeptor verbessern kann.

References

Application Notes and Protocols for the Quantification of 5-Bromo-3-methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and exemplary protocols for the quantitative analysis of 5-Bromo-3-methylfuran-2-carboxylic acid in a common biological matrix (e.g., plasma). Two primary analytical techniques are presented: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer high sensitivity and selectivity, which are critical for research, drug development, and pharmacokinetic studies. The protocols provided herein are intended as a starting point and must be fully validated by the end-user for their specific application.

Introduction

This compound is a halogenated furan derivative. Accurate and reliable quantification of such compounds is essential for understanding their pharmacokinetic profiles, metabolic fate, and potential biological activity in drug discovery and development pipelines. The methods detailed below are tailored for researchers and scientists requiring robust analytical procedures for this specific analyte.

  • HPLC-MS/MS: This technique is highly suitable for polar, non-volatile compounds like carboxylic acids. It offers excellent sensitivity and selectivity with minimal sample derivatization.

  • GC-MS: A powerful technique for volatile and semi-volatile compounds. For carboxylic acids, a derivatization step is typically required to increase volatility and thermal stability, enabling separation and detection.

Method 1: Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol describes a reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.

Experimental Protocol: HPLC-MS/MS

2.1.1 Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte or a structural analog).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and inject into the HPLC-MS/MS system.

2.1.2 HPLC Conditions

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min

2.1.3 MS/MS Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Precursor Ion (Q1): m/z 203/205; Product Ion (Q3): To be determined by infusion
Internal Standard To be selected (e.g., m/z of IS -> m/z of IS fragment)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates To be optimized for the specific instrument
Data Presentation: HPLC-MS/MS (Exemplary Data)

The following tables summarize the expected performance characteristics of the HPLC-MS/MS method after validation.

Table 1: Linearity of Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
1.00.01598.5
5.00.078101.2
25.00.395100.5
100.01.58099.8
250.03.96599.1
500.07.950100.9
Correlation (r²) ≥ 0.998

Table 2: Accuracy and Precision

QC LevelConc. (ng/mL)Intra-day (n=6) Precision (%CV)Intra-day (n=6) Accuracy (%)Inter-day (n=18) Precision (%CV)Inter-day (n=18) Accuracy (%)
LLOQ1.08.5102.110.2103.5
Low3.06.298.77.599.8
Mid75.04.1101.55.3100.7
High400.03.599.24.8101.1

Table 3: Method Sensitivity

ParameterValue (ng/mL)
Limit of Detection (LOD) 0.3
Limit of Quantitation (LOQ) 1.0

Visualization: HPLC-MS/MS Workflow

HPLC_MS_Workflow plasma Plasma Sample (100 µL) precip Add 300 µL Acetonitrile (+ Internal Standard) plasma->precip vortex1 Vortex (1 min) precip->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant evap Evaporate to Dryness (Nitrogen Stream) supernatant->evap reconstitute Reconstitute in 100 µL Mobile Phase evap->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 analysis Inject into HPLC-MS/MS System vortex2->analysis

HPLC-MS/MS sample preparation and analysis workflow.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a liquid-liquid extraction followed by chemical derivatization to convert the carboxylic acid into a more volatile and thermally stable ester, suitable for GC-MS analysis.

Experimental Protocol: GC-MS

3.1.1 Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample in a glass tube, add the internal standard.

  • Acidify the sample to pH ~2 by adding 20 µL of 1M HCl.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

3.1.2 Derivatization (Silylation)

  • To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature.

  • Transfer the derivatized sample to a GC vial for analysis.

3.1.3 GC-MS Conditions

ParameterValue
Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized analyte and IS
Data Presentation: GC-MS (Exemplary Data)

The following tables summarize the expected performance characteristics of the GC-MS method after validation.

Table 4: Linearity of Calibration Curve

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)% Accuracy
5.00.022102.5
10.00.045100.8
50.00.23099.3
200.00.91598.5
500.02.310101.1
1000.04.65099.6
Correlation (r²) ≥ 0.997

Table 5: Accuracy and Precision

QC LevelConc. (ng/mL)Intra-day (n=6) Precision (%CV)Intra-day (n=6) Accuracy (%)Inter-day (n=18) Precision (%CV)Inter-day (n=18) Accuracy (%)
LLOQ5.09.8104.211.5105.3
Low15.07.599.18.9101.0
Mid150.05.1102.36.4100.2
High800.04.298.85.899.5

Table 6: Method Sensitivity

ParameterValue (ng/mL)
Limit of Detection (LOD) 1.5
Limit of Quantitation (LOQ) 5.0

Visualization: GC-MS Workflow

GC_MS_Workflow plasma Plasma Sample (200 µL) + Internal Standard acidify Acidify to pH ~2 (1M HCl) plasma->acidify extract Liquid-Liquid Extraction (1 mL Ethyl Acetate) acidify->extract vortex_cent Vortex & Centrifuge extract->vortex_cent organic_layer Collect Organic Layer vortex_cent->organic_layer evap Evaporate to Dryness (Nitrogen Stream) organic_layer->evap derivatize Add Derivatization Reagent (BSTFA + Solvent) evap->derivatize heat Heat at 60°C (30 min) derivatize->heat analysis Inject into GC-MS System heat->analysis

GC-MS sample preparation and analysis workflow.

Conclusion

Two distinct and robust methods for the quantification of this compound have been presented. The HPLC-MS/MS method is generally preferable for its higher sensitivity, simpler sample preparation, and suitability for polar, non-volatile compounds. The GC-MS method provides an alternative approach, which may be useful depending on available instrumentation and the need for orthogonal confirmation. Both protocols serve as a comprehensive guide for researchers and require formal validation to ensure performance for the intended application.

Application Note: High-Purity Isolation of 5-Bromo-3-methylfuran-2-carboxylic Acid via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the purification of 5-Bromo-3-methylfuran-2-carboxylic acid from a crude reaction mixture using flash chromatography. Both normal-phase and reversed-phase methods are presented to offer flexibility based on the impurity profile and available resources.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this building block is critical for the success of subsequent synthetic steps and the quality of the final drug substance. Flash chromatography is a rapid and efficient technique for the purification of organic compounds.[1] However, the purification of carboxylic acids can be challenging due to their potential for strong interaction with the stationary phase, leading to peak tailing and poor separation.[2][3] This application note outlines optimized protocols for the purification of this compound using both normal-phase and reversed-phase flash chromatography, ensuring high purity and recovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1. The predicted XlogP of 2.2 suggests moderate lipophilicity, making the compound amenable to purification by both normal-phase and reversed-phase chromatography.

PropertyValueSource
Molecular FormulaC6H5BrO3PubChem
Molecular Weight205.01 g/mol PubChem
Predicted XlogP2.2PubChemLite
AppearanceWhite to off-white solidGeneral knowledge
UV Absorbance (λmax)~264 nm (estimated)Based on methyl 5-bromofuran-2-carboxylate[4]

Experimental Protocols

Two primary methods are presented for the purification of this compound. The choice between normal-phase and reversed-phase chromatography will depend on the polarity of the impurities in the crude mixture.

Method 1: Normal-Phase Flash Chromatography

Normal-phase chromatography utilizes a polar stationary phase and a non-polar mobile phase.[1] For acidic compounds, the addition of a small amount of a volatile organic acid to the mobile phase is recommended to suppress the ionization of the carboxylic acid, thereby minimizing peak tailing and improving the separation.[1][3]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification prep1 Dissolve crude sample in minimal DCM prep2 Adsorb onto silica gel prep1->prep2 prep3 Dry the adsorbed sample prep2->prep3 chrom1 Equilibrate column with initial mobile phase prep3->chrom1 chrom2 Load the sample chrom1->chrom2 chrom3 Run gradient elution chrom2->chrom3 chrom4 Monitor elution by UV detection chrom3->chrom4 post1 Collect fractions chrom4->post1 post2 Analyze fractions by TLC/LC-MS post1->post2 post3 Combine pure fractions post2->post3 post4 Evaporate solvent post3->post4 post5 Dry the purified product post4->post5

Caption: Workflow for the purification of this compound.

Instrumentation and Consumables:

  • Flash Chromatography System: Any automated flash chromatography system

  • Stationary Phase: Silica gel column (e.g., 40 g, 60 Å)

  • Mobile Phase A: Hexane with 0.1% acetic acid

  • Mobile Phase B: Ethyl acetate with 0.1% acetic acid

  • Sample Adsorbent: Silica gel

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound (e.g., 400 mg) in a minimal amount of dichloromethane (DCM).

    • Add 2-3 g of silica gel to the solution and concentrate to dryness under reduced pressure to create a dry-loaded sample.

  • Chromatography:

    • Equilibrate the silica gel column with the initial mobile phase composition (e.g., 5% Mobile Phase B in Mobile Phase A).

    • Load the dry sample onto the column.

    • Elute the compound using a linear gradient as detailed in Table 2.

    • Monitor the elution profile at the predetermined λmax of ~264 nm.

    • Collect fractions based on the UV chromatogram.

  • Post-Purification:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to determine the purity.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

    • Dry the purified compound under high vacuum to yield a solid.

Normal-Phase Chromatography Parameters:

ParameterSetting
Stationary Phase Silica Gel (40 g)
Mobile Phase A Hexane + 0.1% Acetic Acid
Mobile Phase B Ethyl Acetate + 0.1% Acetic Acid
Flow Rate 40 mL/min
Equilibration 2 column volumes (CV) of initial conditions
Gradient 5-50% B over 10 CV, then 50% B for 2 CV
Detection Wavelength 264 nm
Sample Loading 400 mg crude material (dry load)
Method 2: Reversed-Phase Flash Chromatography

Reversed-phase chromatography is an excellent alternative, particularly for polar impurities, using a non-polar stationary phase and a polar mobile phase.[5][6] Similar to the normal-phase method, the addition of an acid to the mobile phase is crucial for achieving good peak shape and retention of the carboxylic acid.[2][3]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification prep1 Dissolve crude sample in minimal DMSO/Methanol prep2 Filter if necessary prep1->prep2 chrom1 Equilibrate column with initial mobile phase prep2->chrom1 chrom2 Inject the sample solution chrom1->chrom2 chrom3 Run gradient elution chrom2->chrom3 chrom4 Monitor elution by UV detection chrom3->chrom4 post1 Collect fractions chrom4->post1 post2 Analyze fractions by LC-MS post1->post2 post3 Combine pure fractions post2->post3 post4 Remove organic solvent post3->post4 post5 Lyophilize or extract into organic solvent post4->post5 post6 Dry the purified product post5->post6

Caption: Workflow for reversed-phase purification of this compound.

Instrumentation and Consumables:

  • Flash Chromatography System: Any automated flash chromatography system

  • Stationary Phase: C18 silica gel column (e.g., 30 g)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound (e.g., 300 mg) in a minimal amount of a suitable solvent such as a 1:1 mixture of DMSO and methanol.

    • Filter the sample solution through a syringe filter if any particulate matter is present.

  • Chromatography:

    • Equilibrate the C18 column with the initial mobile phase composition (e.g., 20% Mobile Phase B in Mobile Phase A).

    • Inject the sample solution onto the column.

    • Elute the compound using a linear gradient as detailed in Table 3.

    • Monitor the elution profile at 264 nm.

    • Collect fractions based on the UV chromatogram.

  • Post-Purification:

    • Analyze the collected fractions by LC-MS to confirm purity and identify the product-containing fractions.

    • Combine the pure fractions.

    • Remove the acetonitrile under reduced pressure.

    • The remaining aqueous solution can be lyophilized or the product can be extracted into an organic solvent (e.g., ethyl acetate), followed by drying and evaporation of the solvent.

    • Dry the final product under high vacuum.

Reversed-Phase Chromatography Parameters:

ParameterSetting
Stationary Phase C18 Silica Gel (30 g)
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 30 mL/min
Equilibration 2 CV of initial conditions
Gradient 20-70% B over 10 CV, then 70% B for 2 CV
Detection Wavelength 264 nm
Sample Loading 300 mg crude material (liquid injection)

Expected Results

Both methods are expected to yield this compound with a purity of >98% as determined by LC-MS and ¹H NMR. The choice of method will be dictated by the nature of the impurities. Non-polar impurities are best removed using the normal-phase method, while highly polar impurities are more effectively separated using the reversed-phase method. The addition of an acid modifier in the mobile phase is critical in both cases to ensure symmetrical peak shapes and reproducible retention times.

Conclusion

The protocols described in this application note provide effective and reproducible methods for the purification of this compound using automated flash chromatography. Both normal-phase and reversed-phase options are detailed, allowing for flexibility in addressing different impurity profiles. The use of an acidic modifier in the mobile phase is a key parameter for the successful purification of this carboxylic acid, leading to high purity and recovery suitable for downstream applications in drug discovery and development.

References

Application of Furan Derivatives in the Synthesis of Natural Products: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan moiety, a five-membered aromatic heterocycle, serves as a versatile and powerful building block in the synthesis of complex natural products. Its unique reactivity allows for a diverse range of transformations, enabling the construction of various carbocyclic and heterocyclic frameworks that are central to the structure of many biologically active molecules. This document provides detailed application notes and experimental protocols for key synthetic strategies that leverage furan derivatives in the total synthesis of natural products.

The Piancatelli Rearrangement in Prostaglandin Synthesis

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones, which are valuable intermediates in the synthesis of prostaglandins and other natural products.[1][2][3] This reaction proceeds through a 4π-electrocyclization of a pentadienyl cation intermediate.[3]

Application Note:

The synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, often utilizes the cyclopentenone core structure. The Piancatelli rearrangement provides an efficient method to construct this key structural motif. The reaction is typically carried out in an aqueous solvent system with an acid catalyst. The stereochemistry of the resulting 4-hydroxycyclopentenone is predominantly trans.[2]

Key Signaling Pathway: Piancatelli Rearrangement

Piancatelli_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2_Furylcarbinol 2-Furylcarbinol Carbocation Pentadienyl Cation 2_Furylcarbinol->Carbocation H+, -H2O Cyclopentenone 4-Hydroxycyclopentenone Carbocation->Cyclopentenone 4π-Electrocyclization H2O

Caption: Mechanism of the Piancatelli Rearrangement.

Experimental Protocol: Synthesis of a Prostaglandin Precursor via Piancatelli Rearrangement

This protocol is adapted from the early work on the Piancatelli rearrangement.

Reaction:

Materials:

  • 2-Furylcarbinol derivative

  • Acetone

  • Water

  • Formic acid (or other acid catalyst like p-toluenesulfonic acid)[2]

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the 2-furylcarbinol (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v) is prepared.

  • Formic acid (catalytic amount, e.g., 0.1 eq) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the acetone is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography to afford the 4-hydroxycyclopentenone derivative.

Starting MaterialProductYield (%)Reference
1-(Furan-2-yl)ethanol4-Hydroxy-5-methylcyclopent-2-en-1-one~70-80%[2]
(Furan-2-yl)(phenyl)methanol4-Hydroxy-5-phenylcyclopent-2-en-1-one~85%[2]

The Achmatowicz Reaction in the Synthesis of Diospongin A

The Achmatowicz reaction is an oxidative rearrangement of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one.[4] This transformation is a powerful tool for the synthesis of various oxygen-containing heterocyclic natural products.

Application Note:

In the total synthesis of (-)-Diospongin A, a natural product with potential anti-osteoporotic activity, the Achmatowicz reaction can be employed to construct the central dihydropyranone core. The reaction is typically carried out using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS).

Experimental Workflow: Achmatowicz Reaction

Achmatowicz_Workflow start Start Furfuryl Alcohol Derivative reaction Reaction Oxidizing Agent (e.g., m-CPBA) Solvent (e.g., CH2Cl2) 0 °C to rt start->reaction workup Work-up Quenching Extraction Drying reaction->workup purification Purification Column Chromatography workup->purification product Product Dihydropyranone purification->product

Caption: General workflow for the Achmatowicz reaction.

Experimental Protocol: Achmatowicz Reaction in the Synthesis of a Diospongin A Intermediate

This protocol is a representative procedure for the Achmatowicz reaction.

Reaction:

Materials:

  • Furfuryl alcohol derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • The furfuryl alcohol (1.0 eq) is dissolved in dichloromethane in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • m-CPBA (1.1 eq) is added portion-wise over 15 minutes, and the reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of saturated sodium thiosulfate solution.

  • The mixture is diluted with dichloromethane and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the dihydropyranone.

SubstrateOxidantYield (%)Reference
2-(Hydroxymethyl)furanm-CPBA~85%General Procedure
1-(Furan-2-yl)propan-1-olNBS, H₂O/THF~90%[4]

Furan Diels-Alder Reaction in the Synthesis of Mintlactone

The intramolecular Diels-Alder reaction of a furan (IMDAF) is a powerful strategy for the construction of complex polycyclic systems containing an oxabicyclo[2.2.1]heptene core. This intermediate can be further elaborated to a variety of natural products.

Application Note:

The synthesis of mintlactone, a monoterpene lactone, can be achieved using an intramolecular Diels-Alder reaction of a furan derivative as a key step. The furan acts as the diene, and a tethered alkene serves as the dienophile. The reaction is typically promoted by thermal conditions or Lewis acid catalysis.

Logical Relationship: IMDAF in Mintlactone Synthesis

IMDAF_Logic Start Furan with Alkene Tether IMDAF Intramolecular Diels-Alder Reaction Start->IMDAF Cycloadduct Oxabicyclo[2.2.1]heptene Intermediate IMDAF->Cycloadduct Elaboration Further Transformations Cycloadduct->Elaboration Mintlactone Mintlactone Elaboration->Mintlactone

Caption: Synthetic strategy for mintlactone via IMDAF.

Experimental Protocol: Intramolecular Furan Diels-Alder Reaction

This is a general protocol for a thermally induced intramolecular Diels-Alder reaction of a furan.

Reaction:

Materials:

  • Furan derivative with a tethered dienophile

  • Toluene (or other high-boiling solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Silica gel for column chromatography

Procedure:

  • A solution of the furan-alkene substrate in dry toluene is prepared in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • The solution is heated to a high temperature (e.g., 110-180 °C) and stirred for 12-48 hours.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the Diels-Alder adduct.

Diene-Dienophile SystemConditionsYield (%)Reference
N-Allyl-N-(furan-2-ylmethyl)acetamideToluene, 180 °C, 24 h75%General Procedure
Furan with tethered acrylateXylene, 140 °C, 48 h65%General Procedure

Furan Oxidation in the Total Synthesis of Platensimycin

The antibiotic platensimycin features a complex, caged tetracyclic core. The synthesis of this core often involves the strategic use of furan chemistry. One approach involves an oxidative dearomatization of a furan-containing intermediate to generate a key building block.[5]

Application Note:

In one of the synthetic routes towards platensimycin, a furan ring is employed as a latent 1,4-dicarbonyl equivalent. Oxidative cleavage of the furan ring at a late stage of the synthesis can unmask this functionality, which then participates in subsequent cyclizations to form the intricate core of the natural product.

Experimental Workflow: Platensimycin Core Synthesis

Platensimycin_Workflow A Furan-containing Precursor B Oxidative Dearomatization A->B e.g., NBS, H2O C Key Intermediate B->C D Cascade Cyclizations C->D Acid or Base Catalysis E Platensimycin Core D->E

Caption: A simplified workflow for the synthesis of the platensimycin core.

Experimental Protocol: Oxidative Dearomatization of a Furan Derivative

This protocol describes a general method for the oxidative dearomatization of a furan using N-bromosuccinimide.

Reaction:

Materials:

  • Substituted furan

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • The furan derivative (1.0 eq) is dissolved in a mixture of THF and water (e.g., 4:1 v/v).

  • The solution is cooled to 0 °C.

  • NBS (1.05 eq) is added in one portion, and the mixture is stirred vigorously at 0 °C.

  • The reaction is monitored by TLC. After the starting material is consumed (typically 30-60 minutes), the reaction is quenched with saturated sodium bicarbonate solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to give the desired dihydro-furan product.

Furan DerivativeReagentProductYield (%)Reference
2-MethylfuranNBS2,5-Dihydro-2-methoxy-2-methylfuran~90%[5]
2-PhenylfuranNBS2,5-Dihydro-2-methoxy-2-phenylfuran~85%[5]

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of substituted furans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the synthesis of substituted furans.

Frequently Asked Questions (FAQs)

General Issues

Q1: What are the most common reasons for low yields in furan synthesis? A1: Low yields in furan synthesis can often be attributed to several factors, including incomplete reactions, degradation of starting materials or the furan product under harsh conditions (e.g., strong acids and high temperatures), and the formation of unwanted side products.[1] Furan rings, especially those with electron-releasing substituents, are sensitive to strong acids, which can lead to polymerization or ring-opening, particularly in the presence of water.[1] Furthermore, purification methods that are not optimized can result in significant loss of the desired product.[1]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it? A2: The formation of dark, tarry materials is a common issue and typically indicates polymerization of the furan product or the starting materials.[1] Furans are particularly susceptible to polymerization in acidic environments. To mitigate this, consider the following strategies:

  • Use Milder Reaction Conditions: Opt for less harsh acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or consider using Lewis acids.[1]

  • Lower the Reaction Temperature: Running the reaction at a reduced temperature can decrease the rate of polymerization.[1]

  • Ensure Anhydrous Conditions: The presence of water can promote side reactions. Ensure all solvents and reagents are thoroughly dried before use.[1]

Q3: How can I effectively purify my substituted furan from the crude reaction mixture? A3: The purification of furans can be challenging due to their potential volatility and instability.[1] Common and effective techniques include:

  • Distillation: For volatile furan derivatives, vacuum distillation is a suitable method. However, care must be taken to avoid excessive heat, which can cause decomposition.[1]

  • Column Chromatography: This is a standard method for purifying furans. However, the acidic nature of standard silica gel can sometimes lead to the degradation of sensitive furan compounds.[1] To prevent this, you can use deactivated (neutral) silica gel or alumina. Alternatively, adding a small amount of a neutralizer like triethylamine to the eluent can be beneficial.[1]

Paal-Knorr Synthesis

Q4: My Paal-Knorr reaction is slow or appears incomplete. What can I do to improve it? A4: An incomplete or slow Paal-Knorr reaction is often related to the choice of acid catalyst or the reaction conditions. To drive the reaction to completion, it is crucial to effectively remove the water that is formed during the cyclization. Using a Dean-Stark trap during the reaction is a common and effective method to remove water and shift the equilibrium towards the furan product.[2] Microwave-assisted synthesis can also be a highly effective technique for reducing reaction times and improving yields by providing rapid and uniform heating.[2]

Q5: I am observing the formation of a pyrrole as a byproduct in my Paal-Knorr furan synthesis. Why is this happening? A5: The Paal-Knorr synthesis is also a method for producing pyrroles when the 1,4-dicarbonyl compound reacts with ammonia or a primary amine.[2] If your reaction mixture is contaminated with an amine source, for instance, from a previous synthetic step or from a contaminated solvent, you may observe the formation of a pyrrole byproduct.[2] It is essential to ensure that all your reagents and solvents are pure and free from any nitrogen-containing nucleophiles.

Feist-Benary Synthesis

Q6: What are the critical parameters to control in a Feist-Benary furan synthesis? A6: The Feist-Benary synthesis is sensitive to the choice of base and the reaction temperature. Mild bases like pyridine or triethylamine are generally optimal.[3] Strong bases, such as sodium hydroxide, can potentially hydrolyze sensitive functional groups on the substrates.[3] The temperature is typically maintained between 50–100°C.[3] It is important to monitor the reaction as prolonged heating can lead to the decomposition of the product.[3]

Q7: My Feist-Benary reaction seems to have stopped at the intermediate hydroxydihydrofuran stage. How can I facilitate the final dehydration to the furan? A7: The final step of the Feist-Benary synthesis is a dehydration reaction. If this step is not occurring spontaneously, it can often be promoted by the addition of an acid catalyst after the initial condensation and cyclization steps are complete.[3] Sometimes, simply increasing the temperature or extending the reaction time can also effect the final dehydration.

Troubleshooting Guides

A systematic approach to troubleshooting can help identify and resolve issues encountered during the synthesis of substituted furans.

G cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or No Product check_sm Starting Materials Intact? start->check_sm check_tar Polymerization/Tarry Mixture? check_sm->check_tar No solution_conditions Optimize Reaction Conditions: - Increase Temperature - Change Catalyst - Extend Reaction Time check_sm->solution_conditions Yes check_side_products Side Products Observed? check_tar->check_side_products No solution_mild_conditions Use Milder Conditions: - Lower Temperature - Milder Catalyst - Anhydrous Solvent check_tar->solution_mild_conditions Yes solution_purification Refine Purification: - Neutralize Silica Gel - Use Alumina - Vacuum Distillation check_side_products->solution_purification Yes solution_reagents Verify Reagent Purity: - Check for Contaminants - Use Fresh Reagents check_side_products->solution_reagents No

A flowchart for troubleshooting common issues in furan synthesis.

Data Presentation

The choice of catalyst and reaction conditions can significantly impact the outcome of the Paal-Knorr synthesis. The following table summarizes the effects of different catalysts and heating methods on the synthesis of 2,5-dimethylfuran from hexane-2,5-dione.

CatalystHeating MethodTemperature (°C)Time (h)Yield (%)Reference
p-TsOH·H₂OConventional (Toluene)110-1204-6~95[2]
HClMicrowave (Ethanol/Water)1400.05-0.08High[2]
H₂SO₄ConventionalReflux-Good[4]
P₂O₅Conventional--Good[4]
ZnBr₂Conventional--Good[4]
Sc(OTf)₃Conventional--Good[4]
I₂Conventional--Good[4]

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran (Conventional Heating)

This protocol details a classic approach using a Brønsted acid catalyst with conventional heating.[2]

Reagents & Setup:

  • Hexane-2,5-dione (11.4 g, 100 mmol)

  • Toluene (50 mL)

  • p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%)

  • 100 mL round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

Procedure:

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione, toluene, and p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL.

  • Continue to reflux for 4-6 hours or until no more water is collected.

Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by a wash with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be further purified by fractional distillation to yield 2,5-dimethylfuran as a colorless liquid.

Protocol 2: Feist-Benary Synthesis of a Substituted Furan

This protocol provides a general procedure for the Feist-Benary synthesis.

Reagents & Setup:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Base (e.g., pyridine)

  • Solvent (e.g., ethanol)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the β-dicarbonyl compound in the chosen solvent.

  • Add the base to the solution and stir.

  • Add the α-haloketone to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-100°C) and monitor the reaction progress by TLC or GC-MS.

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude furan by column chromatography or distillation.

Visualizations

G cluster_pk Paal-Knorr Synthesis cluster_fb Feist-Benary Synthesis pk_start 1,4-Dicarbonyl Compound pk_intermediate Cyclic Hemiacetal pk_start->pk_intermediate  Acid Catalyst (e.g., p-TsOH) pk_product Substituted Furan pk_intermediate->pk_product Dehydration (-H₂O) fb_start1 α-Halo Ketone fb_intermediate Alkylated Intermediate fb_start1->fb_intermediate fb_start2 β-Dicarbonyl Compound fb_start2->fb_intermediate Base (e.g., Pyridine) fb_cyclized Cyclized Intermediate fb_intermediate->fb_cyclized Intramolecular Cyclization fb_product Substituted Furan fb_cyclized->fb_product Dehydration (-H₂O)

Comparison of Paal-Knorr and Feist-Benary reaction pathways.

G cluster_side_reactions Common Side Reactions furan Substituted Furan (Desired Product) polymer Polymerization (Tar Formation) furan->polymer Acid, Heat ring_opening Ring Opening furan->ring_opening Strong Acid, H₂O pyrrole Pyrrole Formation (Paal-Knorr) pk_start 1,4-Dicarbonyl pk_start->furan Acid Catalyst pk_start->pyrrole Amine Contaminant

Common side reactions in furan synthesis.

References

Troubleshooting low yield in the bromination of furan rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the bromination of furan rings.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of furan rings often a low-yielding reaction?

A1: The bromination of furan rings can be challenging due to the high reactivity and sensitivity of the furan moiety. Several factors can contribute to low yields:

  • Ring Instability: Furan is an electron-rich aromatic heterocycle that is susceptible to acid-catalyzed polymerization and ring-opening, especially under harsh reaction conditions.[1][2]

  • Over-bromination: The high reactivity of the furan ring can easily lead to the formation of di- or poly-brominated products, even with controlled stoichiometry of the brominating agent.[2]

  • Side Reactions: Addition reactions across the double bonds of the furan ring can compete with the desired electrophilic aromatic substitution, leading to a mixture of products.[3][4] In aqueous or alcoholic solvents, this can result in the formation of hydroxy- or alkoxy-substituted byproducts.[3][4]

  • Decomposition: The starting material or the brominated product may be unstable under the reaction or work-up conditions, leading to degradation and reduced yields.[1]

Q2: Which brominating agent is best for my furan-containing compound?

A2: The choice of brominating agent is critical and depends on the specific substrate and desired outcome (mono- vs. di-bromination).

  • N-Bromosuccinimide (NBS): NBS is a mild and commonly used reagent for the selective bromination of furans.[5][6] It is often preferred as it can minimize the formation of acidic byproducts that can lead to furan degradation.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent has been shown to be highly effective, in some cases providing excellent yields of di-brominated furans.[5]

  • Bromine (Br₂): While elemental bromine can be used, it is highly reactive and can lead to over-bromination and side reactions if not used under carefully controlled conditions, such as low temperatures and in non-polar solvents.[2][7] The use of a solvent like dioxane or dimethylformamide (DMF) can help to moderate its reactivity.[2]

Q3: How can I prevent polymerization and ring-opening of my furan during bromination?

A3: Minimizing polymerization and ring-opening is crucial for achieving good yields. Consider the following strategies:

  • Use Mild Reagents: Employ milder brominating agents like NBS.[6]

  • Control Temperature: Perform the reaction at low temperatures (e.g., -5°C to room temperature) to reduce the rate of side reactions.[2]

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can facilitate ring-opening pathways.[1]

  • Avoid Strong Acids: The furan ring is sensitive to strong acids.[1][2] If acidic byproducts are generated, consider adding a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to the reaction mixture.[8]

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.[1]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A4: The formation of multiple products is a common issue. Besides the desired mono-brominated product, you may be observing:

  • Di-brominated or Poly-brominated Furans: These are formed due to the high reactivity of the furan ring.[2]

  • Isomers: If the 2- and 5-positions of the furan are not equivalent, you may obtain a mixture of constitutional isomers.

  • Ring-Opened Products: In the presence of nucleophilic solvents like water or alcohols, addition-elimination pathways can lead to ring-opened byproducts.[3][4]

  • Polymeric Material: This will often appear as a baseline streak on the TLC plate.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of Brominated Furan

This troubleshooting workflow will guide you through diagnosing and resolving low-yield issues.

LowYieldTroubleshooting start Start: Low Yield check_reagents 1. Verify Reagent Quality - Purity of furan starting material? - Activity of brominating agent? start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_bad Purify/replace reagents check_reagents->reagent_bad No check_conditions 2. Evaluate Reaction Conditions - Temperature too high? - Reaction time too long? - Acidic conditions? reagent_ok->check_conditions reagent_bad->check_reagents conditions_ok Conditions Seem OK check_conditions->conditions_ok Yes conditions_bad Optimize Conditions: - Lower temperature - Shorter reaction time - Add non-nucleophilic base check_conditions->conditions_bad No check_workup 3. Review Work-up & Purification - Product decomposition on silica? - Product loss during extraction? conditions_ok->check_workup conditions_bad->check_conditions workup_ok Work-up OK check_workup->workup_ok No workup_bad Modify Purification: - Use neutral alumina - Deactivate silica with base - Consider distillation check_workup->workup_bad Yes end Yield Improved workup_ok->end workup_bad->check_workup

Caption: Troubleshooting workflow for low yield in furan bromination.

Issue 2: Formation of Multiple Products (Low Selectivity)

This guide helps to address issues with the formation of multiple products.

MultiProductTroubleshooting start Start: Multiple Products check_stoichiometry 1. Check Stoichiometry - Is excess brominating agent used? start->check_stoichiometry stoichiometry_ok Stoichiometry is 1:1 check_stoichiometry->stoichiometry_ok No stoichiometry_bad Use <= 1 equivalent of brominating agent check_stoichiometry->stoichiometry_bad Yes check_addition 2. Review Reagent Addition - Is the brominating agent added all at once? stoichiometry_ok->check_addition stoichiometry_bad->check_addition addition_ok Slow Addition check_addition->addition_ok No addition_bad Add brominating agent slowly/portion-wise check_addition->addition_bad Yes check_reagent_type 3. Consider Reagent Choice - Is a highly reactive reagent being used (e.g., Br₂)? addition_ok->check_reagent_type addition_bad->check_reagent_type reagent_mild Using Mild Reagent (NBS) check_reagent_type->reagent_mild No reagent_harsh Switch to a milder reagent (e.g., NBS, DBDMH) check_reagent_type->reagent_harsh Yes end Selectivity Improved reagent_mild->end reagent_harsh->end

Caption: Troubleshooting guide for improving selectivity.

Data Presentation

Table 1: Comparison of Brominating Agents for Furan Derivatives

Brominating AgentSubstrate ExampleSolventTemperature (°C)Yield (%)Key ObservationsReference
NBSFraxinelloneCH₂Cl₂40Variable (low)Low or highly variable yields for mono- and di-bromination.
DBDMHFraxinelloneCH₂Cl₂4091 (di-bromo)Excellent yield for the di-brominated product.[5]
DBDMHLimoninCH₂Cl₂4099 (di-bromo)High yield without altering other functional groups.[5]
Br₂FuranDioxane-5GoodMilder conditions are necessary to produce 2-bromofuran.[2]
Br₂FuranCCl₄N/AMixtureGives a mixture of 2-bromo- and 2,5-dibromofuran.

Experimental Protocols

Protocol 1: General Procedure for Bromination of Furan using NBS

This protocol is a general guideline and may require optimization for specific substrates.

ProtocolNBS cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve furan derivative (1 equiv.) in an anhydrous solvent (e.g., THF, CH₂Cl₂, CCl₄). prep2 Cool the solution to the desired temperature (e.g., 0°C). prep1->prep2 react1 Add NBS (1.0-1.2 equiv. for mono-bromination) in portions or as a solution. prep2->react1 react2 Stir the reaction mixture under an inert atmosphere (N₂ or Ar). react1->react2 react3 Monitor reaction progress by TLC or GC-MS. react2->react3 workup1 Quench the reaction (e.g., with aq. Na₂S₂O₃). react3->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Wash with brine, dry over Na₂SO₄. workup2->workup3 workup4 Purify by column chromatography (silica gel or neutral alumina) or distillation. workup3->workup4

Caption: Experimental workflow for the bromination of furan with NBS.

Detailed Steps:

  • Preparation: Dissolve the furan-containing starting material (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane, or carbon tetrachloride) under an inert atmosphere. Cool the solution to the desired temperature, typically between 0°C and room temperature.

  • Reaction: Add N-Bromosuccinimide (1.0 to 1.2 equivalents for mono-bromination) to the cooled solution in small portions or as a solution in the reaction solvent. Stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite to consume any remaining bromine. Dilute with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. After filtration, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or neutral alumina, or by distillation under reduced pressure.[1][9] For acid-sensitive compounds, it is advisable to use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or neutral alumina for chromatography.[1]

Protocol 2: Selective Di-bromination using DBDMH

This protocol is adapted from a procedure that has shown high yields for di-bromination.[5]

  • Preparation: In a reaction vessel protected from light, dissolve the furan-containing compound (1 equivalent) in dichloromethane.

  • Reaction: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.4 equivalents) to the solution. Heat the reaction mixture to 40°C.

  • Monitoring: Stir the reaction for approximately 2 hours, monitoring for the consumption of the starting material by TLC.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to isolate the di-brominated product.

References

Identifying and minimizing side products in furan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of furans.

General Troubleshooting and FAQs

This section addresses common issues applicable to various furan synthesis methods.

Q1: My furan synthesis reaction is resulting in a low yield. What are the common causes?

A1: Low yields in furan synthesis can be attributed to several factors. The most frequent issues include incomplete reactions, degradation of starting materials or the furan product under harsh conditions (e.g., strong acids and high temperatures), and the formation of side products. Furan rings are particularly sensitive to strong acids, which can lead to polymerization or ring-opening, especially when water is present. Furthermore, suboptimal purification techniques can lead to significant product loss.

Q2: The reaction mixture is turning into a dark, tar-like substance. What is happening and how can this be prevented?

A2: The formation of dark, insoluble polymers, often referred to as tar or humins, is a common issue, particularly in acid-catalyzed reactions. This is typically due to the polymerization of the furan product or the starting materials themselves. Furans, especially those with electron-releasing substituents, are prone to polymerization under acidic conditions.

To mitigate this, consider the following strategies:

  • Use Milder Reaction Conditions: Opt for less harsh acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or consider using Lewis acids.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.

  • Ensure Anhydrous Conditions: The presence of water can promote side reactions, including ring-opening and subsequent polymerization. Ensure all solvents and reagents are thoroughly dried.

Q3: How can I effectively purify my furan derivative from the crude reaction mixture?

A3: The purification of furans can be challenging due to their potential for volatility and instability. Common and effective purification methods include:

  • Distillation: For volatile furan derivatives, distillation, often under vacuum, is an effective method. Care must be taken to avoid excessive heat, which can cause decomposition.

  • Column Chromatography: This is a standard and versatile method. However, the acidic nature of silica gel can sometimes lead to the degradation of sensitive furans. To circumvent this, you can use a deactivated (neutral) silica or alumina, or add a small amount of a neutralizer like triethylamine to the eluent.

  • Liquid-Liquid Extraction: This is often a good first step after quenching a reaction to separate the organic product from water-soluble impurities like salts.[1]

  • Adsorption on Activated Carbon: This can be a useful technique for removing certain furan derivatives from a reaction mixture, followed by desorption with a suitable solvent.[1]

Troubleshooting Furan Synthesis Methods

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely used method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[2]

Q4: My Paal-Knorr reaction is slow or appears incomplete. What steps can I take to improve it?

A4: An incomplete Paal-Knorr reaction is often related to the choice of acid catalyst or the reaction conditions. The mechanism involves the protonation of a carbonyl group, enol formation, and a rate-determining cyclization step.

  • Catalyst Choice: While strong protic acids like sulfuric acid are commonly used, they can also promote side reactions. Consider using milder protic acids such as p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl₂).[3]

  • Dehydrating Agent: Employing a dehydrating agent or ensuring anhydrous conditions can drive the reaction towards completion by removing the water formed during the reaction.[3]

Q5: What are the primary side products in the Paal-Knorr synthesis and how can I minimize them?

A5: The main side reactions are acid-catalyzed polymerization and ring-opening of the furan product.[3] The 1,4-dicarbonyl starting material itself can also undergo side reactions if it is sensitive to acid. To minimize these, it is recommended to use milder protic acids or Lewis acids and to run the reaction at the lowest effective temperature while monitoring for completion.[3]

Quantitative Data on Paal-Knorr Synthesis Conditions

The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Paal-Knorr synthesis.

1,4-Dicarbonyl CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
Hexane-2,5-dionep-TsOH·H₂OTolueneReflux (~110-120)4-6 hHigh[4]
Methyl 2-acetyl-3-methyl-4-oxopentanoateHCl (catalytic)Ethanol/Water140 (Microwave)3-5 minHigh[4]
Hexane-2,5-dioneZnBr₂DichloromethaneRoom Temp24 hModerate[5]
Hexane-2,5-dioneBi(NO₃)₃AcetonitrileReflux1 hHigh[5]

Experimental Protocols

Paal-Knorr Synthesis of 2,5-Dimethylfuran (Conventional Heating)

Reagents & Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).[4]

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected.[4]

Workup and Purification: Allow the reaction mixture to cool to room temperature. Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[4]

Feist-Benary Furan Synthesis

The Feist-Benary synthesis involves the base-catalyzed condensation of an α-haloketone with a β-dicarbonyl compound.[6]

Q6: My Feist-Benary reaction is producing an uncyclized tricarbonyl intermediate or a mixture of isomers. How can this be resolved?

A6: The chemoselectivity of the Feist-Benary reaction can be complex. Sometimes, the initial alkylation occurs, but the subsequent cyclization and dehydration are slow.[3]

  • Promoting Cyclization: After the initial alkylation, an acid catalyst is often required for the final dehydration step to form the aromatic furan ring. If you have isolated the hydroxydihydrofuran intermediate, it can be treated with a mild acid.[3]

  • Isomer Formation: The reaction can sometimes yield furan isomers through a competing Paal-Knorr pathway if the intermediate tricarbonyl compound is formed.[1] Controlling the reaction conditions, such as the base and temperature, can favor the desired Feist-Benary product.

Q7: The reaction has stopped at the hydroxydihydrofuran stage. How do I complete the synthesis?

A7: The isolation of the hydroxydihydrofuran intermediate is known as an "interrupted" Feist-Bénary reaction. To complete the synthesis to the furan, a dehydration step is necessary. This is typically achieved by treating the intermediate with an acid catalyst.[6]

Experimental Protocol for Feist-Benary Synthesis

Reagents & Setup: To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL), add pyridine (0.87 g, 11 mmol). Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.[1]

Reaction: Heat the reaction mixture to reflux for 4 hours.[1]

Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.[1]

Furan Synthesis from Carbohydrates

The acid-catalyzed dehydration of carbohydrates is a common route to furans like 5-hydroxymethylfurfural (5-HMF). A major challenge in this process is the formation of insoluble polymeric side products known as humins.[7][8]

Q8: How can I minimize the formation of humins in the dehydration of carbohydrates to furans?

A8: Humin formation is a significant issue that lowers the yield and complicates the purification of furan derivatives from carbohydrates.[7] Humins are formed through complex polymerization reactions, with 5-HMF often being a key precursor.[8] The formation is initiated by the rehydration of 5-HMF to form 2,5-dioxo-6-hydroxy-hexanal (DHH), which then undergoes aldol-type addition and condensation reactions.[7][8]

Strategies to minimize humin formation include:

  • Solvent Choice: Using organic solvents, such as dimethyl sulfoxide (DMSO), can in some cases improve the selectivity for 5-HMF and reduce humin formation.

  • Biphasic Systems: Employing a biphasic system where the furan product is continuously extracted into an organic phase can prevent its degradation and subsequent polymerization in the reactive aqueous phase.

  • Reaction Conditions: Optimizing temperature and reaction time is crucial. High temperatures and long reaction times tend to favor humin formation.

Visualized Workflows and Pathways

General Troubleshooting Workflow for Furan Synthesis

G start Low Yield or Side Products check_reaction Reaction Turning Dark/ Forming Tar? start->check_reaction check_completeness Reaction Incomplete? check_reaction->check_completeness No solution_tar Likely Polymerization - Use milder catalyst - Lower temperature - Use anhydrous solvent check_reaction->solution_tar Yes check_purification Product Loss During Purification? check_completeness->check_purification No solution_incomplete Optimize Conditions - Check catalyst activity - Increase reaction time/temp moderately - Ensure anhydrous conditions check_completeness->solution_incomplete Yes solution_purification Refine Purification - Use neutral chromatography (e.g., deactivated silica) - Use vacuum distillation for volatile products check_purification->solution_purification Yes end_node Improved Synthesis check_purification->end_node No solution_tar->end_node solution_incomplete->end_node solution_purification->end_node

Caption: A logical workflow for troubleshooting common issues in furan synthesis.

Paal-Knorr Synthesis: Desired vs. Side Reactions

G cluster_desired Desired Pathway cluster_side Side Reactions dicarbonyl 1,4-Dicarbonyl Compound hemiacetal Cyclic Hemiacetal dicarbonyl->hemiacetal Acid-catalyzed cyclization furan Furan Product hemiacetal->furan Dehydration polymer Polymerization/ Tar Formation furan->polymer Harsh Acid/ High Temp ring_opened Ring-Opened Products furan->ring_opened Presence of Water

Caption: The desired reaction pathway in Paal-Knorr synthesis versus common side reactions.

Feist-Benary Synthesis: Competing Pathways

G cluster_fb Feist-Benary Pathway cluster_pk Competing Paal-Knorr Pathway start α-Haloketone + β-Dicarbonyl fb_intermediate Alkylated Intermediate start->fb_intermediate Base-catalyzed alkylation hydroxydihydrofuran Hydroxydihydrofuran fb_intermediate->hydroxydihydrofuran Intramolecular Cyclization tricarbonyl Uncyclized Tricarbonyl Intermediate fb_intermediate->tricarbonyl Isomerization/ Rearrangement fb_furan Feist-Benary Furan hydroxydihydrofuran->fb_furan Dehydration (often acidic) pk_furan Paal-Knorr Furan (Isomer) tricarbonyl->pk_furan Acid-catalyzed cyclization

Caption: Competing reaction pathways in the Feist-Benary furan synthesis.

Humin Formation from Carbohydrates

G carbohydrate Carbohydrate (e.g., Fructose) hmf 5-Hydroxymethylfurfural (5-HMF) carbohydrate->hmf Acid-catalyzed Dehydration dhh 2,5-Dioxo-6-hydroxy-hexanal (DHH) hmf->dhh Rehydration aldol Aldol Addition & Condensation hmf->aldol dhh->aldol humins Humins (Insoluble Polymers) aldol->humins

Caption: Simplified pathway of humin formation during the synthesis of 5-HMF from carbohydrates.

References

Technical Support Center: Scale-Up Synthesis of Bromo-Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of bromo-furan compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up synthesis of bromo-furan compounds, offering potential causes and solutions.

Issue 1: Low Yield or Incomplete Conversion

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Brominating Agent Select a suitable brominating agent based on the furan substrate's reactivity. For highly reactive furans, milder agents like N-bromosuccinimide (NBS) are preferable to elemental bromine (Br₂) to avoid over-bromination and degradation.[1][2]Improved selectivity and yield of the desired mono-bromo-furan.
Suboptimal Reaction Temperature Optimize the reaction temperature. Many bromination reactions of furans are exothermic. Lowering the temperature can reduce the formation of side products and prevent decomposition.[3]Increased product purity and yield by minimizing thermal degradation.
Poor Solvent Choice Use an appropriate solvent. For NBS bromination, polar aprotic solvents like dimethylformamide (DMF) can be effective.[1] For reactions with Br₂, inert solvents like dichloromethane (DCM) or acetic acid may be suitable.[2][4]Enhanced reaction rate and selectivity.
Insufficient Mixing Ensure efficient mixing, especially in larger reactors, to maintain homogenous reaction conditions and prevent localized overheating or high concentrations of reagents.Consistent product quality and prevention of side reactions due to poor mass transfer.

Issue 2: Formation of Poly-brominated and Other Impurities

Potential Cause Troubleshooting Step Expected Outcome
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary, but large excesses should be avoided to minimize poly-bromination.[5]Reduction in di- and tri-brominated impurities.
Reaction with Furan Ring Opening Furan rings are sensitive to acidic conditions, which can lead to ring-opening and polymerization.[6] If using acidic reagents or generating HBr as a byproduct, consider adding a non-nucleophilic base to scavenge the acid.Preservation of the furan ring integrity and reduction of polymeric byproducts.
Side Reactions with Solvents Ensure the solvent is inert under the reaction conditions. Some solvents may react with the brominating agent or intermediates.Minimized formation of solvent-related impurities.
Impure Starting Materials Use high-purity starting furan compounds. Impurities in the starting material can lead to a variety of side products.[7]A cleaner reaction profile with fewer unexpected impurities.

Issue 3: Difficulties in Product Purification

Potential Cause Troubleshooting Step Expected Outcome
Close Boiling Points of Impurities If impurities like octane, nonane, or other alkylated furans have close boiling points to the product, distillation may be inefficient.[8] Consider column chromatography with a carefully selected eluent system.Improved separation and higher purity of the final product.
Product Instability During Purification Bromo-furans can be unstable, especially at elevated temperatures during distillation or on acidic silica gel during chromatography.[3] Use vacuum distillation at lower temperatures or neutral chromatography (e.g., alumina or deactivated silica gel).Minimized degradation of the product during purification.
Azeotrope Formation The product may form an azeotrope with the solvent or impurities, making separation by distillation difficult.Explore alternative purification techniques like crystallization or extractive workup.
Emulsion Formation During Workup During aqueous workup, emulsions can form, complicating phase separation.Add brine to the aqueous layer to break the emulsion or use a different organic solvent for extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling bromine at a large scale?

A1: Elemental bromine (Br₂) is highly toxic, corrosive, and a strong oxidizing agent.[5] Key safety concerns include:

  • Inhalation Toxicity: Bromine vapors can cause severe respiratory tract irritation and damage.[9]

  • Severe Burns: Direct contact with liquid bromine can cause severe skin and eye burns.[9]

  • Fire Hazard: Bromine is a powerful oxidizer and can ignite or react explosively with organic materials.[10]

  • Material Incompatibility: It reacts violently with materials like aluminum.[10]

Strict safety protocols are mandatory, including the use of personal protective equipment (PPE) like respiratory protection, chemical-resistant gloves, and splash goggles. All manipulations should be conducted in a well-ventilated fume hood or a closed system.[9][10]

Q2: Are there safer alternatives to using elemental bromine for the bromination of furans?

A2: Yes, several alternatives can mitigate the hazards associated with elemental bromine:

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine. It is a common reagent for the selective bromination of furans.[1][4]

  • In-situ Generation of Bromine: Continuous flow reactors can be used to generate bromine in situ from safer precursors like HBr or KBr with an oxidant (e.g., NaOCl), immediately followed by reaction and quenching. This minimizes the amount of free bromine present at any given time, significantly enhancing safety.[11][12]

Q3: How can I improve the regioselectivity of furan bromination?

A3: Furan typically undergoes electrophilic substitution preferentially at the 2-position.[13] To enhance regioselectivity:

  • Control Reaction Conditions: Lowering the temperature can often improve selectivity.

  • Choice of Brominating Agent: The choice of brominating agent and solvent system can influence the regioselectivity. For some substituted furans, specific reagents may favor substitution at other positions.

  • Use of Directing Groups: Existing substituents on the furan ring will direct the position of bromination.

Q4: My bromo-furan compound is unstable during storage. How can I improve its stability?

A4: The stability of bromo-furan compounds can be a concern. To improve stability:

  • Storage Conditions: Store in a cool, dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from light, air, and moisture.

  • Purification: Ensure the product is free of acidic impurities, which can catalyze decomposition.

  • pH Control: If in solution, ensure the pH is neutral.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 2-Bromofuran using NBS

This protocol is based on a scalable procedure that avoids extractive workup and chromatographic purification.[1]

Materials:

  • Furan

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

Equipment:

  • Large reaction vessel with mechanical stirring, thermometer, and addition funnel

  • Cooling bath

  • Vacuum distillation apparatus

Procedure:

  • In a reaction vessel, dissolve furan in DMF.

  • Cool the solution to 0-5 °C using a cooling bath.

  • Slowly add a solution of NBS in DMF via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, the product can be isolated by vacuum distillation directly from the reaction mixture.

Protocol 2: General Procedure for In-situ Bromination in a Flow Reactor

This protocol describes a safer approach to bromination by generating bromine in-situ.[11][12]

Materials:

  • Furan derivative solution in a suitable solvent

  • Aqueous solution of HBr or KBr

  • Aqueous solution of an oxidant (e.g., NaOCl)

  • Aqueous solution of a quenching agent (e.g., sodium thiosulfate)

Equipment:

  • Three-pump flow chemistry system

  • Two mixing units (T-mixers)

  • Two reactor coils

  • Back pressure regulator

Procedure:

  • Stream 1: Pump the solution of the furan derivative.

  • Stream 2: Pump the aqueous HBr/KBr solution.

  • Stream 3: Pump the aqueous oxidant solution.

  • Mix Streams 2 and 3 in the first T-mixer to generate bromine in-situ.

  • Pass the resulting stream through the first reactor coil to ensure complete bromine generation.

  • Mix the bromine stream with Stream 1 (furan derivative) in the second T-mixer.

  • Pass the reaction mixture through the second reactor coil, controlling the temperature and residence time to achieve complete conversion.

  • The output from the second reactor is then mixed with a quenching solution before collection.

Visualizations

experimental_workflow Experimental Workflow for 2-Bromofuran Synthesis cluster_reagents Reagents cluster_process Process Steps cluster_product Product Furan Furan Dissolve Dissolve Furan in DMF Furan->Dissolve NBS N-Bromosuccinimide Add_NBS Slowly Add NBS in DMF NBS->Add_NBS DMF DMF DMF->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Cool->Add_NBS Stir Stir at Room Temperature Add_NBS->Stir Monitor Monitor Reaction (TLC/GC-MS) Stir->Monitor Distill Vacuum Distillation Monitor->Distill Product 2-Bromofuran Distill->Product

Caption: Workflow for the synthesis of 2-bromofuran using NBS.

troubleshooting_logic Troubleshooting Low Yield Start Low Yield or Incomplete Conversion Cause1 Inadequate Brominating Agent? Start->Cause1 Cause2 Suboptimal Temperature? Start->Cause2 Cause3 Poor Solvent Choice? Start->Cause3 Cause4 Insufficient Mixing? Start->Cause4 Solution1 Use milder agent (e.g., NBS) Cause1->Solution1 Yes Solution2 Optimize/lower temperature Cause2->Solution2 Yes Solution3 Screen alternative solvents Cause3->Solution3 Yes Solution4 Improve agitation Cause4->Solution4 Yes

Caption: Troubleshooting logic for low yield in bromo-furan synthesis.

flow_chemistry_setup In-situ Bromination Flow Chemistry Setup Pump1 Pump A (Furan Derivative) Mixer2 T-Mixer 2 Pump1->Mixer2 Pump2 Pump B (HBr/KBr) Mixer1 T-Mixer 1 Pump2->Mixer1 Pump3 Pump C (Oxidant) Pump3->Mixer1 Reactor1 Reactor Coil 1 (Br₂ Generation) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor Coil 2 (Bromination) Mixer2->Reactor2 Quench Quench Reactor2->Quench Collection Product Collection Quench->Collection

Caption: Diagram of a continuous flow setup for safer bromination.

References

Preventing degradation of 5-Bromo-3-methylfuran-2-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Bromo-3-methylfuran-2-carboxylic acid during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The main degradation pathways for this compound are thermal decarboxylation, ring opening under harsh acidic or basic conditions, and potential reactions involving the bromine substituent. At elevated temperatures, typically starting around 140-160°C, the carboxylic acid group can be lost as carbon dioxide.[1][2] The furan ring itself is susceptible to degradation under strong acidic or basic conditions, and the stability is highly dependent on the solvent used.[3][4]

Q2: How can I prevent thermal decarboxylation during my reaction?

A2: To prevent thermal decarboxylation, it is crucial to maintain a low reaction temperature, ideally below 140°C.[1][2] If the desired reaction requires higher temperatures, consider using a protecting group for the carboxylic acid functionality, such as converting it to an ester.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. Bromofurans can be sensitive to light and strong bases or reducing agents.[5] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation. Some commercial bromofurans are stabilized with agents like calcium carbonate.[6][7]

Q4: Is the furan ring stable to strongly acidic or basic conditions?

A4: The furan ring can be unstable under strongly acidic or basic conditions, which can lead to ring-opening and polymerization.[3][4] The choice of solvent can significantly impact stability, with polar aprotic solvents like N,N-dimethylformamide (DMF) potentially offering a stabilizing effect.[4] It is advisable to perform reactions under mild pH conditions whenever possible.

Q5: Should I protect the carboxylic acid group before running my reaction?

A5: Protecting the carboxylic acid group is a common and effective strategy to prevent degradation, especially in reactions that are sensitive to acidic protons, involve strong bases, or require high temperatures.[5] Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) is a standard protection method.

Troubleshooting Guides

Issue 1: Low yield or no desired product, with evidence of decarboxylation.

Symptoms:

  • Formation of 2-bromo-4-methylfuran as a byproduct.

  • Gas evolution (CO2) during the reaction.

  • Mass spectrometry data indicating loss of the carboxyl group.

Possible Cause:

  • The reaction temperature is too high, leading to thermal decarboxylation.[1][2]

Solutions:

SolutionExperimental Protocol
Lower Reaction Temperature Monitor the reaction temperature closely and ensure it remains below 140°C. If the reaction is sluggish at lower temperatures, consider extending the reaction time or using a more active catalyst.
Protect the Carboxylic Acid Group Convert the carboxylic acid to a methyl or ethyl ester prior to the reaction. Protocol for Methyl Esterification: 1. Suspend this compound in methanol. 2. Add a catalytic amount of a strong acid (e.g., H2SO4). 3. Reflux the mixture until the reaction is complete (monitor by TLC). 4. Neutralize the reaction mixture, extract the product with an organic solvent, and purify.
Issue 2: Complex mixture of unidentified byproducts and low yield.

Symptoms:

  • Multiple spots on TLC analysis.

  • Broad signals in NMR spectra, suggesting polymeric material.

  • Discoloration of the reaction mixture.

Possible Causes:

  • Degradation of the furan ring due to harsh pH conditions.[3][4]

  • Reaction with the bromine substituent.

Solutions:

SolutionExperimental Protocol
Use Milder Reaction Conditions Avoid strong acids and bases. If a base is required, use a non-nucleophilic organic base (e.g., triethylamine, DIPEA) in place of inorganic bases like NaOH or KOH. If an acid catalyst is needed, consider using a milder Lewis acid or an acid scavenger to control the pH.
Solvent Selection Employ a polar aprotic solvent such as DMF or acetonitrile, which may help to stabilize the furan ring.[4]
Protect the Carboxylic Acid (if applicable) As mentioned in Issue 1, protecting the carboxylic acid can prevent its participation in side reactions and increase the overall stability of the molecule under certain conditions.

Visualizations

DegradationPathways This compound This compound Decarboxylation Decarboxylation This compound->Decarboxylation High Temperature (>140°C) Ring Opening/Polymerization Ring Opening/Polymerization This compound->Ring Opening/Polymerization Strong Acid/Base Side Reactions at Bromine Side Reactions at Bromine This compound->Side Reactions at Bromine Nucleophiles/Bases 2-Bromo-4-methylfuran 2-Bromo-4-methylfuran Decarboxylation->2-Bromo-4-methylfuran Polymeric Byproducts Polymeric Byproducts Ring Opening/Polymerization->Polymeric Byproducts Debrominated or other substituted furans Debrominated or other substituted furans Side Reactions at Bromine->Debrominated or other substituted furans

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Low Yield or Unexpected Byproducts check_decarboxylation Evidence of Decarboxylation? start->check_decarboxylation lower_temp Lower Reaction Temperature check_decarboxylation->lower_temp Yes check_ph Harsh pH Conditions? check_decarboxylation->check_ph No protect_cooh Protect Carboxylic Acid lower_temp->protect_cooh end Improved Reaction Outcome protect_cooh->end milder_conditions Use Milder Acid/Base check_ph->milder_conditions Yes check_ph->end No change_solvent Change to Polar Aprotic Solvent milder_conditions->change_solvent change_solvent->end

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Overcoming Poor Reactivity in Cross-Coupling Reactions of Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving furan derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with furan derivatives often challenging?

A1: Furan's unique electronic structure contributes to several challenges in cross-coupling reactions. While aromatic, its resonance energy is significantly lower than that of benzene, making it susceptible to side reactions under harsh conditions.[1][2] Key issues include:

  • Acid Sensitivity: The furan ring is prone to protonation, especially at the α-position, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds, particularly in the presence of water.[1][2][3]

  • Polymerization: Under strongly acidic conditions or in the presence of certain Lewis acids, furan and its derivatives can readily polymerize, leading to the formation of dark, tar-like substances.[1][2]

  • Side Reactions: Besides ring instability, common cross-coupling side reactions like protodeboronation (in Suzuki coupling), protodehalogenation, and homocoupling can significantly lower the yield of the desired product.[4][5][6][7][8]

Q2: How do substituents on the furan ring affect its reactivity in cross-coupling reactions?

A2: Substituents play a critical role in modulating the stability and reactivity of the furan ring.[9]

  • Electron-Withdrawing Groups (EWGs): Groups like formyl, carboxyl, or nitro decrease the electron density of the ring. This deactivates the ring towards electrophilic attack but increases its stability against acid-induced degradation.[1] For instance, some halogenation reactions are more successful when performed on 2-furoic acid rather than furan itself.[1] However, EWGs on the boronic acid partner in Suzuki reactions can slow down the transmetalation step and may increase susceptibility to protodeboronation.[8]

  • Electron-Donating Groups (EDGs): Groups like alkyl or methoxy increase the electron density, making the ring more reactive. However, they can also increase the furan's sensitivity to polymerization and other side reactions.[1][10]

Q3: My Suzuki-Miyaura coupling of a furan boronic acid is giving low yields. What are the common causes and how can I troubleshoot this?

A3: Low yields in Suzuki-Miyaura couplings of furan derivatives often stem from the instability of the furan boronic acid and competing side reactions. A primary culprit is protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[7][8][11]

Troubleshooting Strategies:

  • Choice of Boron Reagent: If the boronic acid is unstable, consider using more robust boronate esters, such as pinacol esters (Bpin), MIDA boronates, or organotrifluoroborates.[7][12][13] These reagents often exhibit greater stability and allow for a slow release of the boronic acid during the reaction, minimizing decomposition.[7]

  • Reaction Conditions:

    • Base: The choice of base is crucial. While strong bases can promote the reaction, they can also accelerate protodeboronation.[8] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[11][14][15]

    • Solvent: The solvent can influence reaction rates and side reactions.[4][16] Anhydrous, non-protic solvents are generally preferred to minimize ring-opening.[2] Common choices include dioxane, toluene, and THF.[4][14][17]

    • Temperature: Higher temperatures can favor protodeboronation.[11] It is advisable to run the reaction at the lowest effective temperature.[2]

  • Catalyst System: Employing a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate the desired cross-coupling, outcompeting the protodeboronation pathway.[14][18][19]

Q4: I am observing significant homocoupling of my furan derivative. How can I minimize this side reaction?

A4: Homocoupling, the reaction of two molecules of the same coupling partner, can be a significant side reaction. In Suzuki couplings, the presence of oxygen can promote the homocoupling of the boronic acid, especially under basic conditions.[4] In Stille couplings, both palladium and nickel catalysts can promote homocoupling, with nickel catalysts often showing a higher tendency for this side reaction with aryl bromides and iodides.

Prevention Strategies:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize oxygen-induced homocoupling.[4]

  • Catalyst Choice: For Stille couplings, palladium catalysts are often preferred over nickel catalysts to reduce homocoupling.

  • Ligand Selection: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different ligands may be necessary.

  • Acetal Protection: For furans bearing aldehyde groups, such as furfural, converting the aldehyde to an acetal protecting group can increase the electron density of the furan ring and prevent side reactions, including homocoupling.[20]

Q5: My Buchwald-Hartwig amination with a halofuran is failing. What are some key considerations?

A5: The Buchwald-Hartwig amination can be challenging with furan substrates. Key factors to consider include the choice of catalyst, ligand, base, and the nature of the amine.

Troubleshooting Tips:

  • Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is critical.[18] Ligands like DavePhos, XPhos, or Josiphos are often effective.[21] Pre-formed catalysts can also offer improved reliability.[15]

  • Base Selection: Strong bases like NaOtBu or LHMDS are commonly used, but for base-sensitive substrates, weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary to avoid decomposition.[15]

  • Solvent: Toluene, dioxane, and THF are common solvents. The choice can impact catalyst solubility and reactivity.[22]

  • Substrate Reactivity: The reactivity order of the aryl halide is generally I > Br > OTf > Cl.[23] For less reactive aryl chlorides, more specialized and highly active catalyst systems are often required.[18][22]

  • Amine Nucleophilicity: Highly acidic N-H bonds can sometimes lead to poor reactivity in Buchwald-Hartwig couplings.[21]

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Catalyst Inactivity Use a pre-catalyst or ensure the active Pd(0) species is efficiently generated.[12][15] For Pd(II) precursors, the reduction to Pd(0) can be facilitated by phosphine ligands or homocoupling of the boronic acid.[12]
Poor Substrate Reactivity For less reactive aryl chlorides, consider converting to the more reactive bromide or iodide. Alternatively, use a more active catalyst system, potentially with nickel for C-Cl bond activation.[24]
Incorrect Ligand Choice Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type ligands).[14][19]
Inappropriate Base or Solvent The combination of base and solvent is crucial and often interdependent.[4][16] Conduct a systematic screen of different bases (e.g., carbonates, phosphates, alkoxides) and solvents (e.g., toluene, dioxane, THF).[25][26]
Issue 2: Formation of Byproducts
Observed Byproduct Potential Cause Mitigation Strategy
Protodeboronation Product Instability of the boronic acid, especially with EWGs or at high temperatures.[7][8][11]Use a more stable boronate ester (Bpin, MIDA).[7][12] Optimize to a milder base and lower reaction temperature.[2][8] Use a highly active catalyst to accelerate cross-coupling over decomposition.[7]
Protodehalogenation Product Side reaction where the halide is replaced by hydrogen. Can be promoted by certain bases and solvents like DMF.[6][12]Screen different solvents (e.g., toluene instead of dioxane or DMF).[17] Consider a different base.
Homocoupling Product Oxygen-induced coupling of boronic acids.[4] Catalyst-driven coupling of both partners.Ensure rigorous exclusion of air by using degassed solvents and maintaining an inert atmosphere.[4] For Stille reactions, palladium may be preferable to nickel to reduce homocoupling.
Ring-Opened Products Acid-catalyzed hydrolysis of the furan ring.[1][2][3]Use anhydrous reagents and solvents.[1] Avoid acidic conditions or use milder catalysts.[1]
Polymerization Acid-catalyzed polymerization, especially with electron-rich furans.[1][2]Use milder catalysts and lower reaction temperatures.[1][2] Consider introducing a temporary electron-withdrawing group to stabilize the ring.[1]

Quantitative Data Summary

Table 1: Effect of Solvent and Base on Suzuki Coupling of 2-Acetyl-5-bromobenzofuran with Styrene
EntrySolventBaseAdditiveConversion (%)
1WaterEt₃NTBAB95
2WaterKOHTBAB91
3WaterEt₃NNoneSharp Decrease
4DMFEt₃NTBABGood
5DMFKOHTBABGood
6DMFEt₃NNoneSharp Decrease
7TolueneEt₃NTBAB4
8TolueneKOHTBAB0
Adapted from a study on Heck coupling, demonstrating principles applicable to cross-coupling.[16]
Table 2: Influence of Ligand on Suzuki Coupling of Heterocyclic Halides
Aryl HalideBoronic AcidLigandYield (%)
2-Chloropyridine3-Pyridylboronic acidPCy₃Excellent
4-MethoxychlorobenzenePhenylboronic acidP(tBu)₃Excellent
Aryl/Heteroaryl HalidesAryl/Heteroaryl/Vinylboronic acidsSPhosVery Good to Excellent
Data synthesized from various sources demonstrating the efficacy of bulky, electron-rich phosphine ligands.[14][19]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halofuran
  • Reaction Setup: To a flame-dried Schlenk tube, add the halofuran (1.0 equiv), furan boronic acid or ester (1.5-2.5 equiv), base (e.g., K₃PO₄, 2.0-4.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate).[11][27]

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1) via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 75-100 °C) and stir for the specified time (e.g., 4-24 hours), monitoring by TLC or GC-MS.[11][27]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halofuran
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial or Schlenk tube with the halofuran (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium pre-catalyst (e.g., DavePhos Pd G4, 1-3 mol%), and any additional ligand.[21]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100-120 °C) with stirring for 12-24 hours.[21]

  • Work-up: After cooling, dilute the mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of Celite to remove insoluble salts.[21]

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Visualizations

Cross_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Halofuran & Coupling Partner Setup Assemble under Inert Atmosphere Reagents->Setup Catalyst Pd Precursor & Ligand Catalyst->Setup Base_Solvent Base & Solvent Base_Solvent->Setup Heating Heat & Stir (Monitor Progress) Setup->Heating Quench Quench & Extract Heating->Quench Purify Column Chromatography Quench->Purify Product Isolated Product Purify->Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Appropriate & Active? Start->Check_Catalyst Change_Catalyst Screen Ligands & Pd Source (e.g., Pre-catalyst) Check_Catalyst->Change_Catalyst No Check_Conditions Are Reaction Conditions (Base, Solvent, Temp) Optimal? Check_Catalyst->Check_Conditions Yes Change_Catalyst->Check_Conditions Screen_Conditions Screen Bases & Anhydrous Solvents. Vary Temperature. Check_Conditions->Screen_Conditions No Check_Side_Reactions Are Side Reactions (e.g., Protodeboronation, Polymerization) Occurring? Check_Conditions->Check_Side_Reactions Yes Screen_Conditions->Check_Side_Reactions Address_Side_Reactions Use Boronate Ester. Ensure Inert/Anhydrous Conditions. Lower Temperature. Check_Side_Reactions->Address_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Address_Side_Reactions->Success

References

Technical Support Center: Refining Purification Methods for Halogenated Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of halogenated furan compounds.

Frequently Asked Questions (FAQs)

Q1: Why are halogenated furan compounds often difficult to purify?

A1: The purification of halogenated furan compounds presents unique challenges due to their chemical properties. Many halogenated compounds have similar physical and chemical characteristics, which can lead to issues like co-elution during chromatographic separations.[1] Furthermore, halogenated furans can be sensitive to the acidic nature of standard silica gel, potentially causing decomposition or dehalogenation during purification.[2][3]

Q2: My halogenated furan appears to be degrading on the silica gel column. What can I do?

A2: Decomposition on silica gel is a common issue, as it can be slightly acidic.[2] To mitigate this, consider the following options:

  • Use Deactivated Silica: Neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~0.1-1%) in your eluent system.

  • Switch Stationary Phase: Consider using a different stationary phase like alumina, which is available in neutral, basic, or acidic forms.[2]

  • Alternative Methods: If the compound is thermally stable, distillation (potentially under vacuum to lower the boiling point) could be an option.[2] For crystalline solids, recrystallization is a powerful alternative.[2]

Q3: I'm having trouble separating my target halogenated furan from a very similar, non-polar impurity via column chromatography. What should I do?

A3: Separating compounds with similar polarities is a classic chromatographic challenge.[1][4] Here are some strategies:

  • Optimize the Mobile Phase: Fine-tune your solvent system. Using less polar solvent systems can increase the retention time on the column, potentially improving separation. Systematically testing various ratios of solvents like hexane and ethyl acetate is a good starting point.

  • Try a Different Stationary Phase: Sometimes a different stationary phase can offer different selectivity. Pentafluorophenyl (PFP) or C18 (reversed-phase) columns can be effective for separating halogen-containing molecules and their impurities.[5]

  • Consider Preparative TLC or HPLC: For small-scale purifications, preparative Thin-Layer Chromatography (TLC) can provide excellent resolution. For higher purity requirements and larger scales, High-Performance Liquid Chromatography (HPLC) is a powerful tool.[2]

Q4: During recrystallization, my halogenated furan "oils out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of solid crystals.[6][7] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too quickly.[6][8]

  • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.[6][8]

  • Add More Solvent: The concentration of the solute might be too high. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to recrystallize again.[6]

  • Change the Solvent System: Experiment with a different solvent or a mixed-solvent system.[6]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[6]

Q5: I suspect dehalogenation is occurring during my purification process. How can I confirm this and prevent it?

A5: Dehalogenation is the removal of a halogen atom from the molecule.[3][9] It can be triggered by heat, certain reagents, or even microbial action.[2][3] To confirm, use analytical techniques like Mass Spectrometry (MS) to check for a product with a lower molecular weight corresponding to the loss of a halogen. To prevent it:

  • Avoid High Temperatures: Use lower temperatures for distillation (under vacuum) or rotary evaporation.[2]

  • Use Neutral Conditions: As mentioned in Q2, avoid acidic conditions on silica gel.

  • Reagent Choice: Be mindful of reagents used in the workup and purification. For instance, some reducing agents can cause dehalogenation.

Troubleshooting Guides

Guide 1: Column Chromatography Issues

This guide addresses common problems encountered during column chromatography of halogenated furan compounds.

Problem Possible Cause(s) Recommended Solution(s)
Streaking on TLC/Poor Separation on Column 1. Sample is too concentrated.[10] 2. Compound is strongly acidic or basic.[11] 3. Interaction with silica gel (for polar compounds).[11]1. Dilute the sample before loading.[10] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[11] 3. Add a more polar solvent like methanol to the eluent system in small percentages.[11]
Co-elution of Product and Impurity 1. Similar polarity of compounds.[1] 2. Inappropriate solvent system.1. Test a range of solvent systems with varying polarity. A good starting point is a 1:1 mixture of hexane and ethyl acetate, then adjust the ratio.[11] 2. Use a shallower solvent gradient or isocratic elution with a finely-tuned solvent mixture. 3. Consider a different stationary phase (e.g., alumina, C18).[4]
Low or No Recovery of Compound 1. Compound is irreversibly stuck to the column.[12] 2. Compound is too non-polar and eluted with the solvent front. 3. Compound degraded on the column.[2]1. Flush the column with a very polar solvent (e.g., methanol or ethyl acetate). 2. Use a much less polar solvent system. 3. Use deactivated silica or an alternative stationary phase like alumina.[2]
Guide 2: Recrystallization Issues

This guide provides solutions for common problems during the recrystallization of solid halogenated furan compounds.

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used.[6][13] 2. The solution is supersaturated and requires nucleation.[6]1. Boil off some of the solvent to increase the concentration and allow it to cool again.[6] 2. Add a seed crystal of the pure compound or scratch the inner surface of the flask with a glass rod.[6] 3. Cool the solution in an ice-salt bath for a lower temperature.[7]
Poor Recovery / Low Yield 1. Too much solvent was used, leaving a significant amount of product dissolved.[13] 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor (the solution left after filtration) and cool it to obtain a second crop of crystals. 2. Ensure the solution is cooled in an ice bath after reaching room temperature.[8] 3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.[8]
Product is still impure after recrystallization 1. The cooling process was too rapid, trapping impurities.[8] 2. The chosen solvent dissolves the impurity as well as the product.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] 2. Perform a second recrystallization, potentially with a different solvent. 3. If impurities are colored, add a small amount of activated charcoal to the hot solution before filtration.[2][7]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives the target compound an Rf value between 0.2 and 0.4.[14][15] A common starting solvent is a mixture of ethyl acetate and hexane.[10]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude halogenated furan compound in a minimum amount of the eluting solvent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add it to the top of the column bed.

  • Elution: Begin elution with the chosen solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the halogenated furan is highly soluble at high temperatures but poorly soluble at low temperatures.[13] Test small amounts of the compound in various solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate) while stirring until the solid is completely dissolved.[8][13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7] Use a pre-heated funnel to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[8]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[13]

  • Drying: Allow the crystals to air-dry on the filter paper or place them in a desiccator to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_start Start: Crude Halogenated Furan cluster_analysis Initial Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Product Start Crude Product Analysis Assess Properties (Solid/Liquid, Stability) Start->Analysis IsSolid Is it a Crystalline Solid? Analysis->IsSolid Distillation Distillation (if thermally stable) Analysis->Distillation Liquid? Recrystallization Recrystallization IsSolid->Recrystallization Yes Chromatography Column Chromatography IsSolid->Chromatography No / Impure PurityCheck Check Purity (TLC, GC-MS, NMR) Recrystallization->PurityCheck Chromatography->PurityCheck Distillation->PurityCheck PureProduct Pure Compound PurityCheck->Chromatography Needs More Purification PurityCheck->PureProduct Purity OK

Caption: Decision workflow for selecting a purification method.

Chromatography_Troubleshooting Start Problem: Poor Separation / Co-elution CheckRf Is Rf of target < 0.5? Start->CheckRf IncreasePolarity Increase Eluent Polarity (e.g., more EtOAc in Hexane) CheckRf->IncreasePolarity Yes DecreasePolarity Decrease Eluent Polarity (e.g., less EtOAc in Hexane) CheckRf->DecreasePolarity No Streaking Is there streaking on TLC? IncreasePolarity->Streaking DecreasePolarity->Streaking AddModifier Add Modifier to Eluent (e.g., 0.1% Et3N or AcOH) Streaking->AddModifier Yes ChangeStationaryPhase Still no separation? Change Stationary Phase (e.g., Alumina, C18, PFP) Streaking->ChangeStationaryPhase No AddModifier->ChangeStationaryPhase Success Improved Separation ChangeStationaryPhase->Success

Caption: Troubleshooting logic for poor chromatographic separation.

References

Managing regioselectivity in the functionalization of substituted furans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in the functionalization of substituted furans. This guide is designed for researchers, scientists, and drug development professionals to provide actionable troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to functionalize my 2-substituted furan at the C3 position, but the reaction favors the C5 position. How can I reverse this selectivity?

A: This is a common challenge as the C5 position is electronically favored for electrophilic substitution on 2-substituted furans.[1] To achieve C3 functionalization, you must override this intrinsic preference.

  • Directed ortho-Metalation (DoM): The most robust strategy is to use a directing metalation group (DMG) at the C2 position.[2][3] A DMG, such as a carboxylic acid, amide (-CONR₂), or O-carbamate (-OCONR₂), will chelate with an organolithium base (like n-BuLi) and direct deprotonation specifically to the adjacent C3 position.[2][4][5] The resulting C3-lithiated species can then be trapped with a suitable electrophile.

  • Blocking Groups: If DoM is not feasible, consider installing a removable blocking group at the C5 position. A common choice is a silyl group (e.g., -SiMe₃), which can direct electrophilic substitution to the C3 position and be removed later with fluoride ions.[4]

Q2: How does the electronic nature of the substituent on my furan affect regioselectivity in electrophilic substitution?

A: The substituent's electronic properties are a primary driver of regioselectivity.

  • Electron-Donating Groups (EDGs) like alkyl, alkoxy, and amino groups activate the furan ring towards electrophilic attack. For a 2-substituted furan, an EDG strongly directs incoming electrophiles to the C5 position due to superior stabilization of the cationic intermediate.[6] For 3-substituted furans, EDGs typically direct to the C2 position, which is the most activated site.[7]

  • Electron-Withdrawing Groups (EWGs) such as acyl, nitro, or cyano groups deactivate the furan ring. For a 2-substituted furan, an EWG deactivates the C3 position more than the C5 position, thus still favoring attack at C5, although the reaction will be slower.[8] For 3-substituted furans with an EWG, electrophilic attack is generally directed to the C5 position.

Q3: My lithiation reaction on a 3-alkylfuran is giving a mixture of C2 and C5 products. How can I improve selectivity?

A: Achieving high selectivity in the lithiation of 3-alkylfurans can be difficult as both the C2 and C5 protons have similar acidities, with steric factors often favoring deprotonation at the less hindered C5 position.[7]

  • Temperature Control: Low temperatures (e.g., -78 °C) are crucial.[9] This favors the kinetically controlled product. Allowing the reaction to warm can lead to equilibration and a mixture of products.

  • Solvent and Additives: The choice of solvent and the presence of coordinating agents can significantly influence the outcome. Switching from THF to a less polar solvent like diethyl ether or hexanes can sometimes alter the selectivity.[4] Adding a coordinating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can accelerate lithiation and may improve selectivity by altering the aggregation state and reactivity of the organolithium base.[5]

  • Steric Hindrance: An interesting exception occurs with 3-aryl or 3-styryl furans, where lithiation can preferentially occur at the more sterically hindered C2 position. This is attributed to through-space stabilization of the resulting organolithium intermediate by the π-system of the substituent.[7][10]

Q4: What are the best strategies for achieving C4 functionalization of a 3-substituted furan?

A: The C4 position is the most difficult to functionalize directly due to electronic and steric factors.

  • DoM with a C3 Directing Group: A powerful strategy involves using a substrate with a directing group at the C3 position and a blocking group at the C2 position. For example, a 2-silylated-3-(hydroxymethyl)furan can be lithiated selectively at the C4 position.[11] The directing hydroxyl group and the C2-silyl block work in concert to direct the base to the C4 proton.

  • Multi-step Synthesis: Often, the most practical approach is a multi-step sequence involving the construction of the furan ring with the desired C4 substituent already in place.[12]

Q5: My Vilsmeier-Haack formylation is giving low yields and poor selectivity. What should I check?

A: The Vilsmeier-Haack reaction is an excellent method for formylating furans but requires careful control of conditions.[13][14]

  • Reagent Quality: Ensure you are using high-purity, anhydrous N,N-Dimethylformamide (DMF) and freshly distilled phosphoryl chloride (POCl₃).[13] Moisture will quench the reagents.

  • Temperature Control: The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic. This step, and the subsequent addition of the furan, should be performed at low temperatures (0–10 °C) to prevent side reactions and improve selectivity.[13][15]

  • Reaction Time: While initial reaction occurs at low temperatures, allowing the mixture to slowly warm to room temperature and stir for several hours can be necessary for complete conversion.[13] Monitor the reaction by TLC.

Data Presentation: Regioselectivity Control

Table 1: Regioselectivity in the Lithiation of 3-Substituted Furans

3-Substituent (R)Base/Solvent/Temp.ElectrophileProduct Ratio (C2:C5)Reference
-CH₃n-BuLi / THF / -78 °CTMSCl1 : 2[7]
-CH₂CH₂Phn-BuLi / THF / -25 °CTMSCl1 : 10[7]
-Phn-BuLi / THF / -25 °CTMSCl>20 : 1[7]
-CH=CHPhn-BuLi / THF / -25 °CTMSCl>20 : 1[7]

Table 2: Influence of Directing Group on Regioselectivity of Furan Lithiation

Furan SubstratePosition of Directing GroupDirecting Group (DMG)Site of LithiationReference
2-Furoic AcidC2-COOHC3[2]
Furan-2-carboxamideC2-CONH₂C3[3]
3-(Hydroxymethyl)furanC3-CH₂OHC2[7]
2-Silyl-3-(hydroxymethyl)furanC3 (-CH₂OH), C2 (-SiR₃ block)-CH₂OHC4[11]

Visualizations

Logical Relationships & Workflows

G sub Substituted Furan c2 2-Substituted sub->c2 At C2 c3 3-Substituted sub->c3 At C3 pos Desired Position? c3_func C3-Functionalization pos->c3_func C3 c5_func C5-Functionalization pos->c5_func C5 sub_type Substituent Type? sub_type->c5_func EWG c2_func C2-Functionalization sub_type->c2_func EDG c4_func C4-Functionalization sub_type->c4_func EWG/Other c2->pos c3->sub_type dom Strategy: Directed ortho-Metalation (DoM) - Use DMG at C2 c3_func->dom block Strategy: C5-Blocking Group + EAS c3_func->block eas Strategy: Electrophilic Aromatic Substitution (e.g., Vilsmeier, Friedel-Crafts) c5_func->eas lith Strategy: Direct Lithiation - Favored for EDG c2_func->lith dom_c4 Strategy: C2-Block + C3-DoM c4_func->dom_c4

Caption: Decision tree for selecting a regioselective functionalization strategy.

G start Poor Regioselectivity Observed q1 Is reaction under kinetic control? start->q1 a1 Lower reaction temperature (-78 °C) q1->a1 No q2 Are reagents pure and anhydrous? q1->q2 Yes a1->q2 a2 Purify starting materials Use freshly distilled/anhydrous solvents q2->a2 No q3 Is a directing group strategy viable? q2->q3 Yes a2->q3 a3 Incorporate a DMG for DoM or use a blocking group q3->a3 Yes end Re-evaluate core strategy q3->end No

Caption: Troubleshooting workflow for poor regioselectivity in furan functionalization.

Reaction Mechanism

G sub 2-Carboxamido-furan complex Intermediate Complex sub->complex + n-BuLi base n-BuLi lithiated C3-Lithiated Furan complex->lithiated Deprotonation at C3 product C3-Functionalized Product lithiated->product + E+ elec Electrophile (E+)

Caption: Mechanism of Directed ortho-Metalation (DoM) at the C3 position.

Detailed Experimental Protocols

Protocol 1: Regioselective C3-Silylation of 2-Furoic Acid via Directed ortho-Metalation

This protocol details the selective functionalization at the C3 position, ortho to the carboxylic acid directing group.

Materials:

  • 2-Furoic acid

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry, septum-sealed flasks and syringes

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Reagent Preparation: In the flask, dissolve 2-furoic acid (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. A color change or precipitation may be observed.

  • Stir the resulting dianion solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add freshly distilled TMSCl (1.5 eq) dropwise to the solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Cool the reaction to 0 °C in an ice bath and cautiously quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 3-trimethylsilyl-2-furoic acid.

Protocol 2: Regioselective C5-Formylation of 2-Methylfuran via Vilsmeier-Haack Reaction

This protocol describes the preferential formylation of 2-methylfuran at the electronically favored C5 position.[13][16]

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃), freshly distilled

  • 2-Methylfuran, freshly distilled

  • Saturated sodium acetate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C using an ice bath.

  • Add freshly distilled POCl₃ (1.1 eq) dropwise with vigorous stirring, keeping the internal temperature below 10 °C. The mixture may become a thick, crystalline mass.[13]

  • Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Formylation Reaction: Add 2-methylfuran (1.0 eq) dropwise to the Vilsmeier reagent at 0 °C, again maintaining the temperature below 10 °C.[13]

  • After the addition, allow the reaction to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. Monitor progress by TLC.

  • Work-up: Cool the reaction mixture back to 0 °C.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This step is exothermic and should be performed with caution.[15]

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The resulting crude aldehyde can be purified by distillation or column chromatography.

References

Technical Support Center: Efficient Suzuki-Miyaura Coupling with Bromofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromofuran substrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection and reaction optimization. Here you will find troubleshooting guides and frequently asked questions to help you overcome common challenges and achieve high-yield, reproducible results in your experiments.

Troubleshooting Guide

Encountering issues with your Suzuki-Miyaura coupling reaction? This guide outlines common problems, their potential causes, and recommended solutions to get your reaction back on track.

Problem Potential Causes Recommended Solutions & Troubleshooting Steps
Low or No Product Yield 1. Catalyst Inactivity: The active Pd(0) species may not be generated or has been deactivated by oxygen. Older catalysts can also lose activity.[1] 2. Poor Substrate Reactivity: Bromofurans, as electron-rich heterocycles, can be slow to undergo the rate-limiting oxidative addition step.[1] 3. Inefficient Transmetalation: The chosen base may not be effective at activating the boronic acid to form the more nucleophilic boronate "ate" complex.[2][3] 4. Reagent Decomposition: The boronic acid, particularly 2-furyl boronic acid, may be undergoing protodeboronation.[4][5][6]1. Address Catalyst Issues: • Use a fresh batch of palladium catalyst or a more stable pre-catalyst.[1] • Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (Argon or Nitrogen) to remove oxygen.[1][7] • If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to the active Pd(0) species.[1] 2. Enhance Substrate Reactivity: • Switch to more electron-rich and sterically bulky phosphine ligands like SPhos, XPhos, or P(tBu)₃, which are known to accelerate oxidative addition.[1][8] • Consider increasing the reaction temperature, as more forcing conditions can improve conversion.[1] 3. Optimize the Base and Solvent: • Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[2][9][10] • Ensure the chosen solvent is dry and appropriate for the reaction. Common choices include 1,4-dioxane, THF, or toluene, often with a small amount of water.[11][12] 4. Prevent Reagent Decomposition: • Use highly stable boronic esters (e.g., pinacol or MIDA esters) instead of boronic acids to facilitate a "slow-release" of the active reagent, minimizing decomposition.[5][6]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen in the reaction mixture can promote the homocoupling of boronic acids.[11] 2. High Concentration of Pd(II) Species: If the reaction contains Pd(II) species without aryl ligands, they can catalyze the homocoupling reaction.[11]• Meticulously degas the solvent and reaction mixture before adding the catalyst.[11] • Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure the rapid and complete reduction of your Pd(II) precatalyst.[11] • Consider adding the aryl bromide in a slight excess to minimize the opportunity for boronic acid homocoupling.[7]
Protodeboronation (Loss of Boronic Acid) 1. Inherent Instability: Heteroaryl boronic acids, especially 2-substituted furans and pyridines, are notoriously prone to protonolysis (protodeboronation), where the C-B bond is cleaved and replaced by a C-H bond.[4][6][11] 2. Reaction Conditions: The presence of water, high temperatures, and extended reaction times can accelerate this side reaction.[13][14]• Use stable boronic esters (pinacol, neopentyl glycol, or MIDA esters) which are more resistant to protodeboronation and provide a slow release of the boronic acid.[5][6][11] • Employ a highly active catalyst system to ensure the cross-coupling reaction is faster than the decomposition pathway.[6][14] • Minimize reaction time and use the lowest effective temperature.[14] • For base-sensitive substrates, fluoride salts like KF or CsF can be effective.[9]
Formation of Unwanted Byproducts 1. Ligand-Derived Impurities: Use of triphenylphosphine (PPh₃) can sometimes lead to the formation of biphenyl or other phenyl-containing byproducts.[9] 2. β-Hydride Elimination: This side reaction can occur if the boronic acid partner has aliphatic β-hydrogens.[11][15]• To avoid ligand scrambling, use bulky trialkylphosphine or biaryl phosphine ligands (e.g., SPhos, XPhos) that do not contain phenyl groups.[9] • For substrates prone to β-hydride elimination, consider using nickel-based catalysts or ligands with larger bite angles.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst system for coupling with bromofurans?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific bromofuran isomer and the boronic acid partner. However, modern catalyst systems involving a palladium precatalyst combined with bulky, electron-rich monophosphine ligands have shown exceptional reactivity and broad scope for heteroaryl couplings.[8][16]

  • For General Use: A combination of Pd(OAc)₂ or a precatalyst like SPhos-Pd-G3 with a biaryl phosphine ligand such as SPhos or XPhos is a highly effective starting point.[8][17] These ligands promote the challenging oxidative addition step with electron-rich bromofurans.[1]

  • Classical Catalyst: While widely used, Pd(PPh₃)₄ can be less effective for challenging substrates and may lead to byproducts from ligand scrambling.[9][17] It is often a good initial choice for simpler systems but should be replaced if yields are low.[18]

Q2: How does the position of the bromine on the furan ring (2-bromo vs. 3-bromo) affect the reaction?

A2: The position of the bromine atom significantly impacts reactivity. 2-Heteroaryl boronic acids are particularly susceptible to protodeboronation, which can severely lower yields.[11] Consequently, when coupling with 2-bromofuran, the stability of the boronic acid partner is a primary concern. Using stable boronic esters is highly recommended in these cases.[5] 3-Bromofurans are generally less problematic in this regard.

Q3: What is the role of the base, and which one should I choose?

A3: The base is critical for activating the boronic acid. It facilitates the formation of a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium center.[2][3][19] The choice of base can dramatically influence the reaction yield.

  • Common Choices: Inorganic bases are most common. Na₂CO₃ is often effective, but for more challenging couplings with bromofurans, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ often provide superior results.[2][9][20]

  • Base-Sensitive Substrates: If your molecule contains base-labile functional groups, powdered KF can be a milder alternative that still effectively promotes the reaction.[3]

Q4: My reaction is plagued by the homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling is a common side reaction, especially when the reaction mixture is not properly deoxygenated.[11][21] To minimize it:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction flask by bubbling an inert gas (argon or nitrogen) through the mixture before adding the catalyst.[7]

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or ensure your Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction.[11]

  • Optimize Stoichiometry: Using a slight excess of the bromofuran can sometimes help consume the catalyst before it can promote homocoupling of the boronic acid.[7]

Q5: What are the best laboratory practices for setting up a reproducible Suzuki-Miyaura reaction?

A5: Reproducibility issues often stem from minor variations in setup and reagent quality.

  • Use High-Purity Reagents: Ensure your solvents are anhydrous (if required) and your reagents, especially the catalyst and base, are of high quality.

  • Maintain an Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up the reaction, minimizing exposure to oxygen.[21]

  • Consistent Procedure: Add reagents in a consistent order. A general protocol is to combine the aryl halide, boronic acid/ester, and base in the flask, degas the mixture, and then add the catalyst as the final step.[21]

  • Monitor the Reaction: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to side reactions.[17]

Catalyst Performance Data

The selection of the ligand is crucial for achieving high yields in the coupling of bromofurans. The table below summarizes the performance of various catalyst systems.

Bromofuran SubstrateBoronic Acid PartnerPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
2-BromofuranPhenylboronic AcidPdCl₂(PPh₃)₂PPh₃K₂CO₃DMF/H₂O80Moderate
2-Bromofuran4-Methoxyphenylboronic AcidPd(OAc)₂SPhos K₃PO₄Toluene/H₂O100>95
3-BromofuranPhenylboronic AcidPd(PPh₃)₄-K₂CO₃Dioxane100~85
3-Bromofuran2-Tolylboronic AcidPd₂(dba)₃P(t-Bu)₃ KFTHFRTHigh

Data compiled and synthesized from literature reports on heteroaryl couplings.[3][17][22]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromofuran with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromofuran (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 1.1 - 1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromofuran, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[21]

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Catalyst Addition: In a separate vial or under a positive flow of inert gas, mix the palladium precatalyst and the phosphine ligand. Add this catalyst mixture to the reaction flask. If using a pre-formed catalyst like Pd(PPh₃)₄, add it directly at this stage.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[17]

  • Workup: Once the reaction is complete (typically indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Ar-Pd(II)L2-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape="ellipse", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for labels label_oa [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; label_tm [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; label_re [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> label_oa [arrowhead=none]; label_oa -> OxAdd [label="Ar-X", color="#EA4335"]; OxAdd -> label_tm [arrowhead=none]; label_tm -> Transmetal [label="Ar'-B(OR)2\n(Base)", color="#4285F4"]; Transmetal -> label_re [arrowhead=none]; label_re -> Product [color="#FBBC05"]; Transmetal -> Pd0 [style=dashed, color="#5F6368"];

// Positioning {rank=same; Pd0; OxAdd; Transmetal;} label_re -> Pd0 [style=invis]; Product -> Pd0 [style=invis]; } .dot The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow

References

Validation & Comparative

Spectroscopic Analysis: A Comparative Guide to Confirming the Structure of 5-Bromo-3-methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to facilitate the structural confirmation of 5-Bromo-3-methylfuran-2-carboxylic acid. By contrasting its expected spectral characteristics with those of structurally similar alternatives, this document offers a practical framework for unambiguous identification. The alternatives chosen for comparison are 3-methylfuran-2-carboxylic acid, 5-bromofuran-2-carboxylic acid, and the corresponding methyl ester, methyl 5-bromo-3-methylfuran-2-carboxylate.

Comparative Spectroscopic Data

The structural nuances of this compound and its alternatives give rise to distinct spectroscopic signatures. The following tables summarize the key expected and experimental data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, Assignment)
This compound (Predicted) CDCl₃~10-12 (1H, br s, -COOH), ~6.3 (1H, s, H-4), ~2.3 (3H, s, -CH₃)
3-methylfuran-2-carboxylic acidCDCl₃~10-12 (1H, br s, -COOH), ~7.3 (1H, d, H-5), ~6.2 (1H, d, H-4), ~2.4 (3H, s, -CH₃)
5-bromofuran-2-carboxylic acidDMSO-d₆~13.5 (1H, br s, -COOH), ~7.4 (1H, d, H-3), ~6.8 (1H, d, H-4)
Methyl 5-bromo-3-methylfuran-2-carboxylate (Predicted)CDCl₃~6.2 (1H, s, H-4), ~3.9 (3H, s, -OCH₃), ~2.2 (3H, s, -CH₃)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

CompoundSolventChemical Shift (δ) in ppm (Assignment)
This compound (Predicted) CDCl₃~165 (-COOH), ~150 (C-2), ~145 (C-5), ~120 (C-3), ~110 (C-4), ~14 (-CH₃)
3-methylfuran-2-carboxylic acidCDCl₃~163 (-COOH), ~155 (C-2), ~142 (C-5), ~118 (C-3), ~110 (C-4), ~12 (-CH₃)
5-bromofuran-2-carboxylic acidDMSO-d₆~159 (-COOH), ~149 (C-2), ~125 (C-5), ~122 (C-3), ~115 (C-4)
Methyl 5-bromo-3-methylfuran-2-carboxylate (Predicted)CDCl₃~162 (C=O), ~148 (C-2), ~143 (C-5), ~118 (C-3), ~112 (C-4), ~52 (-OCH₃), ~13 (-CH₃)

Table 3: FT-IR Spectral Data Comparison (Predicted vs. Experimental)

CompoundTechniqueKey Absorptions (cm⁻¹)
This compound (Predicted) KBr Pellet~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1550 (C=C stretch), ~1250 (C-O stretch), ~650 (C-Br stretch)
3-methylfuran-2-carboxylic acidKBr Pellet~2500-3300 (O-H stretch, broad), ~1680 (C=O stretch), ~1570 (C=C stretch), ~1290 (C-O stretch)
5-bromofuran-2-carboxylic acidKBr Pellet~2500-3300 (O-H stretch, broad), ~1690 (C=O stretch), ~1560 (C=C stretch), ~1280 (C-O stretch), ~640 (C-Br stretch)
Methyl 5-bromo-3-methylfuran-2-carboxylate (Predicted)Liquid Film~2950 (C-H stretch), ~1720 (C=O stretch), ~1560 (C=C stretch), ~1250 (C-O stretch), ~650 (C-Br stretch)

Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental)

CompoundIonization ModeKey m/z Ratios (Relative Intensity)
This compound (Predicted) EI204/206 (M⁺, Br isotope pattern), 187/189 ([M-OH]⁺), 159/161 ([M-COOH]⁺)
3-methylfuran-2-carboxylic acidEI126 (M⁺), 111 ([M-CH₃]⁺), 81 ([M-COOH]⁺)
5-bromofuran-2-carboxylic acidEI190/192 (M⁺, Br isotope pattern), 173/175 ([M-OH]⁺), 145/147 ([M-COOH]⁺)
Methyl 5-bromo-3-methylfuran-2-carboxylate (Predicted)EI218/220 (M⁺, Br isotope pattern), 187/189 ([M-OCH₃]⁺), 159/161 ([M-COOCH₃]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on sample concentration.

      • Relaxation delay: 1-5 seconds.

      • Spectral width: -2 to 12 ppm.

      • Temperature: 298 K.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Instrument: A 100 MHz or higher field NMR spectrometer.

    • Parameters:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2 seconds.

      • Spectral width: 0 to 200 ppm.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Liquid Samples (Liquid Film): Place a drop of the neat liquid between two NaCl or KBr plates.

  • Instrument: A standard FT-IR spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background scan with an empty sample holder or clean plates. Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method:

    • Electron Ionization (EI): For volatile and thermally stable compounds. Typically performed at 70 eV.

    • Electrospray Ionization (ESI): For less volatile or thermally labile compounds.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions. For brominated compounds, look for the characteristic M⁺ and [M+2]⁺ isotope pattern with approximately 1:1 intensity.[1]

Visualization of Analytical Workflow and Structural Comparison

The following diagrams, generated using Graphviz, illustrate the logical workflow for spectroscopic analysis and a structural comparison of the target compound and its alternatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Unknown_Compound Unknown Compound (this compound) H_NMR ¹H NMR Unknown_Compound->H_NMR C_NMR ¹³C NMR Unknown_Compound->C_NMR FT_IR FT-IR Unknown_Compound->FT_IR Mass_Spec Mass Spectrometry Unknown_Compound->Mass_Spec Spectral_Data Acquired Spectral Data H_NMR->Spectral_Data C_NMR->Spectral_Data FT_IR->Spectral_Data Mass_Spec->Spectral_Data Compare_Alternatives Comparison with Alternative Structures Spectral_Data->Compare_Alternatives Confirmed_Structure Confirmed Structure Compare_Alternatives->Confirmed_Structure

Caption: Logical workflow for spectroscopic analysis.

Caption: Structural and spectroscopic comparison.

References

Unveiling the Purity of 5-Bromo-3-methylfuran-2-carboxylic Acid: A Comparative Guide to Impurity Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of analytical techniques for the characterization and identification of impurities in 5-Bromo-3-methylfuran-2-carboxylic acid, a key building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategies.

The quality of this compound is critically dependent on the level and nature of impurities, which can arise from the synthetic route or degradation. A plausible synthetic pathway involves the preparation of 3-methylfuran-2-carboxylic acid, followed by electrophilic bromination. This process can introduce several potential impurities, including unreacted starting materials, byproducts from side reactions, and degradation products.

Predicted Impurities in this compound

Based on a likely synthetic route involving the bromination of 3-methylfuran-2-carboxylic acid, the following potential impurities have been identified for characterization:

  • Impurity A (Starting Material): 3-methylfuran-2-carboxylic acid

  • Impurity B (Over-brominated byproduct): 4,5-Dibromo-3-methylfuran-2-carboxylic acid

  • Impurity C (Isomeric byproduct): 4-Bromo-3-methylfuran-2-carboxylic acid

  • Impurity D (Degradation product): 5-Bromo-3-methylfuran (formed via decarboxylation)

Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is often necessary for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation. Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information on functional groups.

Workflow for Impurity Identification and Characterization

cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Structural Elucidation cluster_3 Data Analysis & Reporting Sample 5-Bromo-3-methylfuran- 2-carboxylic acid Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV FTIR FT-IR Spectroscopy Sample->FTIR LC_MS LC-MS Analysis HPLC_UV->LC_MS Fractions for Identification NMR NMR Spectroscopy HPLC_UV->NMR Isolated Impurities Impurity_Profile Impurity Profile Generation LC_MS->Impurity_Profile NMR->Impurity_Profile FTIR->Impurity_Profile Report Comprehensive Report Impurity_Profile->Report

Caption: A general workflow for the systematic identification and characterization of impurities.

Data Presentation: A Comparative Summary

The following tables summarize the expected and representative data from various analytical techniques for this compound and its potential impurities.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Data

CompoundRetention Time (min)Relative Retention Time (RRT)UV λmax (nm)
Impurity A4.20.70258
This compound 6.0 1.00 265
Impurity C6.81.13263
Impurity B8.51.42270
Impurity D10.21.70245

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data

CompoundMolecular FormulaCalculated m/z ([M-H]⁻)Observed m/z ([M-H]⁻)
Impurity AC₆H₆O₃125.02125.0
This compound C₆H₅BrO₃ 202.93 / 204.93 202.9 / 204.9
Impurity CC₆H₅BrO₃202.93 / 204.93202.9 / 204.9
Impurity BC₆H₄Br₂O₃280.84 / 282.84 / 284.84280.8 / 282.8 / 284.8
Impurity DC₅H₅BrO159.95 / 161.95160.0 / 162.0

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm in CDCl₃)

CompoundH-4-CH₃-COOH
Impurity A6.35 (s)2.30 (s)10.5 (br s)
This compound 6.40 (s) 2.35 (s) 10.8 (br s)
Impurity C-2.28 (s)10.7 (br s)
Impurity B-2.40 (s)11.0 (br s)
Impurity D6.20 (d)2.25 (s)-

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (cm⁻¹)

CompoundC=O Stretch (Carboxylic Acid)O-H Stretch (Carboxylic Acid)C-Br Stretch
Impurity A16852500-3300-
This compound 1690 2500-3300 620
Impurity C16882500-3300635
Impurity B17002500-3300610, 640
Impurity D--615

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.

HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

LC-MS Method
  • LC System: Utilize the same HPLC conditions as described above.

  • MS System: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Sample Preparation: Dissolve approximately 10 mg of the isolated impurity or the main compound in 0.7 mL of CDCl₃.

FT-IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Logical Relationship of Impurity Formation

The following diagram illustrates the potential pathways for the formation of key impurities during the synthesis of this compound.

A 3-methylfuran-2-carboxylic acid (Impurity A) Main This compound A->Main Bromination (NBS) C 4-Bromo-3-methylfuran-2-carboxylic acid (Impurity C) A->C Isomeric Bromination B 4,5-Dibromo-3-methylfuran-2-carboxylic acid (Impurity B) Main->B Over-bromination D 5-Bromo-3-methylfuran (Impurity D) Main->D Decarboxylation (Heat)

Caption: Potential impurity formation pathways during synthesis and degradation.

By employing a combination of these orthogonal analytical techniques, researchers can confidently identify and quantify impurities in this compound, ensuring the quality and safety of this important chemical intermediate. The provided data and protocols serve as a valuable resource for method development and validation in a drug development setting.

Halogen Wars: A Comparative Analysis of Bromo- versus Chloro-Furan Derivatives in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of halogen substituent on a heterocyclic scaffold can significantly impact biological activity. This guide provides an objective comparison of bromo- and chloro-furan derivatives, summarizing key experimental data on their performance in various biological assays and detailing the methodologies employed.

The substitution of a hydrogen atom with a halogen on a furan ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These changes, in turn, influence how the compound interacts with biological targets, leading to variations in efficacy and potency. While both bromine and chlorine are halogens and share certain chemical similarities, their distinct atomic sizes and electronegativities often result in different biological outcomes.

Quantitative Comparison of Biological Activity

The following tables summarize experimental data comparing the biological activities of various bromo- and chloro-furan derivatives.

Table 1: Antimicrobial Activity
Compound ClassDerivativeTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Benzofuran5-Bromo-2-(4-chlorophenyl)benzofuranStaphylococcus aureus, Bacillus subtilisMIC: 12.5 µg/mL[1]
Benzofuran5-Chloro-2-(4-chlorophenyl)benzofuranStaphylococcus aureus, Bacillus subtilisMIC: 25 µg/mL[1]
Halogenated Furanone3,4-Dibromo-5-hydroxy-5H-furan-2-onePseudomonas aeruginosaBiofilm Inhibition (at sub-MIC)[2][3]
Halogenated Furanone3,4-Dichloro-5-hydroxy-5H-furan-2-onePseudomonas aeruginosaBiofilm Inhibition (at sub-MIC)[3]
N-Halogenated CompoundsN-bromine compoundsEscherichia coli, Staphylococcus aureusHigher specific bactericidal activity (SBA) in the absence of protein[4][5]
N-Halogenated CompoundsN-chlorine analoguesEscherichia coli, Staphylococcus aureusHigher potential as topical anti-infectives in the presence of protein[4][5]

*Note: While not furan derivatives, this data on N-halogenated compounds provides insight into the general reactivity of bromine versus chlorine in a biological context.[4][5]

Table 2: Cytotoxicity
Compound ClassDerivativeCancer Cell Line(s)IC50 (µM)Reference
BenzofuranBromo derivative 14cHCT116 (colon cancer)3.27[6]
BenzofuranBromomethyl-substituted MCC1019A549 (lung adenocarcinoma)16.4[6]
Chalcone4-Bromo substitutedPC-12Cytotoxic at most tested concentrations[7]
Formazanp-Chloro substituted (CF)Lung and Prostate Cancer Cell LinesLess antiproliferative activity than FF[8]
Formazanp-Fluoro substituted (FF)Lung and Prostate Cancer Cell LinesMore antiproliferative activity than CF[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the comparison.

Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of the furan derivatives is commonly determined using the microdilution method.[9]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines are frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the furan derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Quorum Sensing Inhibition by Halogenated Furanones

Halogenated furanones have been identified as potent inhibitors of quorum sensing (QS) in bacteria like Pseudomonas aeruginosa. QS is a cell-to-cell communication process that regulates virulence factor production and biofilm formation.[2][3]

QuorumSensingInhibition cluster_bacteria Pseudomonas aeruginosa QS_System Quorum Sensing System Virulence Virulence Factor Production QS_System->Virulence regulates Biofilm Biofilm Formation QS_System->Biofilm regulates Halogenated_Furanone Halogenated Furanone (e.g., Bromo- or Chloro-derivatives) Halogenated_Furanone->QS_System inhibits

Caption: Quorum sensing inhibition by halogenated furanones.

General Experimental Workflow for Biological Activity Screening

The process of evaluating the biological activity of newly synthesized furan derivatives typically follows a structured workflow.

ExperimentalWorkflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Bromo- and Chloro-Furan Derivatives Antimicrobial Antimicrobial Assays (e.g., MIC) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT) Synthesis->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays Synthesis->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity->SAR Enzyme_Inhibition->SAR

Caption: Experimental workflow for biological activity screening.

Conclusion

The choice between a bromo- or chloro-substituent on a furan derivative can lead to significant differences in biological activity. The available data suggests that bromo-derivatives may exhibit superior antimicrobial activity in certain contexts, while the effect on cytotoxicity is more varied and compound-specific. The higher reactivity of bromine compounds can be advantageous in environments with low organic matter, whereas chlorine compounds may be more effective in protein-rich environments.[4][5] These findings underscore the importance of considering the specific biological application and the local environment when designing new therapeutic agents based on the furan scaffold. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships of halogenated furan derivatives.

References

A Comparative Guide to the Reactivity of 5-bromo-3-methylfuran-2-carboxylic acid and Other Halofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 5-bromo-3-methylfuran-2-carboxylic acid with other halofurans in common organic reactions. The selection of appropriate building blocks is crucial for the successful synthesis of complex molecules, and understanding the relative reactivity of these synthons is paramount. This document summarizes experimental data on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering insights to inform synthetic strategy.

The reactivity of halofurans is primarily influenced by two factors: the nature of the halogen atom and the electronic and steric effects of other substituents on the furan ring. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond generally dictates the reactivity, following the trend: C-I > C-Br > C-Cl.[1] Consequently, iodofurans are the most reactive, followed by bromofurans and then chlorofurans.

The position of the halogen on the furan ring also plays a significant role. The C2 and C5 positions (α-positions) are generally more reactive than the C3 and C4 positions (β-positions) due to the electronic properties of the furan ring. For 5-halofuran-2-carboxylic acids, the halogen is at an activated α-position. The presence of a carboxylic acid group at the 2-position, an electron-withdrawing group, can influence the overall electron density of the ring and potentially affect the reactivity of the halogen at the 5-position. Furthermore, substituents such as the 3-methyl group in this compound can introduce both electronic and steric effects that modulate reactivity. The electron-donating nature of the methyl group may slightly increase the electron density of the furan ring, potentially impacting the oxidative addition step in cross-coupling reactions.

Data Presentation

The following tables summarize quantitative data for the reactivity of various halofurans in Suzuki-Miyaura and Heck cross-coupling reactions. While direct comparative data for this compound under standardized conditions is limited in the available literature, the provided data for analogous compounds illustrates the general reactivity trends.

Table 1: Comparison of Suzuki-Miyaura Coupling Yields for Various Halofurans

Halofuran SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromofuran-2-carboxylic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O801285Hypothetical data based on similar reactions
5-Chlorofuran-2-carboxylic acidPhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1101665Hypothetical data based on reactivity trends
5-Iodofuran-2-carboxylic acidPhenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂ORT695Hypothetical data based on reactivity trends
This compoundPhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O901288Hypothetical data based on similar reactions
2-BromofuranPhenylboronic acidPdCl₂(PPh₃)₂K₂CO₃DMF/H₂O801662[1]

Table 2: Comparison of Heck Reaction Yields for Various Halofurans

Halofuran SubstrateAlkene Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromofuran-2-carboxylic acid esterStyrenePd(OAc)₂ / PPh₃Et₃NDMF1002478Hypothetical data based on similar reactions
5-Chlorofuran-2-carboxylic acid esterStyrenePd₂(dba)₃ / Buchwald ligandK₃PO₄Dioxane1203645Hypothetical data based on reactivity trends
5-Iodofuran-2-carboxylic acid esterStyrenePd(OAc)₂Et₃NDMF801292Hypothetical data based on reactivity trends
2,3-DibromofuranDi-tert-butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile80-79[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Halofurans

  • Materials: Halofuran (1.0 mmol), Arylboronic acid (1.2 mmol), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 mmol), Solvent (e.g., Dioxane/H₂O, 4:1, 5 mL).

  • Procedure:

    • To an oven-dried Schlenk tube, add the halofuran, arylboronic acid, and base.

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

    • Add the palladium catalyst and the degassed solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Coupling of Halofurans

  • Materials: Halofuran (1.0 mmol), Alkene (1.5 mmol), Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), Ligand (e.g., PPh₃, 4-10 mol%), Base (e.g., Et₃N, 2.0 mmol), Anhydrous solvent (e.g., DMF or Acetonitrile, 5 mL).

  • Procedure:

    • In a sealed tube, combine the halofuran, palladium catalyst, and ligand.

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent, the alkene, and the base via syringe.

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring for the specified time (e.g., 24 hours).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

    • Purify the residue by flash chromatography.

Protocol 3: Comparative Nucleophilic Aromatic Substitution (SNA)

While palladium-catalyzed reactions are prevalent, the reactivity of halofurans in SNAr reactions is also of interest. The electron-withdrawing nature of the carboxylic acid group at C2 and the furan ring oxygen can activate the C5 position towards nucleophilic attack. The general reactivity order for SNAr on haloaromatics is often F > Cl > Br > I, which is the reverse of the trend observed in cross-coupling reactions.[1]

  • Objective: To compare the rate of reaction of different 5-halofuran-2-carboxylic acids with a common nucleophile.

  • Materials: 5-Iodofuran-2-carboxylic acid, 5-Bromofuran-2-carboxylic acid, 5-Chlorofuran-2-carboxylic acid (1.0 mmol each), Nucleophile (e.g., sodium methoxide, 1.2 mmol), Anhydrous solvent (e.g., DMF, 10 mL).

  • Procedure:

    • In separate reaction vessels, dissolve each halofuran in the anhydrous solvent under an inert atmosphere.

    • Add the nucleophile to each vessel simultaneously while maintaining a constant temperature.

    • Monitor the disappearance of the starting material in each reaction over time using a suitable analytical technique (e.g., HPLC or GC).

    • Plot the concentration of the starting material versus time to determine the reaction rates and compare the relative reactivity of the different halofurans.

Mandatory Visualization

Reactivity_Comparison_Suzuki_Coupling cluster_conditions Reaction Conditions Iodofuran 5-Iodofuran-2-carboxylic acid Conditions Pd Catalyst Base Arylboronic Acid Iodofuran->Conditions Highly Reactive Fastest Fastest Bromofuran_Me This compound Bromofuran_Me->Conditions Reactive Fast Fast Bromofuran 5-Bromofuran-2-carboxylic acid Bromofuran->Conditions Reactive Moderate Moderate Chlorofuran 5-Chlorofuran-2-carboxylic acid Chlorofuran->Conditions Less Reactive Slowest Slowest Conditions->Fastest I > Br > Cl Conditions->Fast Conditions->Moderate Conditions->Slowest

Caption: Relative reactivity of halofurans in Suzuki-Miyaura coupling.

Experimental_Workflow_Suzuki_Coupling start Start setup Combine Halofuran, Arylboronic Acid, Base start->setup inert Inert Atmosphere (Ar or N₂) setup->inert add_catalyst Add Pd Catalyst and Solvent inert->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up (Extraction, Washing) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Generalized workflow for Suzuki-Miyaura coupling experiments.

References

Furan-Based Compounds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it a valuable building block in drug design.[2] Furan derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of three distinct classes of furan-based compounds: furan-fused chalcones with anticancer activity, furan-3-carboxamides as antimicrobial agents, and nitrofurantoin derivatives known for their antibacterial properties. The information is supported by quantitative data from various studies, detailed experimental protocols, and visualizations of experimental workflows and signaling pathways.

Furan-Fused Chalcones: Anticancer Activity

Chalcones, characterized by an open-chain flavonoid structure, have garnered significant attention as potential anticancer agents. The incorporation of a furan ring into the chalcone scaffold has been shown to significantly enhance their antiproliferative activity.[3]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of furan-fused chalcones is highly dependent on the substitution pattern on both the furan and the phenyl rings. Key SAR observations include:

  • Presence of the Furan Ring: The fusion of a furan ring to the A-ring of the chalcone scaffold generally leads to a substantial increase in cytotoxic activity compared to their non-fused counterparts.[4]

  • Substitution on the Phenyl Ring (B-ring): Electron-donating groups, such as methoxy (-OCH3) and hydroxyl (-OH) groups, on the phenyl ring tend to enhance anticancer activity. The position of these substituents is also crucial.

  • Substitution on the Furan Ring: Modifications at the C2 and C5 positions of the furan ring have been shown to be critical for modulating potency and selectivity.[2]

Comparative Anticancer Activity Data:

The following table summarizes the in vitro anticancer activity (IC50 values) of representative furan-fused chalcone derivatives against various human cancer cell lines.

Compound IDModificationsCancer Cell LineIC50 (µM)Reference
1 2',4'-dihydroxychalcone (Reference)HL60 (Leukemia)305[4]
2 Furan-fused derivative of 1 HL60 (Leukemia)17.2[4]
3 Asymmetrical dihydroxychalconeHL60 (Leukemia)59.6[4]
4a Furan-ring attached to 3 (Isomer 1)HL60 (Leukemia)20.9[4]
4b Furan-ring attached to 3 (Isomer 2)HL60 (Leukemia)70.8[4]
5 Naphthalene-furan chalconePC-3 (Prostate)72-88% inhibition[4]
6 Naphthalene-furan chalconeOVCAR (Ovarian)72-88% inhibition[4]
7 Naphthalene-furan chalconeIMR-32 (Neuroblastoma)72-88% inhibition[4]
8 Naphthalene-furan chalconeHEP-2 (Laryngeal)72-88% inhibition[4]
9a Bis-furanyl-chalconeA549 (Lung)24.9[5]
9c Bis-furanyl-chalconeA549 (Lung)13.7[5]
9a Bis-furanyl-chalconeA431 (Skin)26.1[5]
9c Bis-furanyl-chalconeA431 (Skin)14.4[5]
7g 3-(furan-2-yl)pyrazolyl hybrid chalconeA549 (Lung)27.7[2]
7g 3-(furan-2-yl)pyrazolyl hybrid chalconeHepG2 (Liver)26.6[2]
4g Benzofuran-based chalconeHeLa (Cervical)5.61[3]
4g Benzofuran-based chalconeHCC1806 (Breast)5.93[3]

Note: Inhibition percentages are reported where specific IC50 values were not provided in the source.

Furan-3-Carboxamides: Antimicrobial Activity

Furan-3-carboxamide derivatives have been investigated for their potential as antimicrobial agents. The nature of the substituent on the amide nitrogen plays a significant role in their activity.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial spectrum and potency of furan-3-carboxamides are influenced by the chemical properties of the substituents.

  • Amide Substituents: The introduction of various aryl and alkyl groups on the amide nitrogen modulates the lipophilicity and electronic properties of the molecule, which in turn affects antimicrobial activity.

  • Substitution on the Furan Ring: The presence of electron-withdrawing groups on the furan ring can influence the overall electronic character of the molecule and its interaction with biological targets.

Comparative Antimicrobial Activity Data:

The following table presents the minimum inhibitory concentration (MIC) values of selected furan-3-carboxamide derivatives against various microorganisms.

Compound IDR Group on AmideE. coli MIC (µg/mL)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)Reference
10 Phenyl>25612864[6]
11 4-Chlorophenyl1286432[6]
12 4-Nitrophenyl643216[6]
13 Benzyl25612864[6]
14 4-Nitrobenzyl1286432[6]

Nitrofurantoin Derivatives: Antibacterial Activity

Nitrofurantoin is a well-established antibacterial agent primarily used for urinary tract infections. Its mechanism involves the reduction of the nitro group by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules. The 5-nitrofuran core is essential for its activity.

Structure-Activity Relationship (SAR) Insights:

The antibacterial activity of nitrofurantoin and its derivatives is critically dependent on the 5-nitrofuran moiety.

  • 5-Nitro Group: The presence of the nitro group at the 5-position of the furan ring is indispensable for antibacterial activity. Its reduction is the key step in the mechanism of action.

  • Side Chain at C-2: The nature of the substituent at the 2-position of the furan ring influences the pharmacokinetic and pharmacodynamic properties of the molecule. Modifications to the hydantoin ring in nitrofurantoin can modulate its spectrum of activity and safety profile.

Comparative Antibacterial Activity Data:

The following table provides MIC values for nitrofurantoin and a derivative against common bacterial pathogens.

Compound IDModificationsE. coli MIC (µg/mL)S. aureus MIC (µg/mL)Reference
Nitrofurantoin Standard8-324-32
Furazidin Derivative4-162-16

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the furan-based compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).[4]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[4]

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: The broth microdilution method involves exposing a standardized suspension of bacteria to serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Procedure:

    • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the furan-based compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

    • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis start Design of Furan Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In vitro Assays (e.g., MTT, MIC) purification->screening Test Compounds data_analysis Data Analysis (IC50, MIC determination) screening->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar Activity Data lead_optimization Lead Optimization sar->lead_optimization lead_optimization->start Iterative Design

Caption: General experimental workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway furan Furan-Based Inhibitor receptor Receptor Tyrosine Kinase furan->receptor Inhibits pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway inhibited by a furan-based anticancer agent.

References

A Researcher's Guide to Validating In Vitro Assay Results for Novel Furan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assay results for novel furan derivatives, supported by experimental data and detailed methodologies. Furan derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This guide summarizes quantitative data from various studies to facilitate the comparison of the performance of different furan derivatives in key in vitro assays. Detailed experimental protocols for these assays are also provided to ensure reproducibility and aid in the design of future experiments. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to provide a clearer understanding of the mechanisms of action and experimental designs.

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic potential of novel furan derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's cytotoxicity, representing the concentration at which it inhibits 50% of cell growth. The following tables summarize the IC50 values of various furan derivatives against different cancer cell lines, as determined by the MTT assay.

Furan DerivativeCell LineIC50 (µM)Reference
Compound 4 MCF-7 (Breast)4.06[1]
Compound 7 MCF-7 (Breast)2.96[1]
Furo[2,3-d]pyrimidine 4c A549 (Lung)14.5[2]
Furan 7b A549 (Lung)6.66[2]
Furan 7c A549 (Lung)10.1[2]
Furo[2,3-d]pyrimidine 4c HepG2 (Liver)13.1[2]
Furan 7b HepG2 (Liver)7.28[2]
Furan 7c HepG2 (Liver)11.2[2]
Furo[2,3-d]pyrimidine 4c MCF-7 (Breast)11.4[2]
Furan 7b MCF-7 (Breast)6.72[2]
Furan 7c MCF-7 (Breast)9.06[2]
Furan 7b HT-29 (Colon)8.51[2]
Amine derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylateHeLa (Cervical)62.37 µg/mL[3]

Comparative Analysis of In Vitro Anti-Inflammatory Activity

Chronic inflammation is implicated in various diseases, and the development of effective anti-inflammatory agents is a key area of research. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for anti-inflammatory drug development. The following table presents the IC50 values for the inhibition of COX-2 by various furan derivatives.

Furan DerivativeAssayIC50 (µM)Selectivity Index (SI)Reference
Phar-95239 COX-2 Inhibition0.8211.36[4]
T0511-4424 COX-2 Inhibition0.6912.20[4]
Zu-4280011 COX-2 Inhibition0.7620.03[4]
Celecoxib (Control) COX-2 Inhibition0.4926.57[4]

Comparative Analysis of In Vitro Antimicrobial Activity

The emergence of antibiotic-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Furan derivatives have shown promise in this area. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below summarizes the MIC values of different furan derivatives against various bacterial and fungal strains.

Furan Derivative ClassSpecific Derivative ExampleTest OrganismMIC (µg/mL)Reference
Furan-based pyrimidine-thiazolidinonesCompound 8k Escherichia coli12.5[5]
Furan-based pyrimidine-thiazolidinonesCompound 8d Aspergillus niger100[5]
Furan-based pyrimidine-thiazolidinonesCompound 8e Aspergillus niger100[5]
3-Aryl-3-(furan-2-yl)propanoic Acids3-(furan-2-yl)propenoic acids and their estersCandida albicans64[6]
3-Aryl-3-(furan-2-yl)propanoic Acids3-(furan-2-yl)propenoic acids and their estersEscherichia coli>64[6]
3-Aryl-3-(furan-2-yl)propanoic Acids3-(furan-2-yl)propenoic acids and their estersStaphylococcus aureus128[6]
2(5H)-Furanone DerivativeF131Staphylococcus aureus isolates8-16[7]
2(5H)-Furanone DerivativeF131Candida albicans isolates32-128[7]
Furan-derived ChalconesCompound 2a Staphylococcus aureus256[8]
Furan-derived ChalconesCompound 2b Staphylococcus aureus256[8]
Furan-derived ChalconesCompound 2c Staphylococcus aureus256[8]
Furan-derived ChalconesCompound 2a Escherichia coli512[8]
Furan-derived ChalconesCompound 2c Escherichia coli1024[8]
Carbamothioyl-furan-2-carboxamidesCompound 4f Various bacterial strains230-295[9]
Carbamothioyl-furan-2-carboxamidesCompounds 4a, 4b, 4c Two bacterial strains240-280[9]
Carbamothioyl-furan-2-carboxamidesCompound 4d Staphylococcus aureus270[9]
Carbamothioyl-furan-2-carboxamidesCompound 4e Escherichia coli300[9]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure experimental consistency and facilitate the validation of results.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay is used to identify and characterize inhibitors of the COX-2 enzyme.

Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX enzyme. A COX probe produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated.

Procedure: [10]

  • Reagent Preparation: Prepare the COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the test furan derivative or control inhibitor.

  • Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to each well.

  • Initiation of Reaction: Initiate the reaction by adding the Arachidonic Acid solution.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Calculate the rate of the reaction (slope) for each well. The percent inhibition is calculated by comparing the slope of the sample to the slope of the enzyme control. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method.

Procedure: [5][11]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Perform serial two-fold dilutions of the furan derivatives in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which furan derivatives exert their biological effects is crucial for drug development. The following diagrams, created using the DOT language, illustrate key signaling pathways that are often modulated by bioactive compounds and a general workflow for validating in vitro results.

experimental_workflow cluster_discovery Compound Discovery & Initial Screening cluster_validation In Vitro Validation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Novel Furan Derivatives screening High-Throughput Screening (e.g., Cytotoxicity) synthesis->screening dose_response Dose-Response Studies (IC50/MIC Determination) screening->dose_response mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) dose_response->mechanism selectivity Selectivity & Specificity Assays mechanism->selectivity data_analysis Statistical Analysis of Assay Data selectivity->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->synthesis Lead Optimization

Caption: A generalized workflow for the discovery and in vitro validation of novel furan derivatives.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

Wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation & Activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: The canonical Wnt/β-catenin signaling pathway, crucial for cell fate determination.

NFkB_pathway cluster_stimuli Inflammatory Stimuli LPS LPS IKK IKK Complex LPS->IKK Activation TNFa TNF-α TNFa->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Nucleus Nucleus Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression Furan_Derivative Furan Derivative Furan_Derivative->IKK Inhibition

Caption: The NF-κB signaling pathway, a key mediator of inflammation, and a potential target for furan derivatives.[12]

References

Comparative study of synthesis routes for 5-substituted furan-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of 5-Substituted Furan-2-Carboxylic Acids

The targeted synthesis of 5-substituted furan-2-carboxylic acids is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of this scaffold in pharmacologically active compounds and novel polymers. This guide provides a comparative analysis of key synthetic routes to these valuable molecules, with a focus on objective performance data and detailed experimental protocols to support researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Routes

The primary strategies for the synthesis of 5-substituted furan-2-carboxylic acids often commence from readily available 5-substituted furfurals. The most common transformations include oxidation and disproportionation reactions. Additionally, cross-coupling reactions provide a powerful tool for the introduction of aryl substituents at the 5-position. This guide will focus on three principal routes:

  • Catalytic Oxidation of 5-Substituted Furfurals: This approach offers high atom economy and selectivity towards the desired carboxylic acid.

  • Biocatalytic Oxidation of 5-Substituted Furfurals: Leveraging whole-cell biocatalysts, this method provides an environmentally benign alternative operating under mild conditions.

  • Cannizzaro Reaction of 5-Substituted Furfurals: A classical method for the disproportionation of aldehydes lacking α-hydrogens, yielding both the carboxylic acid and the corresponding alcohol.

  • Suzuki Coupling for 5-Aryl-Furan-2-Carboxylic Acids: A versatile method for forming carbon-carbon bonds to introduce aryl groups.

The following table summarizes the quantitative data for representative examples of these synthetic routes.

Synthesis Route5-SubstituentStarting MaterialCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Catalytic Oxidation -CH₂OH5-Hydroxymethylfurfural (HMF)Ruthenium Acridine PNP Complex 6 (2 mol%) / NaOH1,4-Dioxane/H₂O16068>95[1]
-CH₂OH5-Hydroxymethylfurfural (HMF)NaOtBu / O₂DMF45680.85[2]
Biocatalytic Oxidation -CH₂OH5-Hydroxymethylfurfural (HMF)Deinococcus wulumuqiensis R12 (resting cells)Phosphate Buffer353690[3]
-CH₂OH5-Hydroxymethylfurfural (HMF)Comamonas testosteroni SC1588 (resting cells)Phosphate Buffer3036~98[4]
Cannizzaro Reaction -CH₂OH5-Hydroxymethylfurfural (HMF)NaOH (0.9 eq.)H₂ORoom Temp.-80[5]
Suzuki Coupling & Hydrolysis 4-NitrophenylMethyl 5-bromofuran-2-carboxylatePd(PPh₃)₂Cl₂ / Na₂CO₃, then NaOH1,4-Dioxane/H₂O90, then refluxovernight, then 3-

Experimental Protocols

Catalytic Oxidation of 5-Hydroxymethylfurfural (HMF)

Objective: To synthesize 5-hydroxymethyl-2-furancarboxylic acid via ruthenium-catalyzed oxidation.

Procedure (based on[1]):

  • In a pressure vessel, combine 5-hydroxymethylfurfural (1.0 mmol), the Ruthenium Acridine PNP complex 6 (0.02 mmol, 2 mol%), and sodium hydroxide (2.2 mmol).

  • Add a 2:1 mixture of 1,4-dioxane and water (3 mL).

  • Seal the vessel and heat the reaction mixture to 160 °C for 68 hours with stirring.

  • After cooling to room temperature, acidify the reaction mixture with aqueous HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Biocatalytic Oxidation of 5-Hydroxymethylfurfural (HMF)

Objective: To synthesize 5-hydroxymethyl-2-furancarboxylic acid using whole-cell biocatalysis.

Procedure (based on[3]):

  • Cultivate Deinococcus wulumuqiensis R12 cells and harvest them by centrifugation.

  • Prepare a suspension of the resting cells (0.2 g/mL) in a 100 mM phosphate buffer (pH 7.0).

  • Add 5-hydroxymethylfurfural to the cell suspension to a final concentration of 300 mM.

  • Incubate the reaction mixture at 35 °C with shaking (850 rpm) for 36 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, remove the cells by centrifugation.

  • Acidify the supernatant with HCl to precipitate the product.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Cannizzaro Reaction of 5-Hydroxymethylfurfural (HMF)

Objective: To synthesize 5-hydroxymethyl-2-furancarboxylic acid and 2,5-bis(hydroxymethyl)furan via disproportionation.

Procedure (based on[5]):

  • Dissolve 5-hydroxymethylfurfural in water.

  • Add 0.9 equivalents of a concentrated aqueous solution of sodium hydroxide dropwise at room temperature with stirring.

  • Continue stirring until the reaction is complete (monitor by TLC or HPLC).

  • Acidify the reaction mixture with aqueous HCl to precipitate the 5-hydroxymethyl-2-furancarboxylic acid.

  • The corresponding alcohol, 2,5-bis(hydroxymethyl)furan, can be extracted from the aqueous layer with an organic solvent before acidification.

  • Isolate the precipitated carboxylic acid by filtration, wash with cold water, and dry.

Synthesis of 5-Aryl-Furan-2-Carboxylic Acid via Suzuki Coupling

Objective: To synthesize a 5-aryl-furan-2-carboxylic acid through a Suzuki coupling followed by hydrolysis.

Procedure (general, based on related syntheses):

  • Suzuki Coupling: In a flask purged with an inert gas (e.g., nitrogen or argon), combine methyl 5-bromofuran-2-carboxylate, an arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents). Add a suitable solvent (e.g., dioxane, toluene, or DMF/water). Heat the mixture with stirring until the starting materials are consumed (monitor by TLC or GC-MS).

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Hydrolysis: Dissolve the purified methyl 5-aryl-furan-2-carboxylate in a mixture of a solvent (e.g., methanol or THF) and an aqueous solution of a base (e.g., NaOH or LiOH). Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Isolation: After cooling, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or hexane) to remove any non-acidic impurities. Acidify the aqueous layer with cold aqueous HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.

Synthesis_Pathways Fur_CHO 5-R-Furfural Fur_COOH 5-R-Furan-2-Carboxylic Acid Fur_CHO->Fur_COOH Catalytic or Biocatalytic Oxidation Fur_CHO->Fur_COOH Cannizzaro Reaction Fur_CH2OH 5-R-Furfuryl Alcohol Fur_CHO->Fur_CH2OH Cannizzaro Reaction Fur_Br_COOMe Methyl 5-bromo-2-furoate Fur_Aryl_COOMe Methyl 5-Aryl-2-furoate Fur_Br_COOMe->Fur_Aryl_COOMe Suzuki Coupling Fur_Aryl_COOH 5-Aryl-Furan-2-Carboxylic Acid Fur_Aryl_COOMe->Fur_Aryl_COOH Hydrolysis

Caption: Overview of primary synthesis routes for 5-substituted furan-2-carboxylic acids.

Oxidation_Pathways cluster_catalytic Catalytic Oxidation cluster_biocatalytic Biocatalytic Oxidation HMF_cat 5-Hydroxymethylfurfural HMFCA_cat 5-Hydroxymethyl-2- furancarboxylic Acid HMF_cat->HMFCA_cat Ru or NaOtBu catalyst, High Temperature HMF_bio 5-Hydroxymethylfurfural HMFCA_bio 5-Hydroxymethyl-2- furancarboxylic Acid HMF_bio->HMFCA_bio Whole-cell biocatalyst, Mild Conditions

Caption: Comparison of catalytic and biocatalytic oxidation of HMF.

Cannizzaro_Reaction HMF_start 2 x 5-Hydroxymethylfurfural HMFCA_prod 5-Hydroxymethyl-2- furancarboxylic Acid HMF_start->HMFCA_prod Oxidation BHMF_prod 2,5-Bis(hydroxymethyl)furan HMF_start->BHMF_prod Reduction Suzuki_Coupling_Workflow Start Methyl 5-bromofuran-2-carboxylate + Arylboronic Acid Coupling Suzuki Coupling (Pd Catalyst, Base) Start->Coupling Ester Methyl 5-Aryl-furan-2-carboxylate Coupling->Ester Hydrolysis Base Hydrolysis Ester->Hydrolysis Acid 5-Aryl-furan-2-carboxylic Acid Hydrolysis->Acid

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Heterocyclic Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-heteroatom and carbon-carbon bonds involving heterocyclic scaffolds is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of these complex molecules. However, the diverse array of available palladium catalysts and ligands can present a significant challenge when selecting the optimal system for a specific transformation involving heterocyclic halides.

This guide provides an objective comparison of the performance of various palladium catalysts in several key cross-coupling reactions of heterocyclic halides, supported by experimental data from the literature. Detailed experimental protocols are provided to facilitate the reproduction and adaptation of these methods.

Performance Benchmarking of Palladium Catalysts

The efficacy of a palladium catalyst in cross-coupling reactions is highly dependent on the nature of the heterocyclic halide, the coupling partner, the palladium precursor, and critically, the supporting ligand. This section presents a comparative summary of catalyst performance in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds between a halide and an organoboron compound. The coupling of heterocyclic halides can be challenging due to potential catalyst inhibition by the heteroatoms. The choice of ligand is therefore crucial for achieving high efficiency.

Heterocyclic HalideCoupling PartnerPalladium SourceLigandBaseSolventYield (%)TONReference
2-ChloropyridinePhenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O989800[1]
3-Bromothiophene4-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄Dioxane959500[1]
2-Chloroquinoline4-Tolylboronic acidPdCl₂(PPh₃)₂-K₂CO₃DMF/H₂O92-[2]
5-Chloro-2-thiophene carbaldehyde3-Thiophene boronic acidPd(OAc)₂1 (a monophosphine ligand)K₃PO₄n-Butanol71-[3]
3-Chloro-2,5-dimethylpyrazine3-Thiophene boronic acidPd(OAc)₂1 (a monophosphine ligand)K₃PO₄n-Butanol95-[3]

Table 1: Comparative performance of palladium catalysts in the Suzuki-Miyaura coupling of various heterocyclic halides. TON (Turnover Number) is calculated as moles of product per mole of catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4] The reaction's success with heterocyclic halides is highly dependent on the ligand's ability to promote reductive elimination from the palladium center.[5]

Heterocyclic HalideAminePalladium SourceLigandBaseSolventYield (%)TONReference
2-BromopyridineMorpholinePd(OAc)₂RuPhosNaOt-BuToluene989800[6]
3-ChloropyridineAnilinePd₂(dba)₃BrettPhosNaOt-BuDioxane959500[6]
2-Chloro-5-trifluoromethylpyridinePiperidinePd(OAc)₂GPhosK₂CO₃t-Amyl alcohol92-[7]
4-ChloropyridineN-Methylaniline[Pd(allyl)Cl]₂cataCXium® AK₃PO₄Dioxane88-[8]

Table 2: Performance of various palladium catalyst systems in the Buchwald-Hartwig amination of heterocyclic halides.

Heck Coupling

The Heck reaction facilitates the formation of C-C bonds by coupling an unsaturated halide with an alkene. While less common for N-heterocyclic halides due to potential coordination to the palladium center, successful protocols have been developed, often employing N-heterocyclic carbene (NHC) ligands.[9][10]

Heterocyclic HalideAlkenePalladium SourceLigand/AdditiveBaseSolventYield (%)Reference
2-BromopyridineStyrenePd(OAc)₂PPh₃Et₃NDMF85[2]
3-Bromopyridinen-Butyl acrylatePdCl₂-NaOAcDMF90[11]
2-IodothiopheneMethyl acrylatePd(OAc)₂P(o-tol)₃Et₃NAcetonitrile94[11]
4-BromoisoquinolineStyrenePd(OAc)₂THP-salt (NHC precursor)K₂CO₃DMF/H₂O96[9]

Table 3: Representative examples of palladium-catalyzed Heck coupling of heterocyclic halides.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. The following are representative experimental protocols.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the heterocyclic halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium source (0.01-1 mol%), and ligand (if applicable, at a specific Pd:ligand ratio) in the specified solvent (3-5 mL) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[12]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the palladium precursor (0.01-2 mol%), the ligand, and the base (e.g., NaOt-Bu, 1.4 mmol) are combined. The tube is evacuated and backfilled with argon. The heterocyclic halide (1.0 mmol), the amine (1.2 mmol), and the solvent are then added. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling, the mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.[6]

General Procedure for Heck Coupling

To a solution of the heterocyclic halide (1.0 mmol) and the alkene (1.2 mmol) in the chosen solvent, the palladium catalyst (1-5 mol%), any additive, and the base (e.g., Et₃N, 1.5 mmol) are added. The reaction mixture is heated under an inert atmosphere at the specified temperature for the given time. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[2][9]

Experimental Workflow and Logic

The successful execution of a palladium-catalyzed cross-coupling reaction follows a logical workflow, from the selection of reactants and catalyst components to the final product analysis. This process is visualized in the following diagram.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Reactants (Heterocyclic Halide, Coupling Partner) Catalyst Select Catalyst System (Pd Source, Ligand) Reactants->Catalyst Compatibility Conditions Choose Reaction Conditions (Base, Solvent, Temperature) Catalyst->Conditions Optimization Assembly Assemble Reaction (Inert Atmosphere) Conditions->Assembly Heating Heating & Stirring Assembly->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quenching Reaction Quenching Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Yield Calculate Yield & TON/TOF Characterization->Yield

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice of a palladium catalyst system for the cross-coupling of heterocyclic halides is a multifaceted decision that requires careful consideration of the substrates, desired reaction efficiency, and economic factors. Bulky, electron-rich phosphine ligands such as SPhos and RuPhos, as well as N-heterocyclic carbenes, have demonstrated broad utility and high activity for these challenging transformations.[1][6][9] This guide provides a starting point for researchers to navigate the catalyst landscape and select the most promising conditions for their specific synthetic targets. Further optimization is often necessary to achieve the best results, and the provided protocols offer a robust foundation for such investigations.

References

Comparative Efficacy of Bromo-Substituted Furan and Benzofuran Carboxylic Acid Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic effects and mechanisms of action of novel synthetic compounds in oncological research.

This guide provides a comparative overview of the anticancer efficacy of various bromo-substituted furan and benzofuran carboxylic acid derivatives. The data presented is compiled from recent preclinical studies, offering researchers, scientists, and drug development professionals a structured summary of the cytotoxic potential of these compounds against several cancer cell lines. The following sections detail the quantitative efficacy, the experimental methodologies employed in these studies, and the putative signaling pathways involved.

Quantitative Efficacy Against Cancer Cell Lines

The in vitro cytotoxic activity of various bromo-substituted furan and benzofuran derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, for several compounds is summarized in the table below.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
VIII Bromo-benzofuranK562 (Leukemia)5.0--
VIII Bromo-benzofuranHL-60 (Leukemia)0.1--
VIII Bromo-benzofuranHeLa (Cervical Cancer)>1000--
1c Bromo-benzofuranK562 (Leukemia)---
1e Bromo-benzofuranK562 (Leukemia)---
2d Bromo-benzofuranK562 (Leukemia)---
3a Bromo-benzofuranK562 (Leukemia)---
3d Bromo-benzofuranK562 (Leukemia)---
Amine Derivative of Methyl-5-(hydroxymethyl)-2-furan carboxylate Bromo-furanHeLa (Cervical Cancer)62.37 µg/mL--
Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) FuranHeLa (Cervical Cancer)64.00 µg/mL--
Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) HepG2 (Liver Cancer)102.53 µg/mL---
7b Furo[2,3-d]pyrimidineA549 (Lung Cancer)6.66Sorafenib6.60
7b Furo[2,3-d]pyrimidineHT-29 (Colon Cancer)8.51Sorafenib8.78
4c FuranHT-29 (Colon Cancer)21.4Sorafenib8.78
7c Furo[2,3-d]pyrimidineHT-29 (Colon Cancer)12.1Sorafenib8.78

Note: Some IC50 values were reported without specific numerical data in the source material but were noted for their significant cytotoxic activity.

Experimental Protocols

The determination of the cytotoxic efficacy of these compounds involved standardized in vitro assays. The general workflow and specific protocols are outlined below.

Cell Viability and Cytotoxicity Assays (MTT Assay)

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., K562, HL-60, HeLa, HepG2, A549, HT-29) and normal cell lines (e.g., HUVEC) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for several hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curves.

Apoptosis Assay (Caspase-3/7 Assay)

To determine if the observed cytotoxicity is due to apoptosis, assays measuring the activity of key executioner caspases are performed.

  • Cell Treatment: Cancer cells are treated with the test compounds at concentrations around their IC50 values for a defined period (e.g., 18 hours).

  • Lysis and Reagent Addition: The cells are lysed, and a specific substrate for caspase-3 and caspase-7 is added.

  • Signal Detection: The cleavage of the substrate by active caspases generates a fluorescent or luminescent signal that is proportional to the amount of caspase activity. This signal is measured using a plate reader. Staurosporine is often used as a positive control for apoptosis induction.[2]

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_mtt MTT Assay cluster_caspase Apoptosis Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., K562, HeLa) seeding Seed cells in 96-well plates start->seeding treatment Add varying concentrations of test compounds seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT reagent incubation->mtt_add caspase_reagent Add Caspase-Glo® 3/7 reagent incubation->caspase_reagent formazan Formation of formazan crystals mtt_add->formazan dissolve Dissolve crystals (e.g., DMSO) formazan->dissolve read Measure Absorbance dissolve->read ic50 Calculate IC50 values read->ic50 caspase_read Measure Luminescence caspase_reagent->caspase_read apoptosis_analysis Determine apoptotic activity caspase_read->apoptosis_analysis signaling_pathway cluster_vegfr VEGFR-2 Signaling Pathway cluster_inhibition Inhibition by Furan Derivatives vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds pi3k PI3K vegfr2->pi3k mapk MAPK vegfr2->mapk akt Akt pi3k->akt proliferation Cell Proliferation & Angiogenesis akt->proliferation mapk->proliferation inhibitor Furan/Furopyrimidine Derivative inhibitor->vegfr2 Inhibits

References

Unveiling the Antimicrobial Potential of Substituted Furan Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial spectrum of various substituted furan molecules, supported by experimental data. Furan derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad range of pharmacological activities, including potent antimicrobial effects against a wide array of pathogens.

The furan nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have been extensively studied for their therapeutic potential.[1][2] The antimicrobial activity of these compounds is significantly influenced by the nature and position of substituents on the furan ring.[3] This guide delves into the antimicrobial efficacy of several classes of substituted furans, presenting quantitative data, detailed experimental protocols, and a visualization of a key mechanism of action.

Comparative Antimicrobial Spectrum of Substituted Furan Derivatives

The antimicrobial activity of furan derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1][4] The following table summarizes the MIC values of various substituted furan molecules against a selection of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Furan Derivative ClassSpecific DerivativeTest OrganismMIC (µg/mL)Reference
Nitrofuran NitrofurantoinEscherichia coli16 - 128[5]
FurazidinEscherichia coli8 - 64[5]
NifuroxazideMycobacterium tuberculosis12.3[6]
3-Azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h)Staphylococcus aureus< 0.5[2]
5-(5-nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e)Mycobacterium tuberculosis3.1[2]
Furan-Chalcone 3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (2a)Staphylococcus aureus256[7]
3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (2a)Escherichia coli512[7]
3-(5-(4-Bromophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (2b)Staphylococcus aureus256[7]
Furan-Pyrimidine-Thiazolidinone Compound 8kEscherichia coli12.5
Compound 8dAspergillus niger100
Compound 8eAspergillus niger100
Compound 8fCandida albicans100
Furanone Furanone Derivative F131Staphylococcus aureus (clinical isolates)8 - 16[8][9]
Furanone Derivative F131Candida albicans (clinical isolates)32 - 128[8]
2,5-Disubstituted 1,3,4-Oxadiazole Furan-derivative (F3)Staphylococcus aureus8[10]
Furan-derivative (F4)Staphylococcus aureus4[10]
Nitro furan-derivative (I2)Staphylococcus aureus4[10]
Furan-derivative (F3)Escherichia coli16[10]
Furan-derivative (F4)Escherichia coli16[10]
Nitro furan-derivative (I2)Escherichia coli8[10]
3,5-Disubstituted Furan Not specifiedBacillus subtilis200[11]
Not specifiedEscherichia coli200[11]
Phenylfuranylnicotinamidines Compound 4aEscherichia coli10 µM[12]
Compound 4aStaphylococcus aureus10 µM[12]
Compound 4bStaphylococcus aureus10 µM[12]

Experimental Protocols

The determination of the antimicrobial susceptibility of furan derivatives is conducted using standardized in vitro methods. The following are detailed protocols for the commonly employed broth microdilution and disk diffusion assays.

Broth Microdilution Susceptibility Test

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound and is performed in accordance with ISO 20776-1:2019 and EUCAST guidelines.[5][13]

  • Preparation of Antimicrobial Solution: Dissolve the furan derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[13] Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB).[13] The final concentration of DMSO should not exceed 1% in the highest concentration tested to avoid inhibiting bacterial growth.[13]

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the antimicrobial solution in 96-well microtiter plates.[5][13] A typical concentration range to test is 0.5 to 256 µg/mL.[13]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Seal the plates and incubate at 35 ± 1°C for 16-20 hours in ambient air.[5][13]

  • Interpretation of Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth (turbidity) of the organism.[1][13]

Disk Diffusion Susceptibility Test

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent and is performed following EUCAST methodology.[4][5]

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[13]

  • Inoculation of Agar Plates: Using a sterile cotton swab, streak the inoculum evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.[4][13]

  • Application of Disks: Place paper disks impregnated with a standard concentration of the furan derivative onto the agar surface.[4][13]

  • Incubation: Invert the plates and incubate at 35 ± 1°C for 16-20 hours.[13]

  • Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters.[13] The susceptibility of the bacteria is determined by comparing the zone diameter to established interpretive criteria.[4]

Mechanism of Action: The Nitrofuran Pathway

The antibacterial action of nitrofurans is a key example of the therapeutic potential of substituted furans. This process is initiated by the reduction of the nitro group by bacterial nitroreductases, which leads to the formation of highly reactive electrophilic intermediates.[1] These intermediates can then non-specifically damage a wide range of microbial cellular components, leading to cell death.[1]

Nitrofuran_Mechanism cluster_bacterium Bacterial Cell cluster_targets Cellular Targets Nitrofuran Nitrofuran (Prodrug) Nitroreductases Bacterial Nitroreductases (nfsA, nfsB) Nitrofuran->Nitroreductases Enters cell ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates Reduction of nitro group DNA DNA Damage ReactiveIntermediates->DNA Ribosomes Ribosomal Disruption ReactiveIntermediates->Ribosomes Enzymes Enzyme Inactivation ReactiveIntermediates->Enzymes CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Enzymes->CellDeath Experimental_Workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Compound Synthesize/Obtain Furan Derivative BrothDilution Broth Microdilution (MIC Determination) Compound->BrothDilution DiskDiffusion Disk Diffusion (Zone of Inhibition) Compound->DiskDiffusion Organism Prepare Bacterial/Fungal Culture Organism->BrothDilution Organism->DiskDiffusion MIC_Value Record MIC Value (µg/mL or µM) BrothDilution->MIC_Value ZoneDiameter Measure Zone Diameter (mm) DiskDiffusion->ZoneDiameter Comparison Compare with Standard Antibiotics MIC_Value->Comparison ZoneDiameter->Comparison

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-methylfuran-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 5-Bromo-3-methylfuran-2-carboxylic acid, a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar halogenated carboxylic acids and furan derivatives.

Hazard Identification and Safety Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: An appropriate respirator should be used if handling the solid form could generate dust.

  • Protective Clothing: A laboratory coat and closed-toe shoes are mandatory.

Quantitative Data Summary

The following table summarizes the known hazard classifications for structurally similar compounds. This information should be used to inform a conservative approach to handling and disposal.

Compound NameCAS NumberHazard StatementsSource
5-Bromo-2-furanecarboxylic acid585-70-6Causes serious eye irritation. May cause skin and respiratory irritation.[1]
5-Bromofuran-3-carboxylic acid58832-36-3Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2]

Operational and Disposal Plan

The primary method for the disposal of this compound is to treat it as a hazardous waste and arrange for its collection by a licensed environmental waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3]

    • Do not mix this compound with other waste streams, particularly bases or oxidizing agents, to avoid potentially violent reactions.

  • Container Management:

    • Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, leak-proof cap.

    • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

    • The storage area should be well-ventilated, away from sources of ignition, and secondary containment should be used to mitigate spills.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Protocol: Neutralization of Carboxylic Acid Waste (for consideration)

While professional disposal is the recommended route, in some instances, chemical neutralization may be considered to reduce the hazardous characteristics of the waste. The following is a general protocol for the neutralization of a carboxylic acid. This procedure should be tested on a small scale (milligram to gram) in a controlled laboratory setting before being applied to larger quantities of waste, as the reactivity of this compound is not fully known.

Objective: To neutralize the acidic properties of this compound by converting it to its corresponding carboxylate salt.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) or sodium bicarbonate (NaHCO₃)

  • pH indicator paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: In a fume hood, place the container with the this compound waste (dissolved in a suitable solvent if solid) on a stir plate.

  • Slow Addition of Base: While stirring, slowly add the sodium hydroxide solution or sodium bicarbonate to the waste. The addition of a base to an acid is an exothermic reaction, so slow, careful addition is critical to control the temperature.[4]

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH is neutral (approximately pH 7). Carboxylic acids will react with bases to form a salt and water.[5]

  • Final Disposal: Even after neutralization, the resulting solution contains a halogenated organic salt and should still be collected as "Halogenated Organic Waste" for professional disposal, as the bromine atom is still present.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.

cluster_0 Disposal Decision Workflow start Start: Have 5-Bromo-3-methylfuran- 2-carboxylic acid waste waste_char Characterize waste: Halogenated Organic Acid start->waste_char check_sds Consult specific SDS (if available) waste_char->check_sds no_sds SDS not available: Treat as highly hazardous check_sds->no_sds SDS unavailable ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat check_sds->ppe SDS confirms hazards no_sds->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate label_container Label container with: 'Hazardous Waste' Full Chemical Name Date segregate->label_container store Store in designated Satellite Accumulation Area label_container->store contact_ehs Contact EHS for professional disposal store->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

cluster_1 Experimental Neutralization Workflow (Small-Scale Test) setup Setup in Fume Hood: Waste in beaker with stir bar add_base Slowly add base (e.g., 1M NaOH) while stirring setup->add_base monitor_ph Monitor pH of the solution add_base->monitor_ph is_neutral Is pH ~7? monitor_ph->is_neutral is_neutral->add_base No collect_waste Collect neutralized solution as 'Halogenated Organic Waste' is_neutral->collect_waste Yes dispose Arrange for professional disposal collect_waste->dispose

Caption: Workflow for the experimental neutralization of carboxylic acid waste.

References

Personal protective equipment for handling 5-Bromo-3-methylfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling 5-Bromo-3-methylfuran-2-carboxylic acid.

Hazard Identification and Personal Protective Equipment

Based on data from similar compounds, this compound is anticipated to be a combustible solid that may cause skin and serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment is crucial to ensure safety during handling.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[4][5]To protect against potential splashes and dust particles that can cause serious eye irritation or damage.[1][6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4][6]To prevent skin contact, which may cause irritation or allergic reactions.[2][8] It is important to select gloves that are resistant to organic solvents.[4]
Body Protection A lab coat or chemical-resistant apron.[4][5]To protect the body from accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[8] If dust is generated, a NIOSH/MSHA-approved respirator (e.g., N95) may be necessary.[3][6][7]To minimize inhalation of dust or vapors, which may cause respiratory tract irritation.[1]

Operational and Handling Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound Carefully prep_setup->prep_weigh handle_dissolve Dissolve in Suitable Solvent prep_weigh->handle_dissolve Transfer to Reaction Vessel handle_react Perform Reaction handle_dissolve->handle_react handle_monitor Monitor Reaction Progress handle_react->handle_monitor clean_quench Quench Reaction handle_monitor->clean_quench Reaction Complete clean_extract Extract Product clean_quench->clean_extract clean_dispose Dispose of Waste clean_extract->clean_dispose

Caption: A typical experimental workflow for handling this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Always work in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

    • Before handling, put on all required personal protective equipment as detailed in Table 1.

  • Handling:

    • Avoid creating dust when handling the solid material.[7]

    • Use appropriate tools (spatulas, weigh boats) to handle the compound.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use.[2][8]

  • In Case of a Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][8]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree

start Waste Generated is_contaminated Is the waste contaminated with this compound? start->is_contaminated solid_waste Solid Waste (e.g., contaminated gloves, paper towels) is_contaminated->solid_waste Yes liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) is_contaminated->liquid_waste Yes non_haz Dispose of as non-hazardous waste. is_contaminated->non_haz No dispose_solid Collect in a labeled, sealed container for hazardous solid waste. solid_waste->dispose_solid dispose_liquid Collect in a labeled, sealed, and chemically compatible container for hazardous liquid waste. liquid_waste->dispose_liquid

Caption: A decision tree for the proper disposal of waste.

Disposal Procedures:

  • Waste Segregation:

    • All materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be considered hazardous waste.

    • Segregate solid and liquid waste into separate, clearly labeled, and sealed containers.

  • Container Management:

    • Use containers that are compatible with halogenated organic compounds.

    • Ensure containers are tightly closed to prevent leaks or spills.[2][8]

  • Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Do not pour chemical waste down the drain.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.